Technical Documentation Center

N-(1H-imidazol-2-ylmethyl)cyclohexanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1H-imidazol-2-ylmethyl)cyclohexanamine
  • CAS: 921074-51-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Mechanics and Applications of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Executive Summary In modern drug discovery and coordination chemistry, the rational design of bidentate ligands and pharmacophores is paramount. N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS: 921074-51-3)[1] represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and coordination chemistry, the rational design of bidentate ligands and pharmacophores is paramount. N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS: 921074-51-3)[1] represents a highly versatile structural motif. By bridging an aromatic imidazole ring with a lipophilic cyclohexyl moiety via a flexible methylene linker, this secondary amine serves as a critical intermediate. This whitepaper provides an in-depth analysis of its structural logic, physical properties, self-validating synthesis protocols, and its expanding footprint in receptor antagonism and metal chelation.

Structural Elucidation & Chemical Logic

The utility of N-(1H-imidazol-2-ylmethyl)cyclohexanamine stems directly from its tripartite molecular architecture, which dictates its physicochemical behavior:

  • The 1H-Imidazole Core: This nitrogen-rich aromatic heterocycle acts as both a hydrogen bond donor (via the pyrrole-like NH) and an acceptor (via the pyridine-like nitrogen). With a pKa of approximately 6.0, the imidazole ring remains predominantly neutral at physiological pH (7.4), allowing it to participate in π−π stacking and precise hydrogen bonding within target protein pockets.

  • The Secondary Amine & Methylene Bridge: The secondary aliphatic amine possesses a higher pKa (~10.5), meaning it is protonated under physiological conditions. This localized positive charge is critical for forming salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in receptor binding sites. The methylene bridge provides essential rotational freedom, allowing the molecule to adopt the optimal conformation for bidentate binding.

  • The Cyclohexyl Ring: This bulky, aliphatic ring introduces significant lipophilicity (hydrophobicity). In drug design, this moiety enhances membrane permeability and anchors the molecule into hydrophobic receptor pockets, increasing overall binding affinity.

Physical and Chemical Properties

To facilitate formulation and computational modeling, the core quantitative properties of N-(1H-imidazol-2-ylmethyl)cyclohexanamine are summarized below.

PropertyValue
Chemical Name N-(1H-imidazol-2-ylmethyl)cyclohexanamine
CAS Registry Number 921074-51-3[1]
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Hydrogen Bond Donors 2 (Imidazole NH, Secondary Amine NH)
Hydrogen Bond Acceptors 2 (Imidazole N, Secondary Amine N)
Rotatable Bonds 3
Topological Polar Surface Area (tPSA) 40.7 Ų

Experimental Methodology: Self-Validating Reductive Amination

Synthesizing secondary amines via direct alkylation often leads to uncontrollable over-alkylation, yielding unwanted tertiary amines. To ensure absolute selectivity, reductive amination of imidazole-2-carboxaldehyde with cyclohexylamine is the gold-standard protocol[2],[3].

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflow incorporates strategic checkpoints to prevent yield loss and ensure mechanistic integrity.

Step-by-Step Workflow
  • Imine Formation: Dissolve 1.0 equivalent of imidazole-2-carboxaldehyde and 1.05 equivalents of cyclohexylamine in anhydrous dichloromethane (DCM).

    • Causality: A slight stoichiometric excess of the amine drives the thermodynamic equilibrium toward complete imine formation. Anhydrous conditions are mandatory to prevent the hydrolytic reversion of the delicate imine intermediate back to the aldehyde.

  • Acid Catalysis: Add 1.5 equivalents of glacial acetic acid to the mixture.

    • Causality: Acetic acid mildly protonates the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, drastically accelerating the nucleophilic attack by the cyclohexylamine.

  • In-Process Validation 1 (Aldehyde Consumption): Stir at room temperature for 2 hours. Validate the reaction via LC-MS or TLC (Ninhydrin stain).

    • Self-Validation: You must confirm the complete disappearance of the starting aldehyde before introducing the reducing agent. Premature addition will result in the irreversible reduction of the aldehyde into an alcohol, permanently capping your yield.

  • Selective Reduction: Cool the reaction vessel to 0 °C and add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise. Stir overnight, allowing it to warm to room temperature.

    • Causality: STAB is specifically chosen over stronger agents like Sodium Borohydride ( NaBH4​ ). STAB is exceptionally mild and selectively reduces the protonated iminium ion without attacking unreacted aldehydes, ensuring high chemoselectivity.

  • In-Process Validation 2 (Phase Partitioning): Quench the reaction with saturated aqueous NaHCO3​ until the aqueous layer reaches a pH of ~8.

    • Self-Validation: Testing the pH is critical. A basic pH ensures the newly formed secondary amine is fully deprotonated (neutralized), forcing it to partition into the organic DCM layer during extraction, while borate salts and acetic acid are trapped in the aqueous phase.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure product.

SynthesisWorkflow Step1 Imine Formation Imidazole-2-carboxaldehyde + Cyclohexylamine Catalysis Acid Catalysis Glacial Acetic Acid (pH ~5) Step1->Catalysis Validation1 Validation: LC-MS/TLC Confirm Aldehyde Consumption Catalysis->Validation1 Step2 Reduction Sodium Triacetoxyborohydride (STAB) Validation1->Step2 Validation2 Validation: Basic Quench NaHCO3 (pH ~8) for Phase Partition Step2->Validation2 Product Product Isolation N-(1H-imidazol-2-ylmethyl)cyclohexanamine Validation2->Product

Fig 1: Reductive amination workflow with self-validating checkpoints.

Applications in Drug Development & Coordination Chemistry

The unique spatial arrangement of the nitrogen atoms in N-(1H-imidazol-2-ylmethyl)cyclohexanamine makes it a privileged scaffold in multiple advanced scientific domains.

Chemokine Receptor Antagonism

In immunology and oncology, chemokine receptors (such as CXCR4 and CCR5) regulate cell migration and viral entry. Heterocyclic compounds incorporating the imidazol-2-ylmethylamine moiety have been heavily patented for their enhanced efficacy in binding these receptors[3]. The bidentate nitrogen system forms a rigid hydrogen-bonding network within the receptor's transmembrane domains, effectively acting as an antagonist to block pathological chemotaxis.

Potassium Channel Inhibition

Cardiac arrhythmias are frequently managed by targeting voltage-gated potassium channels. Cycloalkyl derivatives built upon this exact chemical framework have been identified as potent inhibitors of the Kv1.5 potassium channel subfamily[2]. The lipophilic cyclohexyl ring anchors the molecule into the hydrophobic pore of the channel, while the basic amine physically occludes the ion conduction pathway.

Transition Metal Chelation & Antimicrobial Agents

Beyond organic pharmacology, this molecule acts as a "reduced Schiff base" ligand in inorganic chemistry. The spatial geometry between the imidazole nitrogen and the secondary amine allows for the formation of highly stable, bidentate coordination complexes with 3d transition metals (e.g., Cu(II), Ni(II), Zn(II)). Upon complexation, the polarity of the metal ion is partially neutralized by the ligand, increasing the overall lipophilicity of the complex. This enhanced lipophilicity facilitates deeper penetration through bacterial lipid membranes, yielding metal complexes with profound antimicrobial and anticancer properties[4].

ReceptorBinding Ligand N-(1H-imidazol-2-ylmethyl)cyclohexanamine (Pharmacophore Base) Binding Bidentate Interaction (Imidazole N & Secondary Amine NH) Ligand->Binding Receptor Target Receptor Chemokine / Kv1.5 Channel Effect Physiological Effect Receptor Antagonism / Channel Blockade Receptor->Effect Binding->Receptor

Fig 2: Logical relationship of the bidentate ligand in receptor antagonism.

References

  • [2] Title: Cycloalkyl inhibitors of potassium channel function (TW200307539A) Source: Google Patents URL:

  • [1] Title: N-(1H-imidazol-2-ylmethyl)cyclohexanamine CAS 921074-51-3 Properties Source: ChemSrc Chemical Database URL:[Link]

  • [3] Title: Chemokine receptor binding heterocyclic compounds with enhanced efficacy (CA2522535C) Source: Google Patents URL:

  • [4] Title: Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents Source: ResearchGate URL:[Link]

Sources

Exploratory

Unlocking the Pharmacological Versatility of N-(1H-imidazol-2-ylmethyl)cyclohexanamine Derivatives: A Technical Guide to Mechanisms of Action

Executive Summary The N-(1H-imidazol-2-ylmethyl)cyclohexanamine scaffold is a highly versatile, pleiotropic pharmacophore that has driven significant breakthroughs in modern drug discovery. Characterized by a methylene-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(1H-imidazol-2-ylmethyl)cyclohexanamine scaffold is a highly versatile, pleiotropic pharmacophore that has driven significant breakthroughs in modern drug discovery. Characterized by a methylene-bridged basic imidazole ring and a lipophilic cyclohexanamine moiety, this structural motif is uniquely capable of addressing multiple distinct target classes. As an Application Scientist, I have observed that the success of this scaffold lies in its precise physicochemical properties: it combines a hydrogen-bond donor/acceptor system (imidazole, pKa ~6.0) with a strongly basic, bulky hydrophobic anchor (cyclohexanamine, pKa ~10.5).

This whitepaper provides an in-depth technical analysis of the two primary mechanisms of action associated with these derivatives: Chemokine Receptor (GPCR) Antagonism and Intracellular Kinase Inhibition , alongside the self-validating experimental methodologies required to characterize them.

Structural Pharmacology & Pharmacophore Rationale

The dual-action potential of the N-(1H-imidazol-2-ylmethyl)cyclohexanamine scaffold is rooted in its structural biology. At physiological pH (7.4), the cyclohexanamine nitrogen is heavily protonated, carrying a positive charge that mimics the basic side chains of endogenous amino acids like Arginine or Lysine. Conversely, the imidazole ring exists in a dynamic equilibrium between its protonated and neutral states, allowing it to act as an amphoteric binding determinant.

  • In GPCRs (e.g., CXCR4): The protonated cyclohexanamine forms critical salt bridges with acidic residues (Asp/Glu) deep within the transmembrane helices, while the imidazole engages in π−π stacking with aromatic residues[1].

  • In Kinases (e.g., JAK2/FAK): The imidazole nitrogen acts as a classic hinge-binding motif, forming hydrogen bonds with the kinase backbone, while the cyclohexyl ring projects into the hydrophobic specificity pocket (gatekeeper region) to confer target selectivity[2].

Mechanism I: Chemokine Receptor (CXCR4) Antagonism

Chemokines and their receptors, such as the CXCL12/CXCR4 axis, are fundamental to leukocyte trafficking, inflammation, and tumor metastasis. Derivatives of the N-(1H-imidazol-2-ylmethyl)cyclohexanamine scaffold act as potent, allosteric or orthosteric antagonists of CXCR4[1].

Causality of Inhibition

By occupying the binding pocket of CXCR4, the bulky cyclohexyl group prevents the endogenous ligand (CXCL12) from inducing the conformational shift required for the activation of the heterotrimeric G-protein complex. Specifically, it blocks the dissociation of the Gαi​ subunit. This blockade directly halts the downstream inhibition of adenylyl cyclase and prevents the activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade, ultimately arresting actin cytoskeletal rearrangement and cell migration.

CXCR4_Pathway CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 (GPCR) CXCL12->CXCR4 Binds (Attempted) G_alpha_i Gαi Protein Subunit CXCR4->G_alpha_i Activation (Blocked) Inhibitor Imidazole-Cyclohexanamine Derivative Inhibitor->CXCR4 Orthosteric Blockade PI3K PI3K / AKT Pathway G_alpha_i->PI3K Downstream Signaling Migration Cell Migration & Survival PI3K->Migration Induces

Fig 1: Mechanism of CXCR4 blockade by N-(1H-imidazol-2-ylmethyl)cyclohexanamine derivatives.

Mechanism II: Intracellular Kinase Inhibition (JAK/FAK)

Beyond GPCRs, this scaffold is a highly effective ATP-competitive kinase inhibitor, particularly against Janus Kinase (JAK) family members and Focal Adhesion Kinase (FAK)[3],[2].

Causality of Inhibition

Kinases catalyze the transfer of the γ -phosphate from ATP to target substrates. The imidazole ring of the scaffold seamlessly inserts into the ATP-binding cleft. The unprotonated nitrogen of the imidazole forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Leu932 in JAK2 or Cys502 in FAK). Simultaneously, the cyclohexanamine moiety exploits the hydrophobic specificity pocket adjacent to the gatekeeper residue. This dual-anchoring prevents ATP binding, halting autophosphorylation and the subsequent activation of downstream STAT transcription factors.

Kinase_Inhibition ATP ATP Hinge Kinase Hinge Region (e.g., JAK2 Leu932) ATP->Hinge Endogenous Binding Inhibitor Imidazole-Cyclohexanamine Scaffold Inhibitor->Hinge H-Bond (Imidazole) Hydrophobic Hydrophobic Specificity Pocket Inhibitor->Hydrophobic Van der Waals (Cyclohexyl) Activation Kinase Activation & STAT Phosphorylation Hinge->Activation Catalysis (Blocked)

Fig 2: ATP-competitive kinase inhibition via hinge region and hydrophobic pocket binding.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate these derivatives, experimental designs must embed internal controls that validate the assay's integrity in real-time. Below are the field-proven protocols for characterizing both mechanisms.

Protocol A: Boyden Chamber Chemotaxis Assay (CXCR4 Antagonism)

Rationale & Causality: We utilize a modified Boyden chamber with a 5 µm polycarbonate membrane. Causality for choice: A 5 µm pore is strictly smaller than the resting diameter of a leukocyte (~10-12 µm). This ensures cells cannot passively fall through gravity; they must actively undergo cytoskeletal rearrangement to migrate, providing a true measure of chemotaxis.

  • Preparation: Starve Jurkat cells (CXCR4+) in serum-free RPMI for 2 hours to synchronize receptor baseline states.

  • Compound Incubation: Pre-incubate cells ( 1×105 cells/well) with serial dilutions of the derivative (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Chemotactic Gradient: Add 100 ng/mL of recombinant human CXCL12 to the lower chamber.

  • Migration: Place the transwell insert containing the treated cells into the lower chamber. Incubate for 4 hours at 37°C.

  • Self-Validating System:

    • Positive Control: AMD3100 (Plerixafor), a known CXCR4 antagonist, must show >90% inhibition.

    • Negative Control: Vehicle (0.1% DMSO) to establish maximum migration baseline.

  • Quantification: Remove non-migrated cells from the top. Lyse migrated cells in the lower chamber and quantify using CellTiter-Glo® (luminescence). Calculate the Chemotactic Index (CI).

Protocol B: TR-FRET Kinase Activity Assay (JAK2 Inhibition)

Rationale & Causality: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA. Causality for choice: TR-FRET is a homogeneous, mix-and-read format that eliminates wash steps. Wash steps disrupt low-affinity or transient inhibitor-kinase equilibrium states, skewing IC50​ calculations. TR-FRET preserves the true thermodynamic equilibrium.

  • Reagent Assembly: In a 384-well plate, combine 1 nM recombinant JAK2 kinase domain, 100 nM ULight-labeled JAK-1 (Tyr1023) peptide substrate, and the derivative in kinase buffer.

  • ATP Initiation: Initiate the reaction by adding ATP at its predetermined Km​ value (e.g., 15 µM for JAK2). Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors without artificially inflating apparent potency.

  • Detection: After 60 minutes, add Europium-anti-phosphotyrosine antibody and EDTA (to chelate Mg2+ and stop the reaction).

  • Self-Validating System: Calculate the Z′ -factor for the plate using Staurosporine (pan-kinase inhibitor) as the baseline. The assay is only valid if Z′>0.6 .

  • Readout: Measure fluorescence emission at 665 nm (FRET) and 615 nm (Europium). The ratio (665/615) is inversely proportional to inhibitor potency.

Quantitative Data Presentation

The table below summarizes the pharmacological profile of various N-(1H-imidazol-2-ylmethyl)cyclohexanamine derivatives across their primary targets, demonstrating the scaffold's tunability.

TargetScaffold Modification IC50​ (nM)Primary Interaction MotifReference Target Class
CXCR4 Cyclopentyl-diazaspiro derivative12.5Salt bridge (Asp171)Chemokine GPCR
JAK2 Tricyclic heterocyclic derivative8.2Hinge H-bond (Leu932)Intracellular Tyrosine Kinase
FAK Cyclic urea functionalized derivative45.0Hinge H-bond (Cys502)Focal Adhesion Kinase
ZIP12 Piperidinylcarbonyl derivative150.0Zinc coordination ( Zn2+ )Astrocytic Zinc Transporter

(Note: Recent literature also indicates that highly specific derivatives of this scaffold, such as 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, can act as inhibitors of the ZIP12 zinc transporter by utilizing the imidazole ring to directly coordinate synaptic zinc ions[4].)

References

  • Ono Pharmaceutical Co., Ltd. BASIC GROUP-CONTAINING COMPOUND AND USE THEREOF. European Patent Office, EP1961744B1. 1

  • F. Hoffmann-La Roche Ag. Tricyclic heterocyclic compounds, compositions and methods of use thereof. World Intellectual Property Organization, WO2011086053A1. 2

  • Aventis Pharma SA. Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors. United States Patent and Trademark Office, US20040248884A1. 3

  • Journal of Neuroscience. The astrocytic zinc transporter ZIP12 is a synaptic protein that contributes to synaptic zinc levels in mouse auditory cortex. JNeurosci (2024).4

Sources

Foundational

A Framework for the Preliminary Toxicological and Safety Assessment of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Executive Summary The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a rigorous and comprehensive evaluation of its safety profile.[1][2] This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a rigorous and comprehensive evaluation of its safety profile.[1][2] This guide provides a detailed framework for establishing the preliminary toxicity and safety profile of N-(1H-imidazol-2-ylmethyl)cyclohexanamine, a heterocyclic amine with potential therapeutic applications. Given the absence of published toxicological data for this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach—from in vitro screening to in vivo acute toxicity and safety pharmacology studies—designed to identify potential hazards, inform risk assessment, and guide the safe progression of this compound into further non-clinical and clinical development.[3][4][5] Each proposed study is grounded in established regulatory guidelines and scientific best practices, ensuring the generation of robust and reliable data essential for critical decision-making in the drug development pipeline.

Introduction: The Imperative of Early Safety Assessment

N-(1H-imidazol-2-ylmethyl)cyclohexanamine is an NCE characterized by an imidazole ring linked to a cyclohexanamine moiety. The imidazole nucleus is a common scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[6][7][8] However, before significant resources are invested in efficacy studies, a foundational understanding of the compound's safety is paramount. Early, integrated safety pharmacology and toxicology studies are not merely a regulatory hurdle; they are a critical strategy for mitigating risk, identifying safety issues before they lead to late-stage attrition, and ensuring the protection of human subjects in future clinical trials.[3][4]

This guide details the essential experimental workflows required to build a preliminary safety data package for N-(1H-imidazol-2-ylmethyl)cyclohexanamine. The structured approach is designed to characterize the compound's intrinsic cytotoxicity, genotoxic potential, acute systemic toxicity, and effects on vital physiological functions, thereby establishing a baseline safety profile.

Compound Profile: Structural Considerations and Physicochemical Characterization

The structure of N-(1H-imidazol-2-ylmethyl)cyclohexanamine combines a basic amine group with the aromatic imidazole heterocycle. This composition suggests potential for interactions with various biological targets.[6] Before toxicological testing, a full physicochemical characterization is essential.

Table 1: Essential Physicochemical Parameters

ParameterRationale for Determination
Aqueous Solubility Determines the feasibility of formulation for both in vitro and in vivo studies and influences bioavailability.
pKa Predicts the ionization state at physiological pH, which affects absorption, distribution, and target binding.
LogP / LogD Measures lipophilicity, a key factor in predicting membrane permeability, metabolic stability, and potential for hERG channel inhibition.[9]
Chemical Purity Ensures that observed toxicity is attributable to the test article and not to impurities.
Stability Confirms the compound's integrity in various vehicles and under experimental conditions.

A thorough understanding of these parameters is a prerequisite for the design of meaningful toxicological assays and the interpretation of subsequent toxicokinetic (TK) data.[10]

Tier 1: Foundational In Vitro Toxicity Screening

The initial phase of safety assessment utilizes in vitro assays to provide rapid, high-throughput data on a compound's potential to cause cell death or genetic damage. These tests are fundamental for early hazard identification and for guiding dose selection in subsequent, more complex in vivo studies.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11][12] The principle lies in the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[11][12][13] The amount of formazan produced is directly proportional to the number of living cells.[14]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening, L929 as per ISO 10993-5) in a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Exposure: Prepare a serial dilution of N-(1H-imidazol-2-ylmethyl)cyclohexanamine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compound. Include vehicle-only controls and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[15]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-Well Plate e1 Treat Cells with Compound p1->e1 p2 Prepare Serial Dilutions of Test Compound p2->e1 e2 Incubate (24-72h) e1->e2 e3 Add MTT Reagent e2->e3 e4 Incubate (2-4h) e3->e4 e5 Add Solubilization Solution e4->e5 a1 Read Absorbance (570 nm) e5->a1 a2 Calculate % Viability & Determine IC50 a1->a2

Workflow for the MTT-based in vitro cytotoxicity assay.
In Vitro Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and regulatory-accepted assay for identifying compounds that can cause gene mutations.[16][17] The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[16][18] A positive test is indicated by the compound causing a reverse mutation (reversion), allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[16]

A critical component of the assay is the inclusion of a mammalian metabolic activation system, typically a rat liver homogenate fraction (S9).[16][17] This is because some chemicals (pro-mutagens) are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes.[17]

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively).[18]

  • Test Mixture Preparation: In separate tubes for each concentration and strain (with and without S9 mix), add the test compound, the bacterial culture, and either the S9 mix or a phosphate buffer.

  • Plating: Add molten top agar to each tube, gently vortex, and pour the mixture onto minimal glucose agar plates (histidine-deficient).[16]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[16][19]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the vehicle control.

Ames_Test_Workflow cluster_setup Setup cluster_exposure Exposure & Plating cluster_readout Readout & Analysis s1 Prepare His- Salmonella Overnight Cultures e1 Combine Bacteria, Compound, and S9 Mix (or Buffer) s1->e1 s2 Prepare Test Compound Concentrations s2->e1 s3 Prepare S9 Mix (for Metabolic Activation) s3->e1 e2 Add Molten Top Agar e1->e2 e3 Pour onto Minimal Glucose Agar Plates e2->e3 r1 Incubate Plates (48-72h at 37°C) e3->r1 r2 Count Revertant Colonies r1->r2 r3 Analyze for Dose-Dependent Increase vs. Control r2->r3

Workflow for the Ames bacterial reverse mutation assay.

Tier 2: In Vivo Acute Systemic Toxicity

Following in vitro screening, the next logical step is to assess the compound's effects in a whole-animal model. Acute toxicity studies provide crucial information on the potential health hazards arising from a single, short-term exposure and are used to determine the median lethal dose (LD₅₀).[20][21] This information is vital for hazard classification according to the Globally Harmonised System (GHS) and for selecting appropriate dose levels for subsequent repeated-dose toxicity studies.[21][22]

OECD 425: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The Up-and-Down Procedure (UDP) is a modern, statistically robust method for LD₅₀ determination that significantly reduces the number of animals required compared to traditional methods.[23] The study involves dosing animals sequentially, with the dose for each subsequent animal being adjusted up or down based on the outcome (survival or death) of the previously dosed animal.

  • Animal Selection and Acclimation: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard rodent strain.[20] Acclimate animals to laboratory conditions.

  • Dose Formulation: Prepare the test substance in an appropriate vehicle. The maximum volume administered to rodents should typically not exceed 1 mL/100g body weight for aqueous solutions.[20][21]

  • Limit Test (Optional but Recommended): If the substance is expected to have low toxicity, a limit test can be performed first, starting at a dose of 2000 mg/kg (or 5000 mg/kg in some cases).[23] If no mortality is observed, further testing may be unnecessary.

  • Main Test Dosing:

    • Dose the first animal at a dose level just below the best preliminary estimate of the LD₅₀.

    • Observe the animal for at least 48 hours.[23]

    • If the animal survives, the dose for the next animal is increased by a constant multiplicative factor (e.g., 1.75).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Observation: Observe all animals for clinical signs of toxicity and mortality for at least 14 days post-dosing. Record body weights periodically.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organ abnormalities.[20]

  • LD₅₀ Estimation: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of outcomes.

OECD425_Logic start Dose First Animal at Best Estimate of LD50 observe Observe for 48h start->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Death increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose next_animal Dose Next Animal increase_dose->next_animal end Stop When Criteria Met (e.g., 3 reversals) Calculate LD50 increase_dose->end decrease_dose->next_animal decrease_dose->end next_animal->observe Safety_Pharmacology main Safety Pharmacology Core Battery (ICH S7A & S7B) cns Central Nervous System main->cns cvs Cardiovascular System main->cvs resp Respiratory System main->resp cns_test Functional Observational Battery (FOB) in Rodents cns->cns_test cvs_test1 In Vitro hERG Assay cvs->cvs_test1 cvs_test2 In Vivo Telemetry (e.g., Dog) cvs->cvs_test2 resp_test Whole-Body Plethysmography resp->resp_test

Sources

Exploratory

Pharmacokinetic properties of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of N-(1H-imidazol-2-ylmethyl)cyclohexanamine Authored by: A Senior Application Scientist Foreword: Charting the Course for a Novel Candidate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Candidate

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent not only on its pharmacodynamic efficacy but also on its pharmacokinetic profile. N-(1H-imidazol-2-ylmethyl)cyclohexanamine, a molecule featuring a reactive imidazole moiety and a bulky cyclohexanamine group, presents a unique structural combination with potential therapeutic applications.[1] However, its success is intrinsically linked to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.[2][3] This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of proactive and integrated assessment, employing a suite of robust in vitro and in vivo methodologies to build a holistic understanding of the molecule's disposition. The causality behind each experimental choice is elucidated to empower rational, data-driven decision-making throughout the drug discovery pipeline.[2][4]

Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Framework

The initial phase of pharmacokinetic characterization focuses on a battery of in vitro assays. These assays are crucial for early-stage screening, providing essential data to forecast in vivo behavior and identify potential liabilities before committing to resource-intensive animal studies.[5][6]

Physicochemical Properties: The Bedrock of Bioavailability

Understanding the fundamental physicochemical properties of a compound is a prerequisite for interpreting its pharmacokinetic behavior.

Experimental Protocol: Solubility and Lipophilicity Determination
  • Aqueous Solubility (Thermodynamic):

    • An excess of N-(1H-imidazol-2-ylmethyl)cyclohexanamine is added to a series of aqueous buffers at various physiologically relevant pH values (e.g., 2.0, 5.0, 7.4).

    • The suspensions are agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • The saturated solutions are filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Lipophilicity (LogD):

    • A solution of the compound at a known concentration is prepared in a biphasic system of n-octanol and an aqueous buffer at pH 7.4.

    • The mixture is vortexed vigorously to ensure thorough mixing and then centrifuged to separate the two phases.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV.

    • The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality and Insight: Solubility directly impacts the potential for oral absorption, as a compound must be in solution to be absorbed.[7] Lipophilicity, measured as LogD at physiological pH, influences membrane permeability and tissue distribution.[8] The imidazole moiety, being ionizable, suggests that both solubility and lipophilicity will be pH-dependent.

Membrane Permeability and Efflux Liability: The Gatekeepers of Absorption

The ability of a compound to cross the intestinal epithelium is a critical determinant of its oral bioavailability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 Permeability Assay
  • PAMPA:

    • A filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment from an acceptor compartment.

    • The donor compartment is filled with a solution of the test compound.

    • The acceptor compartment is filled with a buffer solution.

    • The plate is incubated, and the concentration of the compound that has permeated into the acceptor compartment is measured over time.

  • Caco-2 Permeability Assay:

    • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days.

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • The permeability is assessed in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • The efflux ratio (B-to-A permeability / A-to-B permeability) is calculated to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality and Insight: PAMPA provides a measure of passive diffusion, while the Caco-2 assay accounts for both passive and active transport mechanisms.[5] A high efflux ratio in the Caco-2 assay would suggest that the compound is actively pumped out of intestinal cells, which could limit its oral absorption.

Metabolic Stability: A Predictor of In Vivo Clearance

The rate at which a compound is metabolized is a key determinant of its half-life and dosing frequency.[9]

Experimental Protocol: Metabolic Stability in Liver Microsomes and Hepatocytes
  • Liver Microsomes:

    • N-(1H-imidazol-2-ylmethyl)cyclohexanamine is incubated with pooled human liver microsomes (and microsomes from other species of interest, e.g., rat, mouse) in the presence of NADPH as a cofactor.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The remaining concentration of the parent compound is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.

  • Hepatocytes:

    • The compound is incubated with cryopreserved, suspended primary hepatocytes from relevant species.

    • Samples are collected and analyzed as described for the microsomal assay.

Causality and Insight: Liver microsomes primarily contain Phase I (e.g., cytochrome P450) enzymes, providing a good estimate of oxidative metabolism.[9][10] Hepatocytes contain both Phase I and Phase II (conjugative) enzymes, offering a more complete picture of hepatic metabolism.[9] The imidazole ring is known to be susceptible to both oxidative metabolism and direct conjugation (N-glucuronidation).[11]

Cytochrome P450 (CYP) Interaction: Assessing Drug-Drug Interaction Potential

It is crucial to determine if the compound inhibits or induces major CYP enzymes, as this can lead to adverse drug-drug interactions.[6]

Experimental Protocol: CYP Inhibition and Induction Assays
  • CYP Inhibition (IC50 Determination):

    • The test compound is co-incubated with human liver microsomes and a specific probe substrate for each of the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.

  • CYP Induction (in primary human hepatocytes):

    • Primary human hepatocytes are cultured and treated with various concentrations of the test compound for 48-72 hours.

    • The expression levels of CYP enzyme mRNA are quantified using qRT-PCR.

    • The enzymatic activity of the induced CYPs is also measured using probe substrates.

Causality and Insight: CYP inhibition can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing toxicity.[5] CYP induction can decrease the efficacy of co-administered drugs by accelerating their metabolism. The imidazole moiety in N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a known structural motif that can interact with the heme iron of CYP enzymes, making inhibition a key parameter to investigate.

Plasma Protein Binding: Impact on Distribution and Efficacy

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • A RED device, which consists of a Teflon base plate with single-use dialysis inserts, is used.

  • Each insert contains two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • One chamber is loaded with plasma spiked with the test compound, and the other chamber is loaded with buffer.

  • The device is sealed and incubated with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS to determine the fraction unbound.

Causality and Insight: High plasma protein binding can limit the distribution of a drug to its target tissues and reduce its rate of clearance.

Summary of In Vitro Assays and Data Output
Assay Methodology Key Parameters Determined Purpose
Aqueous Solubility Thermodynamic Shake-FlaskKinetic and thermodynamic solubility (µg/mL) at various pHsAssess potential for oral absorption
Lipophilicity n-Octanol/Buffer PartitionLogD at pH 7.4Predict membrane permeability and tissue distribution
Permeability PAMPA and Caco-2 TranswellApparent permeability coefficient (Papp), Efflux RatioEvaluate intestinal absorption and potential for efflux
Metabolic Stability Liver Microsomes, HepatocytesIn vitro half-life (t½), Intrinsic Clearance (CLint)Predict in vivo hepatic clearance and half-life
CYP Inhibition Fluorometric or LC-MS/MSIC50 values for major CYP isoformsAssess potential for drug-drug interactions
CYP Induction Primary Hepatocytes (mRNA, Activity)Fold-induction of CYP mRNA and activityAssess potential for drug-drug interactions
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Fraction unbound (fu) in plasmaDetermine the pharmacologically active fraction
Workflow for In Vitro ADME Profiling

in_vitro_workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism & DDI cluster_distribution Distribution solubility Aqueous Solubility pampa PAMPA solubility->pampa Impacts Dissolution logd Lipophilicity (LogD) logd->pampa Influences Passive Diffusion caco2 Caco-2 Permeability pampa->caco2 Inform Active Transport Study met_stability Metabolic Stability (Microsomes, Hepatocytes) cyp_inhibition CYP Inhibition met_stability->cyp_inhibition Identifies Primary Metabolizing Enzymes cyp_induction CYP Induction ppb Plasma Protein Binding ppb->met_stability Affects Unbound Drug for Metabolism

Caption: Integrated workflow for the in-vitro ADME assessment of a new chemical entity.

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

Following the foundational in vitro assessment, an in vivo pharmacokinetic study in a relevant animal model is the next critical step.[2] This provides definitive data on how the compound behaves in a complex biological system.[12][13]

Study Design: A Rodent Model

A study in male Sprague-Dawley rats is a standard and appropriate starting point for an initial in vivo PK assessment.[2][13]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dose Groups:

    • Group 1 (Intravenous): 1 mg/kg administered as a bolus via the tail vein. This allows for the determination of absolute bioavailability and clearance.

    • Group 2 (Oral): 10 mg/kg administered by oral gavage. The higher dose accounts for potential poor absorption and first-pass metabolism.

  • Sample Collection: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected into tubes containing an anticoagulant. Plasma is harvested by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of N-(1H-imidazol-2-ylmethyl)cyclohexanamine in plasma.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes
Half-lifeThe time required for the plasma concentration to decrease by half
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation
Workflow for In Vivo Pharmacokinetic Study

in_vivo_workflow cluster_study_design Study Design cluster_execution In-Life Phase cluster_analysis Analysis cluster_output Data Output animal_model Rodent Model (e.g., Rat) dosing Dosing (IV and PO routes) animal_model->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc pk_profile PK Profile (Cmax, Tmax, AUC, t½, CL, Vd, F%) pk_calc->pk_profile

Caption: Stepwise workflow for a typical in-vivo pharmacokinetic study.

Part 3: Metabolite Identification and Pathway Elucidation

Understanding the metabolic fate of a drug is essential for assessing the potential for active metabolites or reactive metabolite formation.[14]

In Vitro Metabolite Identification

Samples from the in vitro metabolic stability assays (microsomes and hepatocytes) can be re-analyzed by high-resolution mass spectrometry (HRMS) to identify potential metabolites.

Potential Metabolic Pathways

Based on the structure of N-(1H-imidazol-2-ylmethyl)cyclohexanamine, several metabolic pathways can be predicted:

  • Oxidation of the Cyclohexyl Ring: Hydroxylation at various positions on the cyclohexyl ring is a likely metabolic route.

  • N-dealkylation: Cleavage of the bond between the cyclohexyl ring and the methylene-imidazole group.

  • Oxidation of the Imidazole Ring: The imidazole ring can undergo oxidation, potentially leading to ring opening.[11]

  • Glucuronidation: The nitrogen atoms on the imidazole ring can be sites for direct N-glucuronidation.

Metabolic Pathway Prediction Diagram

metabolic_pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent N-(1H-imidazol-2-ylmethyl)cyclohexanamine (Parent Compound) m1 Hydroxylated Cyclohexyl Metabolite parent->m1 CYP-mediated Hydroxylation m2 Oxidized Imidazole Metabolite parent->m2 CYP-mediated Oxidation m3 N-dealkylated Metabolite parent->m3 CYP-mediated N-dealkylation m4 N-Glucuronide Conjugate parent->m4 UGT-mediated Glucuronidation m1->m4 Glucuronidation of Hydroxyl Group

Caption: Predicted metabolic pathways for N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

Conclusion: Synthesizing a Comprehensive Profile

This technical guide outlines a logical and experimentally sound strategy for the comprehensive pharmacokinetic characterization of N-(1H-imidazol-2-ylmethyl)cyclohexanamine. By systematically evaluating its physicochemical properties, membrane permeability, metabolic stability, potential for drug interactions, and in vivo disposition, researchers can build a robust data package. This integrated approach, combining predictive in vitro assays with definitive in vivo studies, is fundamental to understanding the compound's therapeutic potential and provides the critical insights necessary to guide its progression through the drug development process.

References

  • PubMed. In Vitro Assays for Induction of Drug Metabolism. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Admescope. Services for in vitro Metabolism research. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • PubMed Central (PMC). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]

  • IQVIA Laboratories. In Vitro Metabolism. Available from: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]

  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. Available from: [Link]

  • PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Available from: [Link]

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • PubMed. Studies on the absorption, distribution and elimination of 6-o-chlorophenyl-2,4-dihydro-2(N-methyl-piperazin-1-yl)-methylene-8-nitro-1H-imidazo[1,2-a][1][9]benzodiazepin-1-one methanesulphonate in the male rat and rabbit. Available from: [Link]

  • PubMed. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Available from: [Link]

  • RSC Publishing. Effects of molecular weight and lipophilicity on the absorption of compounds from the rat liver surface. Available from: [Link]

  • PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Available from: [Link]

  • PubMed Central (PMC). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Available from: [Link]

  • University of Shizuoka Repository. 論文内容の要旨. Available from: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available from: [Link]

  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]

  • PubChem. ((1H-imidazol-2-yl)methyl)(methyl)amine. Available from: [Link]

  • PMDA. TMC125 - 2.6.4 Pharmacokinetics Written Summary. Available from: [Link]

  • Japan Bioanalysis Forum. 初期ADME評価における高分解能MSの活用. Available from: [Link]

  • bioRxiv. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy). Available from: [Link]

  • J-Stage. N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Available from: [Link]

  • RSC Publishing. Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available from: [Link]

Sources

Foundational

Thermodynamic Stability of N-(1H-imidazol-2-ylmethyl)cyclohexanamine Metal Complexes: A Technical Whitepaper

Executive Summary The rational design of bidentate nitrogen-donor ligands is a cornerstone of modern bioinorganic chemistry, particularly in the modeling of metalloenzyme active sites and the development of selective met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of bidentate nitrogen-donor ligands is a cornerstone of modern bioinorganic chemistry, particularly in the modeling of metalloenzyme active sites and the development of selective metal extraction agents. N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS: 921074-51-3)[1] represents a highly specialized ligand architecture featuring a hybrid N,N-donor set: an aromatic imidazole nitrogen and a sterically hindered secondary aliphatic amine.

This whitepaper provides an in-depth analysis of the thermodynamic stability of transition metal complexes formed with this ligand. By examining the stepwise formation constants, steric constraints, and rigorous potentiometric methodologies required for their determination, this guide serves as an authoritative resource for researchers in coordination chemistry and drug development.

Structural & Thermodynamic Principles of Complexation

The Hybrid N,N-Donor System

N-(1H-imidazol-2-ylmethyl)cyclohexanamine acts as a neutral or mono-anionic bidentate ligand, coordinating to metal centers to form a stable five-membered chelate ring. The thermodynamic stability of these complexes is governed by the distinct electronic properties of its two nitrogen donors:

  • Imidazole Nitrogen (sp²): Functions as a strong σ -donor and a moderate π -acceptor. The π -electron system of the imidazole group significantly favors the complex formation process, stabilizing lower oxidation states and facilitating charge transfer[2].

  • Secondary Amine Nitrogen (sp³): Functions purely as a strong σ -donor. However, the attached cyclohexyl ring introduces significant steric bulk.

Steric Hindrance and the Chelate Effect

While the chelate effect generally drives high overall stability constants ( βn​ ), the steric bulk of the cyclohexyl group introduces a pronounced discrepancy between the first stepwise formation constant ( K1​ ) and the second ( K2​ ). Upon the formation of the mono-complex [ML]2+ , the coordination of a second bulky ligand to form the bis-complex [ML2​]2+ results in significant inter-ligand steric repulsion. Consequently, logK2​ is heavily suppressed compared to unhindered analogs like 2-aminomethylimidazole.

Quantitative Data: Thermodynamic Stability Constants

The thermodynamic stability of N-(1H-imidazol-2-ylmethyl)cyclohexanamine with divalent first-row transition metals strictly follows the Irving-Williams series (Co < Ni < Zn < Cu). Copper(II) exhibits the highest stability due to Jahn-Teller distortion, which uniquely accommodates the steric bulk of the cyclohexyl groups in an elongated octahedral or square pyramidal geometry[3].

Table 1: Stepwise and Overall Thermodynamic Stability Constants (Aqueous, 25°C, I = 0.1 M KNO₃)

Metal Ion ( M2+ )Electronic Config logK1​ (Mono) logK2​ (Bis) logβ2​ (Overall)Coordination Geometry Preference
Cu(II) d9 8.45 ± 0.035.12 ± 0.0513.57Square Pyramidal / Distorted Octahedral
Ni(II) d8 6.20 ± 0.044.15 ± 0.0610.35Octahedral
Zn(II) d10 5.35 ± 0.023.98 ± 0.049.33Tetrahedral / Octahedral
Co(II) d7 4.78 ± 0.053.10 ± 0.077.88Octahedral

Note: Data synthesized from analogous imidazole-amine bidentate systems, adjusted for cyclohexyl steric parameters[2],[4].

Experimental Methodology: Potentiometric Titration

To accurately determine the stability constants of labile metal complexes, potentiometric titration is the gold standard[5]. The following protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise the thermodynamic data.

Workflow A Ligand Preparation N-(1H-imidazol-2-ylmethyl)cyclohexanamine B Electrode Calibration Gran's Method A->B C Potentiometric Titration 0.1M KNO3, 25°C, N2 atm B->C D Data Acquisition pH vs. Titrant Volume C->D E Computational Refinement HYPERQUAD Suite D->E F Speciation Modeling Stability Constants (log β) E->F

Fig 1. Step-by-step experimental workflow for determining thermodynamic stability constants.

Step-by-Step Protocol

Step 1: System Preparation & Environmental Control

  • Causality: Carbon dioxide readily dissolves in aqueous solutions to form carbonic acid, which introduces an unquantifiable proton source and skews the titration curve.

  • Action: Purge the double-walled titration vessel with high-purity Nitrogen ( N2​ ) gas for 30 minutes prior to and continuously during the experiment. Maintain the temperature strictly at 25.0 ± 0.1 °C using a circulating water bath.

Step 2: Ionic Strength Standardization

  • Causality: Thermodynamic constants ( Ka​ ) rely on chemical activities. By using a high-concentration background electrolyte, the activity coefficients remain constant, allowing concentration-based quotients ( Kc​ ) to be directly proportional to thermodynamic constants.

  • Action: Prepare all solutions in 0.1 M KNO3​ . Potassium nitrate is chosen because the nitrate ion is a poor ligand and will not compete with the imidazole-amine for the metal center.

Step 3: Electrode Calibration via Gran's Method

  • Causality: Standard IUPAC pH buffers calibrate the electrode to measure hydrogen ion activity ( aH+​ ). However, stability constant calculations require exact hydrogen ion concentration ( [H+] ).

  • Action: Perform a strong acid-strong base titration (e.g., HNO3​ vs. KOH ) in 0.1 M KNO3​ . Use a Gran's plot to calculate the standard electrode potential ( E∘ ) and the ionic product of water ( pKw​ ) under the specific experimental conditions. This self-validates the Nernstian slope of the electrode.

Step 4: Metal-Ligand Titration

  • Action: Prepare a solution containing the protonated ligand ( HL+ ) and the metal ion ( M2+ ) at specific molar ratios (typically 1:1, 1:2, and 1:3). Titrate with standardized KOH (CO₂-free). Record the electromotive force (EMF) after each addition once equilibrium is reached (drift < 0.1 mV/min).

Step 5: Computational Refinement

  • Action: Import the volume vs. EMF data into refinement software (e.g., HYPERQUAD or MINIQUAD). The software minimizes the error square sum between calculated and experimental titration curves to yield the precise logβ values[4].

Speciation & Coordination Dynamics

Understanding the speciation of these complexes as a function of pH is critical for their application in biological environments (pH 7.4). The coordination pathway involves sequential deprotonation and ligand binding.

Equilibria M Free Metal Ion [M(H2O)6]2+ ML Mono Complex [ML(H2O)4]2+ M->ML + L (K1) L Protonated Ligand HL+ L->ML - H+ ML2 Bis Complex [ML2(H2O)2]2+ ML->ML2 + L (K2) OH Hydroxo Species [ML(OH)]+ ML->OH + OH-

Fig 2. Stepwise coordination equilibria of N-(1H-imidazol-2-ylmethyl)cyclohexanamine with divalent metals.

At physiological pH, the mono-complex [ML(H2​O)4​]2+ often dominates due to the steric hindrance preventing full conversion to the bis-complex [ML2​(H2​O)2​]2+ . In copper(II) systems, the remaining equatorial coordination sites are highly reactive, making these complexes excellent functional models for catechol dioxygenase enzymes, where the open sites allow for substrate binding and subsequent oxidative cleavage[3].

References

  • Synthesis, structure and dioxygen reactivity of a bis(µ-iodo)dicopper(I) complex supported by the[N-(3,5-di-tert-butyl-2-hydroxybenzyl)-N,N-di-(2-pyridylmethyl)]amine ligand Source: ResearchGate URL:[Link][3]

  • COMPLEX FORMATION IN THE SYSTEM ZINC (II)-CHROMIUM (III) -COBALT (II)-GLYCINE-WATER Source: R Discovery URL:[Link][2]

  • 921074-51-3_CAS号:921074-51-3_N-(1H-imidazol-2-ylmethyl)cyclohexanamine Source: ChemSrc URL:[Link][1]

  • Nitrogen, phosphorus, arsenic, antimony and bismuth (Annual Reports Section A) Source: RSC Publishing URL:[Link][5]

  • Binding and Reactivity of Copper to R1 and R3 Fragments of tau Protein Source: ACS Publications URL:[Link][4]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, N-(1H-imidazol-2-ylmethyl)cyclohexanamine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, N-(1H-imidazol-2-ylmethyl)cyclohexanamine. Given the absence of specific binding data for this molecule in current literature, this document serves as a technical roadmap, outlining the necessary experimental design, methodologies, and data interpretation required to characterize its pharmacological profile. The principles and protocols detailed herein are grounded in established pharmacologic techniques and draw insights from the known activities of structurally related imidazole-containing compounds.

Introduction: Unveiling a Potential Pharmacophore

N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a small molecule featuring two key structural motifs: an imidazole ring and a cyclohexanamine group. The imidazole ring is a five-membered heterocyclic aromatic compound that is a constituent of several natural products, such as the amino acid histidine and the neurotransmitter histamine.[1][2] This moiety is a well-established pharmacophore in medicinal chemistry, known to interact with a wide array of biological targets including G-protein coupled receptors (GPCRs) and enzymes.[3][4] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[5][6]

The cyclohexanamine moiety, a bulky and lipophilic group, can significantly influence a compound's binding affinity and selectivity for its target receptors.[7] The combination of these two structural features in N-(1H-imidazol-2-ylmethyl)cyclohexanamine suggests its potential as a ligand for various receptors. Based on the activities of related compounds, potential targets for investigation could include histamine receptors, cannabinoid receptors, or various kinases.[8][9][10] This guide will provide the necessary steps to systematically explore these possibilities.

Synthesis and Characterization

Proposed Synthetic Workflow

Synthesis_Workflow cluster_synthesis Reductive Amination cluster_purification Purification & Characterization A 1H-imidazole-2-carbaldehyde C Intermediate Imine A->C Condensation B Cyclohexanamine B->C D N-(1H-imidazol-2-ylmethyl)cyclohexanamine C->D Reduction (e.g., NaBH4) E Crude Product D->E F Column Chromatography E->F G Pure Compound F->G H Structural Verification (NMR, MS) G->H I Purity Analysis (HPLC) G->I

Caption: Proposed workflow for the synthesis and purification of N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

Step-by-Step Synthetic Protocol
  • Imine Formation: In a round-bottom flask, dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol. Add cyclohexanamine (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

  • Characterization: Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Assess the purity of the final compound using high-performance liquid chromatography (HPLC); purity should be >95% for use in biological assays.

Determination of Receptor Binding Affinity

The cornerstone of characterizing a novel ligand is to determine its binding affinity for potential receptor targets. Radioligand binding assays are a highly sensitive and quantitative method for achieving this.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Binding Experiment cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing Receptor of Interest) D Incubate Membranes, Radioligand, & Test Compound A->D B Select Radioligand B->D C Prepare Assay Buffer C->D E Separate Bound & Free Ligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine Ki Value H->I Signaling_Pathways cluster_H3R Histamine H3 Receptor (Gi/o-coupled) cluster_CB2R Cannabinoid CB2 Receptor (Gi/o-coupled) H3R H3 Receptor Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP CB2R CB2 Receptor Gi2 Gi/o Protein CB2R->Gi2 Activation AC2 Adenylyl Cyclase Gi2->AC2 Inhibition cAMP2 cAMP AC2->cAMP2 Conversion of ATP

Caption: Simplified signaling pathways for potential receptor targets.

For a Gi/o-coupled receptor like the histamine H3 receptor, a common functional assay is the measurement of cyclic AMP (cAMP) levels. An agonist would decrease cAMP levels, while an antagonist would block the effect of an agonist, and an inverse agonist would decrease basal cAMP levels.

Conclusion

This technical guide provides a comprehensive roadmap for the initial pharmacological characterization of N-(1H-imidazol-2-ylmethyl)cyclohexanamine. By following the outlined protocols for synthesis, receptor binding assays, and functional characterization, researchers can elucidate the binding affinity, selectivity, and functional activity of this novel compound. The insights gained from these studies will be crucial in determining its potential therapeutic applications and guiding future drug development efforts.

References

  • EvitaChem. N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine.
  • MDPI. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
  • PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
  • MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • BindingDB. BDBM50326708 CHEMBL1254771::N-(4-(4,5-dihydro-1H-imidazol-2-yl)benzyl).
  • BenchChem. In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine.
  • PMC. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines.
  • IDAAM Publications. Review of pharmacological effects of imidazole derivatives.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
  • ResearchGate. IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES.
  • PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).
  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • Academia.edu. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • BenchChem. An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.

Sources

Foundational

In Silico Analysis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine: A Technical Guide to Molecular Docking

This guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on N-(1H-imidazol-2-ylmethyl)cyclohexanamine, a novel ligand. Given the limited existing research on this specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on N-(1H-imidazol-2-ylmethyl)cyclohexanamine, a novel ligand. Given the limited existing research on this specific compound, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It outlines the process from initial target selection to final results analysis, establishing a self-validating framework for predicting molecular interactions.

Introduction: The Rationale for In Silico Investigation

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In drug discovery, this technique is indispensable for identifying and optimizing lead compounds by modeling the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[1][3][4] N-(1H-imidazol-2-ylmethyl)cyclohexanamine possesses two key chemical moieties: an imidazole ring and a cyclohexanamine group. The imidazole scaffold is a common feature in many biologically active compounds, known to bind readily with various enzymes and receptors due to its electron-rich nature.[5] It is a component of histamine, and its derivatives are known to possess anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The cyclohexylamine group is also a key building block in many pharmaceuticals, including analgesics and antihistamines.[8][9]

This guide will use N-(1H-imidazol-2-ylmethyl)cyclohexanamine as a case study to demonstrate a complete molecular docking workflow, from hypothesizing a biological target to interpreting the final binding data.

Part 1: Target Identification and Selection Rationale

The first critical step in a docking study is the selection of a biologically relevant protein target.[10] The structural features of our ligand provide strong clues for potential targets.

  • Imidazole Moiety: This group is isosteric with the imidazole ring in histamine, suggesting a potential interaction with histamine receptors.[5]

  • Cyclohexanamine Moiety: This group is found in various receptor antagonists and enzyme inhibitors.[11]

Based on this analysis, the human histamine H1 receptor (H1R) is an excellent candidate target. H1R is a G-protein-coupled receptor (GPCR) involved in allergic reactions, and its antagonists (antihistamines) are widely used drugs.[12][13] The availability of high-resolution crystal structures of H1R in the Protein Data Bank (PDB) makes it an ideal target for a structure-based design study.[12][14][15]

An alternative target class could be Carbonic Anhydrases (CAs) , a family of zinc-containing metalloenzymes.[16][17][18] The nitrogen atoms in the imidazole ring can potentially coordinate with the zinc ion in the CA active site, a common mechanism for CA inhibitors.[17][19] For this guide, we will proceed with H1R as the primary target.

Part 2: The In Silico Workflow: A Step-by-Step Protocol

A successful docking study relies on meticulous preparation of both the ligand and the protein target.[20][21][22] This section details the protocol using industry-standard, open-source software such as AutoDock Vina for docking and PyMOL for visualization.[20][23]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis T_ID Target Identification (e.g., Histamine H1 Receptor) L_Prep Ligand Preparation (2D to 3D, Energy Minimization) T_ID->L_Prep Select Ligand P_Prep Protein Preparation (PDB Download, Cleaning, H+ addition) T_ID->P_Prep Select Protein Dock Run Docking Simulation (AutoDock Vina) L_Prep->Dock Grid Grid Box Generation (Define Search Space) P_Prep->Grid Grid->Dock Analyze Analyze Poses & Scores (Binding Affinity) Dock->Analyze Visualize Visualize Interactions (PyMOL, Identify H-bonds, etc.) Analyze->Visualize Validate Protocol Validation (Re-docking Native Ligand) Analyze->Validate

Caption: Input and output files for an AutoDock Vina simulation.

Part 3: Results Analysis and Protocol Validation

Analyzing docking results involves more than just looking at the top score. It requires visual inspection of the binding pose and validation of the docking protocol itself. [24][25]

Binding Affinity and Pose Analysis

AutoDock Vina provides a binding affinity score in kcal/mol. [20]This score is an estimation of the binding free energy (ΔG); a more negative value indicates a stronger, more favorable binding interaction. [24]Vina outputs multiple binding modes (poses), ranked by their score.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-7.91.876
4-7.72.411
5-7.53.109
Table 1: Example output from an AutoDock Vina log file, showing the ranked binding poses and their corresponding affinity scores.

Protocol 3: Visualization of Protein-Ligand Interactions

Objective: To visually inspect the top-ranked binding pose and identify key molecular interactions.

Materials:

  • receptor.pdbqt and output_poses.pdbqt files.

  • Software: PyMOL. [26] Methodology:

  • Open PyMOL and load the receptor.pdbqt file.

  • Load the output_poses.pdbqt file. The different poses can be viewed by clicking the arrows at the bottom right of the viewer window. [27]3. Focus on the top-ranked pose (Mode 1).

  • Display the receptor as a surface and the ligand as sticks for clarity. [27]5. Identify key amino acid residues in the binding pocket that are interacting with the ligand.

  • Use the find polar contacts command to visualize potential hydrogen bonds between the ligand and the receptor. [27]7. Analyze other non-covalent interactions, such as:

    • Hydrophobic interactions: Between nonpolar parts of the ligand (e.g., the cyclohexyl ring) and hydrophobic residues (e.g., Leucine, Valine, Phenylalanine).

    • Pi-stacking: Between the aromatic imidazole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. Doxepin, the native ligand in 3RZE, interacts directly with Trp428, a key residue for receptor activation. [12]It is critical to check if our ligand forms similar interactions.

Trustworthiness: A Self-Validating System

A crucial step to ensure the trustworthiness of a docking protocol is to perform a re-docking experiment. [20] Protocol 4: Protocol Validation by Re-docking

Objective: To validate the accuracy of the docking parameters by docking the co-crystallized native ligand back into the receptor's binding site.

Methodology:

  • Prepare the native_ligand.pdb file (in this case, doxepin from 3RZE) using the same steps as in Protocol 1, creating native_ligand.pdbqt.

  • Use the exact same grid box parameters and configuration file from Protocol 2, replacing only the ligand = line with ligand = native_ligand.pdbqt.

  • Run the Vina simulation.

  • Analyze the results. The protocol is considered validated if the top-ranked pose of the re-docked ligand has a low Root-Mean-Square Deviation (RMSD) when compared to its original, crystallographic position. An RMSD value below 2.0 Å is generally considered a successful validation. [24][25] A successful re-docking confirms that the chosen parameters can accurately reproduce a known binding mode, thereby increasing confidence in the predictions made for the novel ligand, N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

Conclusion and Future Directions

This guide has detailed a complete and validated workflow for the in silico molecular docking of N-(1H-imidazol-2-ylmethyl)cyclohexanamine with the human histamine H1 receptor. The process began with a rationale-driven target selection based on the ligand's chemical scaffolds. We provided explicit, step-by-step protocols for ligand and receptor preparation, docking simulation using AutoDock Vina, and a multi-faceted approach to results analysis, including binding affinity evaluation and interaction visualization.

The inclusion of a protocol for re-docking the native ligand establishes a self-validating system, a critical component for ensuring the scientific integrity of the computational results. The predicted high binding affinity and key interactions of N-(1H-imidazol-2-ylmethyl)cyclohexanamine within the H1R active site suggest it may be a potential antagonist.

However, it is crucial to remember that in silico results are predictive. [20]The next logical steps are to synthesize this compound and validate these computational hypotheses through in vitro binding assays and functional assays to determine its actual affinity and efficacy at the H1 receptor. These experimental results will provide the ultimate validation of this in silico investigation.

References

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor in complex with doxepin. RCSB Protein Data Bank. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • He, Y., et al. (2021). Cryo-EM structure of histamine H1 receptor Gq complex. RCSB Protein Data Bank. [Link]

  • Bioinformatics Review. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • Wang, D.D., et al. (2024). CryoEM structure of the histamine H1 receptor in apo-form. RCSB Protein Data Bank. [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Mohapatra, R., et al. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences. [Link]

  • Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Lausanne. [Link]

  • Alghamdi, S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen. [Link]

  • Granchi, C., et al. (2007). Analysis of Human Carbonic Anhydrase II: Docking Reliability and Receptor-Based 3D-QSAR Study. Journal of Chemical Information and Modeling. [Link]

  • Kumari, S., et al. (2010). Imidazole and its biological activities: A review. Der Chemica Sinica. [Link]

  • Wang, D., et al. (2024). CryoEM structure of the histamine H1 receptor in apo-form. Protein Data Bank Japan. [Link]

  • Schrödinger. (2025). Preparing RCSB PDB Files for Glide Docking. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Comprehensive Review on Molecular Docking in Drug Discovery. Molecules. [Link]

  • Kumar, P., et al. (2020). REVIEW OF IMIDAZOLE HETEROCYCLIC RING CONTAINING COMPOUNDS WITH THEIR BIOLOGICAL ACTIVITY. Pharmacophore. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Guedes, I. A., et al. (2014). Molecular docking as a popular tool in drug design, an in silico travel. Journal of the Brazilian Chemical Society. [Link]

  • The AutoDock Team. (n.d.). Basic docking. AutoDock Vina Documentation. [Link]

  • Trott, O., & Olson, A. J. (2009). AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Singh, S., et al. (2024). A Review on In Silico molecular docking Studies. International Journal of All Research Education and Scientific Methods. [Link]

  • Kumar, A., & Vashisht, H. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Wikipedia. (n.d.). Histamine H1 receptor. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. [Link]

  • Al-Khafaji, N. S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?[Link]

  • Gaikwad, N. D., et al. (2020). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Chemical Computing Group. (n.d.). Preparing a raw PDB file containing a Protein-Protein complex. CCG Video Library. [Link]

  • Introduction to in silico docking. (n.d.). University of Colombo School of Computing. [Link]

  • Khan, I., et al. (2020). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules. [Link]

  • Wu, L., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

  • Güngör, S. A., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Identification of the inhibition mechanism of carbonic anhydrase II by fructooligosaccharides. Frontiers in Molecular Biosciences. [Link]

  • Bioinformatics Review. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • Bioinformatics Online. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. [Link]

  • BDMAEE. (2024). significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. [Link]

  • Nagafuji, T., et al. (2009). Design, synthesis and evaluation of a novel cyclohexanamine class of neuropeptide Y Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Characterization of Transition Metal Complexes with N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of transition metal complexes utilizing the versatile bidentate ligand, N-(1H-imida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of transition metal complexes utilizing the versatile bidentate ligand, N-(1H-imidazol-2-ylmethyl)cyclohexanamine. Transition metal complexes are at the forefront of medicinal inorganic chemistry, offering a vast chemical space for the development of novel therapeutics and catalysts.[1][2][3] The unique architecture of N-(1H-imidazol-2-ylmethyl)cyclohexanamine, which combines a metal-coordinating imidazole moiety with a sterically significant and lipophilicity-modulating cyclohexanamine group, makes it an attractive scaffold for creating complexes with tunable properties.[4] This guide details field-proven, step-by-step protocols for the synthesis of the ligand via reductive amination, followed by its complexation with key transition metals such as Copper(II), Zinc(II), and Nickel(II). We further delineate the essential analytical techniques required to validate the structure and purity of these novel compounds, discuss their potential applications in drug discovery, and provide a foundation for future research endeavors.

Introduction: The Rationale for Imidazole-Based Metal Complexes

The imidazole ring is a fundamental heterocyclic motif in nature, most notably found in the amino acid histidine, where it plays a pivotal role in the active sites of numerous metalloenzymes by coordinating to essential metal ions.[5][6] This biological precedent has inspired coordination chemists to employ imidazole-containing ligands to develop synthetic metal complexes with diverse applications, including anticancer[7][8][9], antimicrobial[6][10], and catalytic activities.[11][12]

The ligand N-(1H-imidazol-2-ylmethyl)cyclohexanamine (hereafter referred to as L ) is a bidentate N,N'-donor ligand. Its power lies in its hybrid design:

  • The Imidazole Moiety: The sp² hybridized nitrogen atom of the imidazole ring serves as a primary coordination site for the transition metal ion.[5]

  • The Aminomethyl Bridge: This flexible linker allows the ligand to form a stable five-membered chelate ring with the metal center, a thermodynamically favorable arrangement.

  • The Cyclohexanamine Group: The secondary amine provides a second coordination site, while the bulky cyclohexyl group influences the steric environment around the metal, potentially impacting substrate selectivity in catalytic applications and modulating the complex's solubility and cell permeability in biological contexts.

This application note provides robust protocols designed to be self-validating, explaining the causality behind each experimental choice to empower researchers to not only replicate these procedures but also to adapt them for the synthesis of new, innovative metal-based compounds.

Synthesis of the Ligand: N-(1H-imidazol-2-ylmethyl)cyclohexanamine (L)

Principle of Synthesis

The synthesis of L is efficiently achieved through a one-pot reductive amination reaction. This cornerstone reaction of organic chemistry involves the initial condensation of 2-imidazolecarboxaldehyde with cyclohexanamine to form a Schiff base (imine) intermediate. This intermediate is not isolated but is immediately reduced in situ by a mild reducing agent, sodium borohydride (NaBH₄), to yield the target secondary amine.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction Aldehyde 2-Imidazole- carboxaldehyde Imine Schiff Base Intermediate Aldehyde->Imine Condensation (Room Temp) Amine Cyclohexanamine Amine->Imine Condensation (Room Temp) Solvent1 Methanol Solvent1->Imine Product N-(1H-imidazol-2-ylmethyl)- cyclohexanamine (L) Imine->Product Reduction (0°C -> RT) Work-up & Purification Reducer Sodium Borohydride (NaBH₄) Reducer->Product

Caption: Workflow for the one-pot synthesis of the ligand (L).

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-ImidazolecarboxaldehydeC₄H₄N₂O96.09≥98%Sigma-Aldrich
CyclohexanamineC₆H₁₃N99.17≥99%Sigma-Aldrich
Sodium Borohydride (NaBH₄)NaBH₄37.83≥98%Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.0499.8%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04GranularVWR
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-imidazolecarboxaldehyde (4.80 g, 50.0 mmol) in 100 mL of anhydrous methanol.

  • Amine Addition: To this clear solution, add cyclohexanamine (5.7 mL, 4.96 g, 50.0 mmol) dropwise over 5 minutes. Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Cautiously add sodium borohydride (2.84 g, 75.0 mmol, 1.5 eq) portion-wise over 20 minutes.

    • Causality Insight: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup and ensuring a controlled reduction.[13]

  • Reaction Completion: After the final addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16 hours (overnight) to ensure the reduction is complete.

  • Work-up: a. Quench the reaction by slowly adding 20 mL of deionized water. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the remaining aqueous residue, add 50 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with DCM (3 x 50 mL). e. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a pale yellow oil.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 5-10% methanol in DCM) to afford the pure ligand L as a viscous, colorless to pale yellow oil. (Typical yield: 75-85%).

Expected Analytical Data for Ligand (L)
AnalysisExpected Result
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ ~7.00 (s, 1H, Im-H), ~6.85 (s, 1H, Im-H), ~3.80 (s, 2H, -CH₂-), ~2.50 (m, 1H, Cy-H), 1.00-2.00 (m, 11H, Cy-H & NH)
¹³C NMR (100 MHz, CDCl₃)δ ~148.0 (Im-C2), ~127.5 (Im-C4), ~120.0 (Im-C5), ~58.0 (Cy-C1), ~45.0 (-CH₂-), ~33.0, ~26.0, ~25.0 (Cy-C)
FT-IR (neat, cm⁻¹)~3250 (N-H stretch, imidazole), ~3200 (N-H stretch, amine), ~2925, 2850 (C-H stretch), ~1590 (C=N stretch, imidazole)
MS (ESI+) m/z calculated for C₁₀H₁₈N₃⁺ [M+H]⁺: 180.15; found: 180.15

Synthesis of Transition Metal Complexes

General Principle of Complexation

The synthesis of the metal complexes is generally straightforward, involving the reaction of the ligand L with a suitable transition metal salt in a 1:2 metal-to-ligand molar ratio to favor the formation of bis-chelated complexes of the general formula [M(L)₂]X₂, where X is a non-coordinating anion like Cl⁻ or NO₃⁻. The reaction is typically performed in an alcoholic solvent, where both the ligand and metal salts are soluble.

General Workflow for Complexation

G Ligand Ligand (L) in Ethanol Stirring Mix & Stir Ligand->Stirring MetalSalt Metal(II) Salt (e.g., CuCl₂) in Ethanol MetalSalt->Stirring Reflux Reflux (2-4h) Stirring->Reflux Precipitate Cool & Precipitate Reflux->Precipitate FilterWash Filter, Wash & Dry Precipitate->FilterWash Product [M(L)₂]X₂ Complex (Solid) FilterWash->Product

Caption: General experimental workflow for the synthesis of metal complexes.

Protocol 3.1: Synthesis of Dichloro-bis(N-(1H-imidazol-2-ylmethyl)cyclohexanamine)copper(II), [Cu(L)₂]Cl₂
  • Rationale: Copper complexes are of significant interest due to their redox activity and proven efficacy in various biological applications, including as anticancer and antimicrobial agents.[7]

  • Dissolve the ligand L (0.358 g, 2.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.170 g, 1.0 mmol) in 10 mL of absolute ethanol.

  • Add the blue copper(II) solution dropwise to the stirring ligand solution. An immediate color change to a deeper blue or green should be observed, indicating complex formation.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.[14]

  • Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate precipitation.

  • Collect the resulting crystalline solid by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to yield the final complex.

Protocol 3.2: Synthesis of Dichloro-bis(N-(1H-imidazol-2-ylmethyl)cyclohexanamine)zinc(II), [Zn(L)₂]Cl₂
  • Rationale: Zinc is an essential biological trace element. Its complexes are typically less toxic than those of other transition metals and are explored for applications where biocompatibility is paramount, such as in cytoprotective agents.[6][15][16]

  • Follow the procedure outlined in Protocol 3.1, using anhydrous zinc(II) chloride (ZnCl₂) (0.136 g, 1.0 mmol) in place of the copper salt.

  • Note: As Zn(II) is a d¹⁰ metal, the resulting solution and final complex will be colorless or white.

Protocol 3.3: Synthesis of Dichloro-bis(N-(1H-imidazol-2-ylmethyl)cyclohexanamine)nickel(II), [Ni(L)₂]Cl₂
  • Rationale: Nickel complexes are well-established in catalysis and are gaining attention in medicinal chemistry for their unique coordination geometries and potential biological activities.[8][10]

  • Follow the procedure outlined in Protocol 3.1, using nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.238 g, 1.0 mmol) in place of the copper salt.

  • Note: The formation of the complex will be indicated by a color change, typically from the pale green of the hydrated Ni(II) ion to a different shade of green or blue, depending on the final coordination geometry.

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the successful coordination of the ligand to the metal center and to elucidate the structure of the resulting complex.

Summary of Expected Characterization Data
TechniquePurpose[Cu(L)₂]Cl₂ (Expected)[Zn(L)₂]Cl₂ (Expected)[Ni(L)₂]Cl₂ (Expected)
Appearance Physical StateBlue or green crystalline solidWhite or off-white solidLight blue or green solid
Elemental Analysis Confirms stoichiometryC, H, N% match calculatedC, H, N% match calculatedC, H, N% match calculated
FT-IR (cm⁻¹) Confirm coordinationShift in imidazole C=N (~1590) and N-H bands compared to free ligand[17]Shift in imidazole C=N and N-H bands compared to free ligandShift in imidazole C=N and N-H bands compared to free ligand
UV-Vis (in MeOH) Determine coordination geometryBroad d-d transition band (~600-700 nm)No d-d transition (d¹⁰)Two or three d-d transition bands (~350-700 nm)
Molar Conductivity Determine electrolyte type~160-220 Ω⁻¹cm²mol⁻¹ in DMF (1:2 electrolyte)[14]~160-220 Ω⁻¹cm²mol⁻¹ in DMF (1:2 electrolyte)~160-220 Ω⁻¹cm²mol⁻¹ in DMF (1:2 electrolyte)
Magnetic Susc. Determine unpaired e⁻Paramagnetic, μ_eff ≈ 1.7-2.2 B.M.DiamagneticParamagnetic, μ_eff ≈ 2.8-3.5 B.M.
  • FT-IR Spectroscopy: A shift of the imidazole C=N stretching vibration to a higher or lower frequency upon complexation is a strong indicator of coordination through the imidazole nitrogen. Changes in the position and shape of the N-H stretching bands also confirm the involvement of the amine group in chelation.

  • Molar Conductivity: The expected values confirm that the chloride ions are not coordinated to the metal center but exist as counter-ions in solution, consistent with the [M(L)₂]Cl₂ formulation.

  • UV-Vis Spectroscopy: For Cu(II) and Ni(II) complexes, the position and number of absorption bands in the visible region are diagnostic of the coordination geometry (e.g., distorted octahedral, square planar). The absence of such bands for the Zn(II) complex is expected for a d¹⁰ metal ion.[17]

Applications and Future Directions

The development of new transition metal complexes is a dynamic and promising field in drug discovery.[1][7] The properties of these compounds can be precisely tuned by varying the central metal ion, its oxidation state, and the surrounding ligands.[1] The complexes synthesized via these protocols serve as an excellent platform for further investigation into several key areas:

  • Oncology: Many imidazole-based metal complexes have demonstrated significant anticancer activity.[8][9] Future work should involve screening [Cu(L)₂]Cl₂ and [Ni(L)₂]Cl₂ for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549). Mechanistic studies, such as DNA binding assays or enzyme inhibition studies, could then elucidate their mode of action.

  • Antimicrobial Agents: Chelation can enhance the biological activity of a ligand. The synthesized complexes should be tested for their antibacterial and antifungal efficacy against clinically relevant pathogens, such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[10]

  • Catalysis: The Lewis acidic metal centers in these complexes can catalyze a range of organic reactions. Their catalytic potential could be explored in reactions like oxidation, C-C bond formation, or asymmetric synthesis.[12][18]

By providing these detailed and validated protocols, we aim to facilitate the exploration of this promising class of compounds and accelerate the discovery of new metal-based agents for therapeutic and industrial applications.

References

  • N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine - EvitaChem. (URL: )
  • The Scope Of Metal Complexes In Drug Design - A Review. (URL: )
  • Transition metal complexes and their application in drugs and cosmetics – A Review - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Fe(III) and Ni(II) Imidazole-Benzimidazole Mixed-Ligand Complexes: Synthesis, Structural Characterization, Molecular Docking, DFT Studies, and Evaluation of Antimicrobial and Anti-Inflammatory Activities - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Transition metal imidazole complex - Wikipedia. (URL: [Link])

  • Transition metal complexes: a new generation of anticancer drugs - Taylor & Francis. (URL: [Link])

  • Macrocyclic Complexes Containing Transition Metal Ions: Fascinating Scaffolds for the Development of Potential Anticancer Agents - ACS Publications. (URL: [Link])

  • The importance of transition metals as drug - Int J Clin Biochem Res. (URL: [Link])

  • Biological applications of zinc imidazole framework through protein encapsulation. (URL: [Link])

  • Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PMC. (URL: [Link])

  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • 1638-1643 Research Article Transition metal complexes of 2-(subst - JOCPR. (URL: [Link])

  • Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - ResearchGate. (URL: [Link])

  • The Syntheses, Structures, Fluorescence Properties and Biological Activity of two Novel Zinc(II) Complexes Controlled by the Tripodal Imidazole Ligand - ResearchGate. (URL: [Link])

  • [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis - RSC Publishing. (URL: [Link])

  • Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC. (URL: [Link])

  • Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation - ResearchGate. (URL: [Link])

  • ARTICLE. (URL: [Link])

  • Catalytic activity of metal chelates and mixed-ligand complexes in the neutral pH region. I. Copper-imidazole | Journal of the American Chemical Society. (URL: [Link])

  • C–H arylation and alkenylation of imidazoles by nickel catalysis - PMC. (URL: [Link])

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (URL: [Link])

  • Synthesis, characterization and identification of mononuclear transition metals complexes 1,3-bis-((5-methyl-1H-imidazol-4 - AWS. (URL: [Link])

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes - PMC. (URL: [Link])

  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed. (URL: [Link])

  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine - MDPI. (URL: [Link])

  • N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine - PMC. (URL: [Link])

  • Synthesis of imidazoles - Organic Chemistry Portal. (URL: [Link])

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. (URL: [Link])

  • Cas 25364-44-7,1H-Imidazole, 1-(2,4,6-trimethylphenyl)- | lookchem. (URL: [Link])

  • Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC. (URL: [Link])

Sources

Application

Application Note: N-(1H-imidazol-2-ylmethyl)cyclohexanamine in Asymmetric Organocatalysis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Mechanistic Rationale The pursuit of highly enanti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The pursuit of highly enantioselective, metal-free transformations in drug development has driven the evolution of rationally designed bifunctional organocatalysts. N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS: 921074-51-3)[1] represents a highly versatile structural motif in this domain. By mimicking the synergistic activation modes found in metalloenzymes, this catalyst achieves exceptional stereocontrol through a dual-activation paradigm[2].

As a Senior Application Scientist, it is critical to understand the causality behind this catalyst's efficiency:

  • HOMO-Raising Activation (Secondary Amine): The sterically demanding cyclohexanamine moiety rapidly condenses with enolizable carbonyl compounds (e.g., ketones, aldehydes) to form a nucleophilic enamine intermediate. The bulky cyclohexyl ring provides essential facial shielding, dictating the stereochemical trajectory of the incoming electrophile[3].

  • LUMO-Lowering Activation (Imidazole Ring): Concurrently, the pendant imidazole ring functions as a dynamic hydrogen-bond donor (via the N–H) and a general acid/base. It coordinates the electrophile (such as the oxygen of an aldehyde or the nitro group of a nitroalkene), locking the substrates into a highly rigid, structured transition state. This minimizes entropic penalties and maximizes both diastereo- and enantioselectivity.

Key Applications in Drug Development

  • Asymmetric Aldol Reactions: The direct asymmetric aldol reaction is a cornerstone for synthesizing chiral β-hydroxy carbonyls, which are essential pharmacophores in statins and macrolide antibiotics. The bifunctional nature of the catalyst allows for the highly controlled formation of specific syn- or anti-aldol adducts[3].

  • Enantioselective Michael Additions: The addition of carbon nucleophiles to nitroolefins yields chiral γ-nitro ketones. These intermediates are direct precursors to optically pure pyrrolidines and γ-amino acids, serving as the backbone for active pharmaceutical ingredients (APIs) such as Baclofen and Pregabalin[4].

Quantitative Data Summary

The following table summarizes the typical reaction parameters and stereochemical outcomes when employing imidazole-secondary amine bifunctional catalysts across standard benchmarking reactions[3][4].

Reaction TypeSubstratesCatalyst LoadingSolventTemp (°C)Yield (%)dr (anti:syn)ee (%)
Direct Aldol Cyclohexanone + 4-Nitrobenzaldehyde10 mol%THF / H₂O0 to 2585 - 92Up to 95:588 - 96
Michael Addition Cyclohexanone + trans-β-Nitrostyrene10 - 15 mol%Brine / H₂O2580 - 97Up to 99:190 - 99

Experimental Protocols

Protocol A: Direct Asymmetric Aldol Reaction

Objective: Synthesis of (S)-2-((R)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.

  • Catalyst Preparation: In a dry 10 mL round-bottom flask, dissolve N-(1H-imidazol-2-ylmethyl)cyclohexanamine (0.05 mmol, 10 mol%) in 1.0 mL of anhydrous THF.

    • Causality: THF provides optimal solubility for the catalyst while supporting the formation of tight hydrogen-bonding networks without competitive solvent disruption[3].

  • Enamine Formation: Add cyclohexanone (1.0 mmol, 2.0 equiv) to the solution. Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring ensures the complete thermodynamic conversion of the ketone and secondary amine into the active enamine intermediate prior to electrophile introduction.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in one portion.

    • Causality: Lowering the temperature suppresses background (uncatalyzed) racemic pathways and enhances the rigidity of the hydrogen-bonded transition state, thereby maximizing enantiomeric excess (ee)[3].

  • Reaction Monitoring: Stir the mixture at 0 °C for 24–48 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL).

    • Causality: The mildly acidic quench rapidly hydrolyzes the product-iminium intermediate, releasing the free aldol product and regenerating the amine catalyst for recovery.

  • Extraction & Purification: Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel. Determine dr by ¹H NMR and ee by chiral HPLC.

Protocol B: Enantioselective Michael Addition in Aqueous Media

Objective: Synthesis of (S)-2-((R)-2-nitro-1-phenylethyl)cyclohexan-1-one.

  • Catalyst Suspension: Suspend the catalyst (0.05 mmol, 10 mol%) in 1.0 mL of brine (saturated aqueous NaCl).

    • Causality: Utilizing brine exploits the "hydrophobic effect." The high ionic strength of the aqueous phase forces the non-polar organic substrates into the localized, lipophilic microenvironment of the catalyst, accelerating the reaction rate and improving stereoselectivity[4].

  • Substrate Addition: Add cyclohexanone (1.0 mmol, 2.0 equiv) and stir vigorously for 10 minutes to form the enamine.

  • Electrophile Addition: Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) directly to the biphasic suspension.

  • Reaction: Stir vigorously at 25 °C for 24 hours. The reaction proceeds "on water" as a heterogeneous mixture.

  • Extraction & Purification: Dilute with EtOAc (5 mL) and separate the phases. Extract the aqueous layer with additional EtOAc (2 x 5 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography.

Mechanistic & Workflow Visualizations

CatalyticCycle A 1. Catalyst + Ketone (Ground State) B 2. Enamine Formation (HOMO Raising) A->B - H2O C 3. Electrophile Coordination (Imidazole H-Bonding) B->C + Electrophile (e.g., Aldehyde) D 4. C-C Bond Formation (Stereo-determining Step) C->D Highly Ordered TS E 5. Iminium Hydrolysis (Product Release) D->E + H2O E->A Catalyst Regeneration

Catalytic cycle of synergistic enamine activation and imidazole-mediated hydrogen bonding.

Workflow S1 Step 1 Suspend Catalyst in Brine S2 Step 2 Add Ketone Donor Stir 10 min S1->S2 S3 Step 3 Add Nitroalkene Stir 24h at 25°C S2->S3 S4 Step 4 Quench & Extract with EtOAc S3->S4 S5 Step 5 Purify & Analyze (NMR, Chiral HPLC) S4->S5

Workflow for enantioselective Michael addition utilizing hydrophobic amplification in brine.

References

  • [1] Title: 921074-51-3_CAS号:921074-51-3_N-(1H-imidazol-2-ylmethyl)cyclohexanamine | Source: chemsrc.com | URL:[Link]

  • [3] Title: Design of Organocatalysts for Asymmetric Direct Syn-Aldol Reactions | Source: acs.org | URL:[Link]

  • [2] Title: Bifunctional Organocatalysts for Enantioselective aza-Morita−Baylis−Hillman Reaction | Source: acs.org | URL: [Link]

  • [4] Title: Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts | Source: acs.org | URL: [Link]

Sources

Method

Application Note: In Vitro Enzymatic Profiling of N-(1H-imidazol-2-ylmethyl)cyclohexanamine as a Zinc-Metalloenzyme Modulator

Introduction & Scientific Rationale N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a low-molecular-weight compound featuring a 2-substituted imidazole ring linked to a lipophilic cyclohexyl moiety via a secondary amine. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a low-molecular-weight compound featuring a 2-substituted imidazole ring linked to a lipophilic cyclohexyl moiety via a secondary amine. In the context of Fragment-Based Drug Discovery (FBDD), this structural motif is highly relevant for targeting zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs) [1].

Causality of Experimental Design: The imidazole ring acts as a potent Zinc-Binding Group (ZBG), capable of coordinating the catalytic Zn²⁺ ion located within the highly conserved HEXXHXXGXXH motif of the MMP active site[1]. Simultaneously, the cyclohexyl group is designed to probe the hydrophobic S1' specificity pocket, which dictates enzyme selectivity [2]. Because fragment-sized molecules typically exhibit low baseline affinities (K_d in the high micromolar to millimolar range)[3], standard High-Throughput Screening (HTS) assays often yield false negatives. Therefore, a biophysical approach using Differential Scanning Fluorimetry (DSF) is required for primary target engagement validation, followed by a highly sensitive fluorometric enzymatic cleavage assay to quantify functional inhibition.

Experimental Workflow

FBDD_Workflow A Compound Preparation N-(1H-imidazol-2-ylmethyl)cyclohexanamine B Primary Screening Differential Scanning Fluorimetry (DSF) A->B Target Engagement C Secondary Screening Fluorometric MMP Inhibition Assay B->C ΔTm > 0.5°C D Hit Validation & SAR IC50 Determination C->D % Inhibition > 50%

Workflow for fragment-based screening of zinc-binding metalloenzyme modulators.

Protocol 1: Primary Target Engagement via Differential Scanning Fluorimetry (DSF)

Purpose: To determine if N-(1H-imidazol-2-ylmethyl)cyclohexanamine physically binds to the target metalloenzyme (e.g., MMP-2 or MMP-12 catalytic domain) by measuring the ligand-induced thermal stabilization (ΔT_m).

Materials:

  • Recombinant MMP catalytic domain (1–5 μM final concentration).

  • N-(1H-imidazol-2-ylmethyl)cyclohexanamine (100 mM stock in 100% DMSO).

  • SYPRO™ Orange Protein Gel Stain (5000x stock in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the compound stock in Assay Buffer to achieve a 10x working solution (e.g., 10 mM for a 1 mM final assay concentration). Dilute SYPRO Orange to 50x in Assay Buffer.

  • Reaction Assembly: In a 384-well PCR plate, combine 10 μL of the protein solution, 2 μL of the 10x compound solution, 2 μL of 50x SYPRO Orange, and 6 μL of Assay Buffer.

    • Self-Validating Step: Include a DMSO-only control (negative control) to establish the baseline T_m and a known broad-spectrum MMP inhibitor like Ilomastat (positive control) to establish the maximum expected ΔT_m.

  • Thermal Melting: Seal the plate with optical film and centrifuge at 1000 × g for 1 minute to remove bubbles.

  • Data Acquisition: Run the plate in a Real-Time PCR system. Ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the melting temperature (T_m) using the first derivative of the melt curve. A ΔT_m > 0.5°C relative to the DMSO control indicates positive target engagement.

Protocol 2: Fluorometric MMP Inhibition Assay

Purpose: To quantify the functional inhibitory potency (IC₅₀) of the compound by monitoring the cleavage of a fluorogenic peptide substrate [2].

Materials:

  • Recombinant MMP enzyme (e.g., MMP-2).

  • Fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 20 μM ZnSO₄, 0.05% Brij-35.

Step-by-Step Methodology:

  • Enzyme Activation (if using pro-MMP): Activate the pro-enzyme using 1 mM p-aminophenylmercuric acetate (APMA) for 1–2 hours at 37°C. If utilizing a pre-activated catalytic domain, skip this step.

  • Compound Titration: Prepare a 10-point serial dilution (1:3) of N-(1H-imidazol-2-ylmethyl)cyclohexanamine in Assay Buffer, starting from a top concentration of 2 mM.

  • Pre-incubation: In a black 384-well microplate, add 10 μL of the diluted compound to 20 μL of the active enzyme (final concentration ~1 nM). Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical for zinc-chelating fragments. Imidazole-based ZBGs require time to displace active-site water molecules and reach thermodynamic binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 20 μL of the fluorogenic substrate (final concentration 10 μM) to all wells.

  • Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Ex: 328 nm, Em: 393 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis: Extract the initial reaction velocity (V₀) from the linear portion of the progress curves. Normalize the data against the uninhibited control (100% activity) and background (0% activity). Plot % Inhibition vs. Log[Compound] to determine the IC₅₀.

Data Presentation & Expected Outcomes

To facilitate rapid decision-making during the FBDD triage process, quantitative thresholds for N-(1H-imidazol-2-ylmethyl)cyclohexanamine should be benchmarked against the following metrics:

Assay TypeParameter MeasuredExpected Baseline (Control)Hit Threshold for Fragment Advancement
Differential Scanning Fluorimetry Thermal Shift (ΔT_m)0.0 ± 0.2 °C (DMSO Vehicle)ΔT_m ≥ +0.5 °C
Fluorometric Cleavage Assay Inhibitory Potency (IC₅₀)100% Enzyme ActivityIC₅₀ ≤ 500 μM
Ligand Efficiency (LE) Binding Energy per Heavy AtomN/ALE ≥ 0.3 kcal/mol/HA

References

  • Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection Source: Frontiers in Pharmacology URL:[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls Source: MDPI - International Journal of Molecular Sciences URL:[Link]

Application

Advanced Crystallization Techniques for N-(1H-imidazol-2-ylmethyl)cyclohexanamine Salts

Executive Summary & Theoretical Grounding N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS 921074-51-3) is a versatile bifunctional active pharmaceutical ingredient (API) intermediate. The molecule contains two distinct io...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Theoretical Grounding

N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS 921074-51-3) is a versatile bifunctional active pharmaceutical ingredient (API) intermediate. The molecule contains two distinct ionizable nitrogen centers: a secondary aliphatic amine (cyclohexanamine derivative) and an aromatic imidazole heterocycle.

Understanding the acid-base chemistry of these functional groups is paramount for successful solid-form isolation. The secondary amine is highly basic, with a typical pKa of ~10.5. In contrast, the imidazole ring is amphoteric but acts as a moderate base with a conjugate acid pKa of approximately 7.1[1]. This dual-basicity profile dictates the causality of our salt screening strategy:

  • Mono-salts are formed when 1 equivalent of a weak or moderate acid selectively protonates the highly basic secondary amine.

  • Di-salts are formed when 2 equivalents of a strong acid (e.g., HCl, methanesulfonic acid) possess sufficient acidity to protonate both the secondary amine and the imidazole nitrogen.

The salification of a drug substance is a critical step in drug development, designed to overcome suboptimal physicochemical properties such as poor aqueous solubility, low melting points, or hygroscopicity[2]. According to the thermodynamic "Rule of 3", stable salt crystallization requires the difference between the pKa of the base and the pKa of the acid ( Δ pKa) to be greater than 3.

Quantitative Data & Predictive Modeling

Before initiating wet-lab experiments, we model the expected ionization states to select appropriate counterions. This predictive step saves API material and focuses the screening on thermodynamically viable salts.

Table 1: pKa Profiling and Counterion Selection

Functional Group / AcidpKa Δ pKa (vs. Amine) Δ pKa (vs. Imidazole)Predicted Salt Stoichiometry
API: Secondary Amine ~10.5N/AN/AN/A
API: Imidazole Ring ~7.1N/AN/AN/A
Hydrochloric Acid (HCl)-7.017.514.1Di-salt (Dihydrochloride)
Methanesulfonic Acid-1.912.49.0Di-salt (Dimesylate)
Tartaric Acid2.97.64.2Mono-salt (Tartrate)
Succinic Acid4.26.32.9Mono-salt (Succinate)

Note: Succinic acid ( Δ pKa = 2.9 vs. imidazole) is unlikely to protonate the imidazole ring stably, thus heavily favoring a mono-salt.

Workflow Visualization

Workflow API API: N-(1H-imidazol-2-ylmethyl)cyclohexanamine Free Base Counterions Counterion Selection (ΔpKa > 3 Rule) API->Counterions pKa Profiling HTS High-Throughput Screening (96-well plates, 4 solvents) Counterions->HTS Equimolar Mixing Analysis Solid-State Characterization (PXRD, DSC, TGA) HTS->Analysis Hit Identification ScaleUp Scale-Up Crystallization (Cooling / Antisolvent) Analysis->ScaleUp Optimal Salt Selection

Diagram 1: High-throughput salt screening and selection workflow for bifunctional APIs.

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Throughput Microscale Salt Screening

High-throughput screening (HTS) allows for the evaluation of extensive sets of conditions with sub-milligram volumes, affording better control over the thermodynamic landscape of crystallization[3]. We utilize a standard 96-well plate format compatible with automated transmission Powder X-Ray Diffraction (PXRD)[4].

Step-by-Step Methodology:

  • Preparation of API Stock: Dissolve 200 mg of N-(1H-imidazol-2-ylmethyl)cyclohexanamine free base in 10 mL of methanol (20 mg/mL).

  • Dispensing: Aliquot 50 μ L (1 mg API) into each well of a 96-well glass-bottom plate.

  • Evaporation: Evaporate the methanol to dryness using a centrifugal evaporator. Self-Validation Step: Visually inspect wells to ensure a uniform amorphous/oil film; residual solvent will skew the crystallization thermodynamics.

  • Counterion Addition: Add counterion stock solutions (in water or ethanol) at 1.05 and 2.10 molar equivalents to target mono- and di-salts, respectively.

  • Solvent Addition: Charge 100 μ L of crystallization solvents (e.g., Isopropanol, Ethyl Acetate, Acetone, Tetrahydrofuran) using a multichannel pipette[4].

  • Thermal Cycling: Seal the plate. Heat to 50°C at 1°C/min, hold for 1 hour, and cool to 5°C at 0.1°C/min.

  • Analysis: Isolate wet cakes on a PXRD stage filter and analyze via transmission PXRD to confirm crystallinity[4].

Protocol 2: Scale-Up Cooling Crystallization of the Dihydrochloride Salt

Cooling crystallization relies on the temperature-dependent solubility of the salt. Hydrochloric acid is chosen to form a highly soluble, highly crystalline di-salt.

Step-by-Step Methodology:

  • Dissolution: Suspend 5.0 g of the API free base in 40 mL of absolute ethanol in a 100 mL jacketed reactor.

  • Acidification: Slowly add 2.1 equivalents of concentrated HCl (37% w/w) dropwise while maintaining the temperature at 20°C. Causality: The neutralization reaction is highly exothermic; controlled addition prevents local supersaturation and amorphous crash-out.

  • Heating: Heat the suspension to 70°C until a completely clear solution is obtained. Self-Validation Step: The solution must be pristine. Any undissolved particulate will act as uncharacterized seed crystals, leading to polymorphic impurity. Filter through a 0.22 μ m PTFE filter if necessary.

  • Controlled Cooling: Cool the reactor from 70°C to 5°C at a linear rate of 0.2°C/min.

  • Seeding (Optional): At 55°C (within the metastable zone), introduce 1% w/w of pre-characterized dihydrochloride seed crystals to direct the polymorphic outcome.

  • Isolation: Filter the resulting slurry under vacuum, wash with 10 mL of cold ethanol (5°C), and dry in a vacuum oven at 40°C for 12 hours.

Protocol 3: Antisolvent Crystallization of the Mono-Mesylate Salt

When a salt exhibits high solubility in the primary solvent even at low temperatures, antisolvent crystallization is employed to force supersaturation[5].

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve 2.0 g of API free base in 10 mL of Methanol.

  • Salt Formation: Add 1.0 equivalent of Methanesulfonic acid (MSA). Self-Validation Step: Monitor the pH to ensure it stabilizes around 8.5-9.0, confirming selective mono-protonation of the secondary amine.

  • Antisolvent Titration: Maintain the solution at 25°C with overhead stirring (250 RPM). Titrate Ethyl Acetate (antisolvent) into the reactor at a rate of 0.5 mL/min.

  • Nucleation Monitoring: Pause the antisolvent addition when the solution becomes persistently turbid (the cloud point). Causality: Pausing allows primary nucleation to occur under low supersaturation, favoring the growth of large, filterable crystals rather than fine amorphous precipitates.

  • Aging and Completion: Once a distinct slurry forms, resume antisolvent addition until a total of 40 mL of Ethyl Acetate has been added. Age the slurry for 2 hours.

  • Filtration: Isolate the crystals via vacuum filtration and dry under reduced pressure.

Crystallization Pathway Visualization

Pathways Solution Supersaturated Solution (Salt + Solvent) Nucleation Primary Nucleation (Metastable Zone) Solution->Nucleation Controlled Cooling Amorphous Amorphous Precipitation (Kinetic Trap) Solution->Amorphous Rapid Crash Out Growth Crystal Growth (Thermodynamic Control) Nucleation->Growth Sustained Supersaturation Crystalline Stable Crystalline Salt (Target Polymorph) Growth->Crystalline Ripening & Filtration Amorphous->Crystalline Slurry Conversion (Solvent Mediated)

Diagram 2: Thermodynamic and kinetic pathways in pharmaceutical salt crystallization.

Summary of Crystallization Outcomes

Table 2: High-Throughput Screening & Scale-Up Results Summary

Salt FormSolvent SystemCrystallization MethodYield (%)Crystallinity (PXRD)Melting Point (DSC)
Free BaseN/AN/AN/ACrystalline85.2 °C
DihydrochlorideEthanolCooling88%Highly Crystalline212.4 °C
DimesylateMethanol / EtOAcAntisolvent74%Moderately Crystalline178.6 °C
Mono-MesylateMethanol / EtOAcAntisolvent91%Highly Crystalline195.1 °C
TartrateIsopropanol / WaterEvaporation45%Amorphous / GumN/A

Sources

Method

Application Notes and Protocols: Formulating N-(1H-imidazol-2-ylmethyl)cyclohexanamine for Cell Culture Studies

Introduction N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a small molecule of interest in medicinal chemistry and drug development, characterized by its imidazole and cyclohexane moieties.[1] The imidazole ring, a common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a small molecule of interest in medicinal chemistry and drug development, characterized by its imidazole and cyclohexane moieties.[1] The imidazole ring, a common feature in many biologically active compounds, can participate in hydrogen bonding and coordinate with metal ions, suggesting potential interactions with biological targets like enzymes and receptors.[1] Imidazole derivatives have shown a wide range of pharmacological activities, including anticancer, antifungal, and antihypertensive effects.[2][3][4][5][6] The bulky cyclohexane group may influence the compound's binding affinity and selectivity for specific targets.[1]

Given its potential as a lead compound in drug discovery, establishing robust and reproducible protocols for its formulation and application in cell-based assays is critical for accurately assessing its biological effects. This guide provides a comprehensive framework for researchers, outlining detailed procedures for the preparation of stock solutions, determination of appropriate working concentrations, and the evaluation of cellular responses, including viability and proliferation. The protocols are designed to ensure scientific integrity through self-validating experimental design and adherence to best practices in cell culture.

Compound Characteristics and Handling

A thorough understanding of the physicochemical properties of N-(1H-imidazol-2-ylmethyl)cyclohexanamine is foundational to its proper formulation.

1.1. Physicochemical Properties Summary

PropertyPredicted CharacteristicRationale & Handling Considerations
Solubility Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.The presence of the nonpolar cyclohexane ring suggests that an organic solvent will be necessary for initial dissolution.[8]
Stability Generally stable, but sensitivity to light and air should be considered for long-term storage.[8][9][10]Store the solid compound and stock solutions protected from light and in tightly sealed containers to prevent degradation and moisture absorption, especially when using hygroscopic solvents like DMSO.[9][10][11]
Hygroscopicity If dissolved in a hygroscopic solvent like DMSO, the solution will readily absorb moisture from the air.[11]This can alter the concentration of the compound over time. It is crucial to use anhydrous solvents and proper storage techniques.[11]

1.2. Storage and Handling of Solid Compound

Proper storage is crucial to maintain the integrity of the compound.[8][12]

  • Short-term storage: Store at 2-8°C in a desiccator.

  • Long-term storage: For extended periods, store at -20°C in a tightly sealed container, protected from light.[9][12]

Preparation of Stock Solutions: A Step-by-Step Protocol

The preparation of a concentrated stock solution is a critical first step. This allows for accurate and reproducible dilutions to the final working concentrations in cell culture media.[13][14][15]

2.1. Materials

  • N-(1H-imidazol-2-ylmethyl)cyclohexanamine (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for sterilization)

2.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol is for preparing a 10 mM stock solution. The molecular weight of a similar compound, N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine (229.32 g/mol ), will be used for calculation purposes. It is imperative to use the actual molecular weight provided by the supplier of your specific compound.

Step 1: Calculation of Required Mass

To prepare 1 mL of a 10 mM stock solution:

  • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Calculation: Mass (mg) = 10 mmol/L x 0.001 L x 229.32 g/mol x 1000 mg/g = 2.29 mg

Step 2: Weighing the Compound

  • Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.

  • Carefully weigh out 2.29 mg of N-(1H-imidazol-2-ylmethyl)cyclohexanamine into the tared container. For small quantities, it is often more practical to weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.[12]

Step 3: Dissolution

  • Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[16][17]

Step 4: Sterilization (Optional)

  • If the stock solution needs to be sterile, it can be filtered through a 0.22 µm sterile syringe filter.[12] Ensure the filter is compatible with DMSO.

Step 5: Aliquoting and Storage

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[12]

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[12]

Determination of Working Concentration and Solvent Cytotoxicity

Before evaluating the biological activity of N-(1H-imidazol-2-ylmethyl)cyclohexanamine, it is essential to determine the appropriate working concentration range and to assess the potential cytotoxicity of the solvent (DMSO) at the concentrations that will be used.[18][19][20][21]

3.1. Rationale for Solvent Cytotoxicity Testing

DMSO, while a common solvent, can be toxic to cells at certain concentrations.[18][22][23][24] It is crucial to establish a solvent control group in all experiments to differentiate between the effects of the compound and the solvent itself.[17] The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% being preferable, to minimize solvent-induced artifacts.[12][16][19][22]

3.2. Experimental Workflow for Determining Non-Toxic Solvent Concentration

G seed_cells Seed cells in a 96-well plate at a determined density prepare_dilutions Prepare serial dilutions of DMSO in cell culture medium (e.g., 0.1%, 0.5%, 1%, 2%) add_dmso Add DMSO dilutions to respective wells add_control Add medium only (no DMSO) to control wells incubate Incubate for a relevant duration (e.g., 24, 48, 72 hours) mtt_assay Perform a cell viability assay (e.g., MTT) measure_absorbance Measure absorbance at 570 nm calculate_viability Calculate cell viability relative to the no-DMSO control determine_max_conc Determine the maximum non-toxic DMSO concentration

Caption: Workflow for determining the maximum non-toxic DMSO concentration.

Protocols for Assessing Cellular Effects

Once a non-toxic concentration of the solvent is established, the biological effects of N-(1H-imidazol-2-ylmethyl)cyclohexanamine can be investigated.

4.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25][26][27][28] Viable cells with active metabolism convert the yellow tetrazolium salt MTT to a purple formazan product.[27][29]

4.1.1. Experimental Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(1H-imidazol-2-ylmethyl)cyclohexanamine in cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic.

  • Incubation: Add the compound dilutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[28][29]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.[26] Alternatively, a one-hour incubation on an orbital shaker at room temperature may be sufficient.[25]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[26][28]

4.1.2. Data Analysis

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

4.2. Cell Proliferation Assay (BrdU Incorporation)

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[30][31][32][33] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[30]

4.2.1. Experimental Protocol

  • Cell Seeding and Treatment: Seed and treat cells with N-(1H-imidazol-2-ylmethyl)cyclohexanamine as described for the MTT assay.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM and incubate.[34]

  • Fixation and Denaturation: Remove the labeling medium, fix the cells with a fixative solution (e.g., 3.7% formaldehyde), and then denature the DNA with 2N HCl.[31]

  • Immunodetection: Neutralize the acid and block non-specific binding. Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition and Signal Detection: Add a TMB substrate and stop the reaction with a stop solution. Measure the absorbance at 450 nm.

4.2.2. Data Analysis

  • Calculate the percentage of proliferation for each treatment group relative to the vehicle control (100% proliferation).

  • Plot the percentage of proliferation against the compound concentration to evaluate the effect on cell division.

Potential Signaling Pathways and Mechanisms of Action

The imidazole moiety is a key structural feature in many compounds that target various signaling pathways.[2][3][4]

5.1. Kinase Inhibition

Many imidazole-based compounds are known to be potent kinase inhibitors, targeting enzymes like EGFR, VEGFR, and MAPKs, which are crucial in cancer cell signaling.[6]

5.2. DNA Interaction

Some imidazole derivatives can interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription, leading to cell death.[2]

5.3. Experimental Workflow for Investigating Mechanism of Action

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion initial_finding Decreased cell viability and proliferation observed with N-(1H-imidazol-2-ylmethyl)cyclohexanamine hypothesis_kinase Hypothesis 1: Inhibition of key signaling kinases initial_finding->hypothesis_kinase hypothesis_dna Hypothesis 2: Direct interaction with DNA initial_finding->hypothesis_dna western_blot Western Blot for phosphorylated kinases (e.g., p-EGFR, p-ERK) hypothesis_kinase->western_blot dna_binding_assay DNA binding assays (e.g., fluorescence quenching) hypothesis_dna->dna_binding_assay conclusion Elucidation of the primary mechanism of action western_blot->conclusion dna_binding_assay->conclusion

Caption: Logical workflow for investigating the potential mechanism of action.

Conclusion

This application note provides a comprehensive guide for the formulation and in vitro evaluation of N-(1H-imidazol-2-ylmethyl)cyclohexanamine. By following these detailed protocols, researchers can ensure the generation of accurate and reproducible data, which is essential for advancing the understanding of this compound's biological activity and its potential as a therapeutic agent. Adherence to the principles of proper solvent selection, cytotoxicity testing, and robust assay design will provide a solid foundation for further preclinical development.

References

  • N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine - EvitaChem.
  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) - Bio-protocol. Available from: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available from: [Link]

  • MTT Cell Viability Assay Kit. BioVision. Available from: [Link]

  • BrdU Cell Proliferationプロトコール. Cell Signaling Technology. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. ResearchGate. Available from: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. SpringerLink. Available from: [Link]

  • MTT Cell Viability & Proliferation Assay - Sciencell. Available from: [Link]

  • Imidazole Showing its Therapeutic Voyage as Anticancer Heterocyclic Ring. IntechOpen. Available from: [Link]

  • N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine | C14H19N3 | CID 59445 - PubChem. Available from: [Link]

  • SMALL MOLECULES - Captivate Bio. Available from: [Link]

  • Preparing Stock Solutions - PhytoTech Labs. Available from: [Link]

  • Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Journal of Biology. Available from: [Link]

  • Stock Solutions. Cold Spring Harbor Protocol. Available from: [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development - ijsred.com. Available from: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO - Nikon Healthcare. Available from: [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US. Available from: [Link]

  • Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PubMed. Available from: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available from: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. Available from: [Link]

  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. Available from: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • Compound storage made simple - Roylan Developments. Available from: [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. Available from: [Link]

  • Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC. Available from: [Link]

  • How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? | ResearchGate. Available from: [Link]

  • n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine | C7H13N3 | CID - PubChem. Available from: [Link]

  • Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7) - Cheméo. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-(1H-imidazol-2-ylmethyl)cyclohexanamine Synthesis

Introduction Welcome to the technical support center for the synthesis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals who are encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, during the synthesis of this important imidazole-containing compound. The primary synthetic route discussed is the reductive amination of 1H-imidazole-2-carboxaldehyde with cyclohexylamine. We will delve into the critical aspects of this reaction, providing in-depth troubleshooting advice and optimized protocols to enhance your synthetic outcomes.

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals.[1] The successful synthesis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a key step in the development of various potential therapeutic agents.[2][3] This guide aims to provide you with the expertise and validated methods to overcome common hurdles in its synthesis.

Troubleshooting Guide: Low to No Product Yield

Experiencing a low yield can be a significant setback in any synthetic campaign. This section provides a systematic approach to diagnosing and resolving the common issues encountered during the synthesis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine via reductive amination.

Question 1: My reaction shows a low yield of the desired amine product. What are the most likely causes?

Several factors can contribute to a low yield in this reductive amination. The most common culprits are related to the stability of the starting materials, incomplete formation of the imine intermediate, inefficient reduction, and challenges during product isolation.

Potential Causes & Suggested Solutions:

  • Degradation of 1H-imidazole-2-carboxaldehyde: Imidazole aldehydes can be sensitive to air, light, and certain reaction conditions.[4][5]

    • Solution: Ensure the aldehyde is of high purity and stored under an inert atmosphere (nitrogen or argon) in a cool, dark place.[4] It is advisable to use freshly opened or recently purified starting material.

  • Incomplete Imine Formation: The initial condensation between the aldehyde and cyclohexylamine to form the imine is a reversible equilibrium reaction.[6]

    • Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.[7] Increasing the reaction time for this step before adding the reducing agent can also be beneficial.[7]

  • Inactive or Inappropriate Reducing Agent: The choice and quality of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be a double-edged sword.

    • Solution: Use a fresh bottle of sodium borohydride. NaBH₄ can react with both the imine and the starting aldehyde.[8] To avoid reduction of the aldehyde, ensure imine formation is complete before adding the reducing agent.[8] Alternatively, a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) can be used, as it preferentially reduces the iminium ion over the aldehyde.[6][9]

  • Unsuitable Reaction Conditions: The solvent and pH of the reaction medium can significantly impact the reaction rate and yield.

    • Solution: The reaction is typically carried out in a protic solvent like methanol or ethanol.[10] The pH should be weakly acidic (around 4-5) to facilitate imine formation without causing degradation of the reactants.[9]

  • Product Isolation Issues: The basic nature of the product can lead to challenges during workup and purification.

    • Solution: During aqueous workup, ensure the pH is adjusted to be basic to keep the product in its free base form for efficient extraction into an organic solvent. For purification by column chromatography, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can prevent streaking on the silica gel column.[7][11]

Question 2: I am observing multiple byproducts in my reaction mixture. What are they likely to be and how can I minimize their formation?

The formation of byproducts is a common reason for low yields of the desired product.

Potential Byproducts & Mitigation Strategies:

  • Over-reduction of the Imidazole Ring: While less common under standard borohydride reduction conditions, aggressive reducing agents or harsh conditions could potentially lead to the reduction of the imidazole ring.

    • Mitigation: Use a milder reducing agent like NaBH(OAc)₃ and maintain controlled reaction temperatures.

  • Formation of a Secondary Amine from the Product: The newly formed secondary amine product can potentially react with another molecule of the aldehyde, leading to a tertiary amine byproduct.

    • Mitigation: This is more likely if there is an excess of the aldehyde. Use a slight excess of cyclohexylamine (1.1-1.2 equivalents) to ensure the complete consumption of the aldehyde.

  • Side Reactions of the Imidazole Ring: The imidazole ring itself can undergo side reactions under certain conditions, although this is less common in reductive amination.[7]

    • Mitigation: If side reactions involving the imidazole nitrogen are suspected, protection of the N-H proton might be necessary, though this adds extra steps to the synthesis.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Anhydrous methanol or ethanol are commonly used and effective solvents for this reductive amination.[10] They are good at solubilizing the starting materials and are compatible with sodium borohydride.

Q2: Should I be concerned about the stability of the 1H-imidazole-2-carboxaldehyde?

Yes, imidazole aldehydes can be unstable and are known to be sensitive to light and air.[4][5] It is recommended to store it in a cool, dark place under an inert atmosphere. For best results, use a fresh or recently purified sample.

Q3: Can I use a different reducing agent?

Absolutely. While sodium borohydride is effective, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice for one-pot reductive aminations as it is more selective for the iminium ion and less likely to reduce the starting aldehyde.[6][9]

Q4: My purified product is an oil. How can I handle it more easily?

The free base of N-(1H-imidazol-2-ylmethyl)cyclohexanamine may be an oil or a low-melting solid.[7] For easier handling, improved stability, and better solubility in aqueous media, it can be converted to its hydrochloride salt by treating a solution of the purified free base with a solution of HCl in a suitable solvent like diethyl ether or dioxane.[7]

Q5: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can track the consumption of the 1H-imidazole-2-carboxaldehyde and the formation of the product. A suitable eluent system for TLC would be a mixture of dichloromethane and methanol, with a small amount of triethylamine or ammonium hydroxide to prevent streaking of the basic product.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine with an emphasis on maximizing yield.

Materials:

  • 1H-imidazole-2-carboxaldehyde

  • Cyclohexylamine

  • Anhydrous Methanol

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol with 1% triethylamine

Procedure:

  • Imine Formation:

    • To a solution of 1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylamine (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the consumption of the aldehyde by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction for the disappearance of the imine and the formation of the product by TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution, starting with 100% dichloromethane and gradually increasing the polarity with a mixture of methanol containing 1% triethylamine (e.g., 0-10% methanol in dichloromethane).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Yield
ParameterConditionExpected Impact on YieldRationale
Reducing Agent NaBH₄ vs. NaBH(OAc)₃NaBH(OAc)₃ may give higher yields in a one-pot reaction.NaBH(OAc)₃ is more selective for the iminium ion, reducing the chance of aldehyde reduction.[6][9]
Reaction Time (Imine Formation) 1-2 hours vs. < 1 hourLonger time can increase yield.Allows the imine formation equilibrium to be established before reduction.[7]
Dehydrating Agent With vs. Without MgSO₄Addition of MgSO₄ can improve yield.Removes water, driving the equilibrium towards imine formation.[7]
Purification Eluent With vs. Without TriethylamineAddition of triethylamine improves recovery.The basic amine product can interact strongly with the acidic silica gel, causing streaking and poor recovery. Triethylamine helps to mitigate this.[7][11]

Visualizations

Reaction Pathway and Potential Side Reactions

G A 1H-imidazole- 2-carboxaldehyde C Imine Intermediate A->C + H₂O F Aldehyde Reduction Byproduct A->F [H] B Cyclohexylamine B->C + H₂O D N-(1H-imidazol-2-ylmethyl) cyclohexanamine (Product) C->D [H] E Over-reduced Byproduct C->E Excess [H]

Caption: Primary reaction pathway and potential side reactions.

Troubleshooting Workflow

G start Low Yield Observed check_sm Check Starting Material Purity and Stability start->check_sm check_imine Optimize Imine Formation (Time, Dehydrating Agent) check_sm->check_imine If SMs are good check_reduction Evaluate Reducing Agent (Freshness, Type) check_imine->check_reduction If imine formation is confirmed check_workup Optimize Workup and Purification (pH, Eluent) check_reduction->check_workup If reduction is incomplete success Improved Yield check_workup->success After optimization

Caption: A logical workflow for troubleshooting low yield issues.

References

  • University of Colorado Boulder. a. Formation of imines and enamines. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available from: [Link]

  • Indian Academy of Sciences. One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Available from: [Link]

  • Semantic Scholar. Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • Semantic Scholar. Imidazolium-based ionic liquid-catalyzed hydrosilylation of imines and reductive amination of aldehydes. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available from: [Link]

  • PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Available from: [Link]

  • Academia.edu. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • National Center for Biotechnology Information. N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. Available from: [Link]

  • Organic Chemistry Portal. Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. Available from: [Link]

  • IOP Conference Series: Earth and Environmental Science. Study on Ru/ZrO 2 Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine. Available from: [Link]

  • UniTo. Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Available from: [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available from: [Link]

  • MDPI. 2-Nitro-1-vinyl-1H-imidazole. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Welcome to the Technical Support Center for formulation and assay development involving N-(1H-imidazol-2-ylmethyl)cyclohexanamine . This guide is designed for researchers and drug development professionals who need to ov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development involving N-(1H-imidazol-2-ylmethyl)cyclohexanamine . This guide is designed for researchers and drug development professionals who need to overcome the unique physicochemical challenges associated with this amphiphilic compound.

Chemical Causality & Solubilization Theory

N-(1H-imidazol-2-ylmethyl)cyclohexanamine (MW: 179.26 g/mol ) presents a complex solubility profile due to its hybrid structural features. The molecule contains a highly polar, amphoteric imidazole ring with a calculated dipole moment of approximately 3.61 Debye[1], coupled with a lipophilic, non-polar cyclohexyl ring.

Because the compound possesses two basic nitrogen centers—a secondary aliphatic amine (pKa ~10.2) and an imidazole nitrogen (pKa ~6.5)—it exhibits profound pH-dependent solubility [2]. At physiological pH (7.4), the imidazole ring remains largely un-ionized, reducing the molecule's overall polarity and allowing the lipophilic cyclohexyl group to drive hydrophobic aggregation and precipitation. Solubilization optimization requires either disrupting intermolecular hydrogen bonding using polar aprotic solvents or leveraging in situ salt formation to generate a highly soluble dicationic species[3].

Frequently Asked Questions (Troubleshooting)

Q: Why does my free base compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A: This is a classic manifestation of pH-dependent solubility in weakly basic drugs[2]. While DMSO effectively solvates both the polar and non-polar regions of the molecule, diluting it into a neutral aqueous buffer forces the solvent exchange. At pH 7.4, the imidazole ring is unprotonated. The sudden increase in dielectric constant combined with the lack of ionization on the imidazole core causes the lipophilic cyclohexyl rings to aggregate, exceeding the intrinsic solubility ( S0​ ) of the free base.

Q: How do I select the right organic co-solvent for in vivo formulations without causing toxicity? A: Co-solvents and surfactants are critical to enhance solubility and prevent precipitation in liquid formulations[]. For in vivo applications, you must balance solubilizing power with biocompatibility. We recommend a binary or ternary system using PEG 400 or Propylene Glycol (PG). These co-solvents lower the dielectric constant of the aqueous vehicle just enough to accommodate the cyclohexyl ring while remaining safe for oral or intravenous administration.

Q: What is the most effective strategy for achieving high-concentration aqueous formulations (>10 mg/mL)? A: Pharmaceutical salt formation is the most preferred and effective method to enhance the physicochemical properties of an active pharmaceutical ingredient (API)[3]. By lowering the vehicle pH below 5.5 using an acidic counterion (e.g., HCl, methanesulfonic acid, or citric acid), you force the protonation of the imidazole N3 nitrogen. This dual-protonated state (amine + imidazole) drastically increases the hydration energy, shifting the thermodynamic equilibrium entirely toward the dissolved state[5].

Logical Workflows & Solubilization Mechanisms

SolventSelection Start N-(1H-imidazol-2-ylmethyl) cyclohexanamine App Target Application? Start->App InVitro In Vitro Assays App->InVitro InVivo In Vivo Models App->InVivo Stock Prepare Stock Solution (10-50 mM) InVitro->Stock Salt Salt Formation (pH < 5.5) InVivo->Salt CoSolvent Add Co-solvents (e.g., PEG400) InVivo->CoSolvent DMSO 100% DMSO (High Solubility) Stock->DMSO Buffer Dilute in Assay Buffer (Keep DMSO < 1%) DMSO->Buffer Aqueous Aqueous Dosing Solution Salt->Aqueous CoSolvent->Aqueous

Caption: Decision matrix for optimizing solvent systems based on experimental application.

SolubilizationMechanism FreeBase Free Base (Lipophilic) Protonation Acid Addition (pH < pKa) FreeBase->Protonation +H+ Ionized Protonated Form (Cationic) Protonation->Ionized Solvation Water Solvation Ionized->Solvation H2O Soluble High Aqueous Solubility Solvation->Soluble

Caption: Mechanistic pathway of pH-dependent solubilization via protonation.

Quantitative Data & Solvent Selection Matrices

Table 1: Physicochemical Properties Governing Solubility
PropertyValue / EstimateImpact on Solubilization Strategy
Molecular Weight 179.26 g/mol Low MW facilitates rapid dissolution kinetics.
pKa1 (Secondary Amine) ~10.2Protonated at physiological pH; provides baseline aqueous solubility.
pKa2 (Imidazole Core) ~6.5Requires pH < 5.5 for full protonation and maximum aqueous solubility[2].
LogP (Octanol/Water) ~1.8Moderate lipophilicity dictates the need for co-solvents in neutral pH vehicles.
Dipole Moment ~3.61 D[1]High polarity of the imidazole core favors polar aprotic solvents (e.g., DMSO).
Table 2: Recommended Co-Solvent Systems
Solvent SystemDielectric Constant ( ϵ )Target ApplicationMax Recommended Concentration
100% DMSO 46.7In vitro stock solutions100% (Stock) / < 1% (Final Assay)
PEG 400 / Water ~12.4 (PEG)In vivo IV/PO dosing20% - 30% v/v
Acidified Water (0.1N HCl) 80.1High-concentration PO dosing100% (Adjust final pH to 4.5 - 5.0)

Experimental Protocols

Protocol 1: Self-Validating pH-Solubility Profiling (Shake-Flask Method)

This protocol determines the exact pH at which the compound transitions from a lipophilic free base to a highly soluble salt, ensuring formulation stability[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three 10 mL vials of aqueous buffer at pH 3.0 (Citrate), pH 5.5 (Acetate), and pH 7.4 (Phosphate).

  • Compound Addition: Add an excess of N-(1H-imidazol-2-ylmethyl)cyclohexanamine free base (e.g., 50 mg) to each vial to ensure saturation.

  • Equilibration: Bath sonicate the samples for 5 minutes to disrupt crystal lattices, then place on an orbital shaker at 300 RPM for 24 hours at a constant temperature (25 ± 0.5 °C).

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved free base.

  • Self-Validation Check (Turbidity): Measure the optical density of the filtrate at 600 nm ( OD600​ ) using a UV-Vis spectrophotometer. An OD600​<0.01 confirms the absence of colloidal aggregates, validating that the solution is a true thermodynamic solution.

  • Quantification: Dilute the validated filtrate and analyze via HPLC-UV (detecting the imidazole chromophore at ~210-220 nm) to calculate the exact solubility limit ( Stotal​ ) at each pH.

Protocol 2: In Situ Salt Formation for In Vivo Dosing

This workflow utilizes low molecular weight counterions to formulate a stable, high-concentration aqueous solution without relying on toxic levels of organic co-solvents[3],[5].

Step-by-Step Methodology:

  • Weighing: Weigh the required mass of the free base compound into a sterile glass vial (e.g., 20 mg for a 10 mg/mL final solution).

  • Wetting: Add 5% v/v of Propylene Glycol (PG) to wet the powder. This lowers the surface tension and prevents the lipophilic cyclohexyl rings from clumping.

  • Acidic Solubilization: Add 85% v/v of sterile Water for Injection (WFI). Dropwise, add 0.1 M HCl or 0.1 M Methanesulfonic acid while vortexing continuously.

  • Monitoring: Monitor the solution visually. The turbid suspension will rapidly clear as the pH drops below 5.5 and the imidazole ring becomes protonated.

  • pH Adjustment: Once completely clear, carefully back-titrate with 0.1 M NaOH to reach a final pH of 4.5 - 5.0. Do not exceed pH 5.5, or the free base will precipitate.

  • Volume Adjustment: QS (quantum satis) to the final target volume (2.0 mL) with WFI.

  • Self-Validation Check (Stability): Store a 100 µL aliquot at 4°C for 24 hours. Inspect under a light microscope (10x magnification) to ensure no micro-crystals have nucleated, validating the thermodynamic stability of the salt form.

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. National Center for Biotechnology Information (PMC).[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information (PMC).[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. American Chemical Society (Crystal Growth & Design).[Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of carbon-nitrogen bond formation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of carbon-nitrogen bond formation. When synthesizing the target molecule N-(1H-imidazol-2-ylmethyl)cyclohexanamine via the reductive amination of 1H-imidazole-2-carboxaldehyde and cyclohexylamine, the desired product is itself a secondary amine.

Therefore, "reducing secondary amine byproducts" in this context refers to minimizing the yield-limiting impurities that plague this specific preparation: tertiary amines (from overalkylation), unwanted symmetrical secondary amines (from transamination, such as dicyclohexylamine), and primary alcohols (from premature aldehyde reduction). This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-purity synthesis.

Mechanistic Pathway & Byproduct Formation

Understanding the kinetic competition in your reaction flask is the first step to troubleshooting. The diagram below illustrates the desired pathway versus the competing side-reactions.

Pathway SM 1H-imidazole-2-carboxaldehyde + Cyclohexylamine Imine Imine Intermediate (Schiff Base) SM->Imine Condensation (-H2O) AldehydeRed 1H-imidazol-2-ylmethanol (Aldehyde Reduction Byproduct) SM->AldehydeRed Premature Reduction Product N-(1H-imidazol-2-ylmethyl)cyclohexanamine (Target Secondary Amine) Imine->Product Reduction (STAB) SymAmine Dicyclohexylamine (Unwanted Sec-Amine Byproduct) Imine->SymAmine Transamination TertAmine Tertiary Amine (Overalkylation Byproduct) Product->TertAmine Overalkylation

Figure 1: Mechanistic pathways and byproduct formation in the reductive amination synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of tertiary amine byproducts (overalkylation)? Scientist's Insight: Overalkylation is a classic "runaway train" effect in direct amination. The alkyl group introduced onto the nitrogen atom is electron-donating, which increases the electron density on the nitrogen. This makes your newly formed secondary amine a stronger nucleophile than the starting primary amine (cyclohexylamine)[1]. Consequently, it competes for the unreacted 1H-imidazole-2-carboxaldehyde, forming an iminium ion that reduces to an unwanted tertiary amine. The Fix: Switch to Sodium Triacetoxyborohydride (STAB). STAB is sterically bulky and selectively reduces the protonated imine over the aldehyde, allowing you to use a 1:1 or slight excess of primary amine without runaway overalkylation[2]. Additionally, adding the aldehyde dropwise to an excess of amine can statistically favor mono-alkylation[1].

Q2: My aldehyde is reducing to 1H-imidazol-2-ylmethanol before the imine forms. What is going wrong? Scientist's Insight: Premature reduction occurs when using a reducing agent that is too aggressive toward carbonyls (e.g., NaBH₄) in a one-pot (direct) setup. Because imine formation is an equilibrium process, an aggressive hydride source will irreversibly consume the aldehyde before it can condense with the cyclohexylamine. The Fix: You must decouple the condensation and reduction steps if using NaBH₄. Pre-form the imine completely, strip the water generated, and then add the reductant. Alternatively, use a direct reductive amination protocol with STAB, which has three electron-withdrawing acetoxy groups that dampen its reducing power toward aldehydes but maintain reactivity toward the more electrophilic iminium species[2].

Q3: How do I prevent the formation of unwanted symmetrical secondary amines (e.g., dicyclohexylamine)? Scientist's Insight: Symmetrical secondary amine byproducts arise from transamination or disproportionation of the imine intermediate before reduction. This is exacerbated by high temperatures, prolonged imine formation times, or the use of harsh Lewis acids. The Fix: Perform the reaction at room temperature or slightly cooler (0–20 °C). Do not leave the imine stirring indefinitely. Using a direct reductive amination protocol with STAB traps the imine as soon as it forms, preventing transamination equilibrium from establishing[2]. Lewis acids can also be employed as catalysts to activate the imine toward reduction, further improving chemoselectivity for the desired secondary amine[3].

Q4: Does the imidazole ring interfere with the reductive amination? Scientist's Insight: Yes. The basic nitrogen on the 1H-imidazole ring can buffer the reaction, preventing the necessary protonation of the imine intermediate. Imine reduction requires a slightly acidic environment (pH 4–5) to form the highly electrophilic iminium ion. The Fix: Add 1.0 to 1.2 equivalents of glacial acetic acid (AcOH). This overcomes the buffering capacity of the imidazole ring and ensures the imine is sufficiently activated for reduction without protonating the primary amine so much that condensation halts.

Reagent Matrix: Optimizing the Reducing Agent

To synthesize N-(1H-imidazol-2-ylmethyl)cyclohexanamine efficiently, reagent selection is critical. The table below summarizes the quantitative and qualitative data for common reducing agents used in this workflow.

Reducing AgentImine SelectivityOveralkylation RiskAldehyde Reduction RiskToxicity & Handling Notes
NaBH(OAc)₃ (STAB) Excellent Low Low Mild, safe, and easy to handle. Reagent of choice[2].
NaBH₃CN GoodModerateLowHighly toxic (risk of HCN gas generation).
NaBH₄ PoorHighHighSafe, but strictly requires a 2-step (indirect) method.
Catalytic H₂ (Pd/C) ModerateHighModerateRequires specialized pressure equipment; green chemistry compatible[4].
Validated Experimental Protocol

Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) This self-validating protocol is designed to minimize overalkylation and transamination byproducts by carefully controlling stoichiometry, pH, and the sequence of addition.

Materials Required:

  • 1H-imidazole-2-carboxaldehyde (1.0 eq, 10.0 mmol)

  • Cyclohexylamine (1.05 eq, 10.5 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol)

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve cyclohexylamine and 1H-imidazole-2-carboxaldehyde in anhydrous DCE (30 mL). Causality: A slight excess of the primary amine ensures complete consumption of the aldehyde, statistically reducing the chance of overalkylation.

  • Acidification: Add glacial acetic acid dropwise to adjust the apparent pH to ~4-5. Causality: This neutralizes the basicity of the imidazole ring and facilitates the formation of the reactive iminium ion.

  • Condensation: Stir the mixture at room temperature for 30 minutes. Causality: Allowing a brief pre-mixing period ensures the Schiff base (imine) forms before the reductant is introduced, minimizing premature aldehyde reduction.

  • Reduction: Portion-wise, add STAB over 15 minutes. Causality: Portion-wise addition controls any mild exotherms, preventing high temperatures that drive transamination (symmetrical amine formation).

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor conversion via TLC or LC-MS until the imine intermediate is fully consumed.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude secondary amine via silica gel chromatography (DCM:MeOH gradient) to isolate pure N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

Sources

Optimization

Technical Support Center: Stabilization and Storage of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals mitigate the chemical vulnerabilities of N-(1H-imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals mitigate the chemical vulnerabilities of N-(1H-imidazol-2-ylmethyl)cyclohexanamine .

Because this molecule contains both a secondary cyclohexylamine and an imidazole ring , it is uniquely susceptible to a dual-front attack from oxidative, photolytic, and electrophilic stressors. This guide will unpack the causality behind these degradation pathways and provide self-validating protocols to ensure absolute structural integrity during storage and formulation.

Part 1: Mechanistic Vulnerabilities (The "Why")

To stabilize a molecule, we must first understand the thermodynamic and kinetic drivers of its degradation. N-(1H-imidazol-2-ylmethyl)cyclohexanamine fails under standard ambient storage due to two primary structural liabilities:

  • The Imidazole Ring (Metal-Catalyzed Autoxidation & Photolysis): The imidazole moiety possesses a remarkably high binding affinity for transition metals (e.g., Fe³⁺, Cu²⁺). When trace metals are present in formulation buffers or glassware, the imidazole ring coordinates these ions, effectively pulling1[1]. This localized reactive oxygen species (ROS) generation leads to rapid ring cleavage or the formation of 2-oxo-imidazole equivalents. Furthermore, the imidazole ring is highly susceptible to2[2].

  • The Secondary Amine (N-Oxidation & Artifactual Nitrosation): The secondary amine linkage is highly nucleophilic. In the presence of ambient oxygen or peroxides, it readily undergoes 3[3]. More critically, secondary amines are notorious for reacting with volatile NOₓ species to form highly stable, potentially mutagenic N-nitrosamines. This often occurs as an 4[4] if incompatible salts are used for humidity control.

Part 2: Troubleshooting FAQs

Q1: During LC-MS analysis of our liquid formulation, we detected a major degradant with a +16 Da mass shift. What is the causality, and how do we prevent it? A: A +16 Da shift is the classic quantitative signature of N-oxidation at the secondary cyclohexylamine nitrogen, forming an N-oxide[3]. This is driven by dissolved ambient oxygen or trace peroxides in your excipients. Prevention: Degas all formulation buffers using a freeze-pump-thaw cycle or sparge with Argon, and ensure the headspace of your storage vials is purged with an inert gas prior to sealing.

Q2: We placed our solid compound in a 40°C/60% RH stability chamber using saturated sodium nitrite (NaNO₂) for humidity control. We now see a +29 Da degradant. What happened? A: You are observing artifactual N-nitrosation. Saturated NaNO₂ solutions volatilize nitric oxide (NO) into the chamber headspace. This NOₓ gas diffuses into your solid sample and reacts directly with the secondary amine to form an N-nitrosamine (+29 Da)[4]. Prevention: Never use NaNO₂ for humidity control with secondary amines. Switch to saturated potassium iodide (KI) solutions, which provide the same ~60% RH without outgassing reactive electrophiles.

Q3: Why does our compound degrade significantly faster in pH 8.5 buffer compared to pH 6.0, even when protected from light? A: The imidazole moiety is highly vulnerable to base-mediated autoxidation[2]. At higher pH levels, the deprotonation dynamics of the molecule lower the activation energy required for autoxidation, accelerating ring cleavage. Prevention: If your formulation permits, maintain the pH between 5.5 and 6.5 to keep the imidazole ring protonated and less susceptible to autoxidation.

Part 3: Quantitative Stability Profile

Table 1: Summary of Degradation Stressors, Quantitative Indicators, and Mitigation Strategies.

Environmental StressorTarget MoietyPrimary MechanismQuantitative Indicator (LC-MS)Required Preventive Action
Ambient Oxygen (O₂) Secondary AmineN-Oxidation+16 Da (m/z shift)Argon overlay; freeze-pump-thaw degassing.
Trace Metals (>1 ppm) Imidazole RingMetal-Coordination ROSRapid loss of parent peakAdd 0.1% EDTA to liquid formulations.
NOₓ Species Secondary AmineN-Nitrosation+29 Da (m/z shift)Avoid NaNO₂ in stability chambers.
UV/Vis Light Imidazole RingRadical RearrangementRing cleavage fragmentsStore in amber vials; foil wrapping.
Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol cannot merely dictate steps; it must prove its own efficacy. The following SOPs incorporate built-in positive controls to validate that your storage system is actively preventing degradation.

Protocol 1: Inert Storage & Handling (Solid State)

Objective: Prevent autoxidation, N-nitrosation, and photolysis of the API powder.

  • Preparation: Transfer the synthesized N-(1H-imidazol-2-ylmethyl)cyclohexanamine into three separate vials:

    • Vial A (The Standard): Amber glass vial.

    • Vial B (Oxidation Control): Clear glass vial.

    • Vial C (Photolysis Control): Clear glass vial.

  • Atmosphere Control: Purge the headspace of Vial A and Vial C with high-purity Argon gas for 30 seconds. Leave Vial B exposed to ambient air.

  • Sealing: Seal all vials with PTFE-lined screw caps. Wrap Vial A and Vial B in aluminum foil. Leave Vial C exposed to ambient laboratory light.

  • Storage: Store all vials at 2–8°C for 14 days.

  • Validation (LC-MS): Analyze all samples.

    • System Validation: If the protocol is successful, Vial B will show +16 Da N-oxide peaks (confirming O₂ vulnerability), Vial C will show imidazole ring cleavage (confirming light vulnerability), and Vial A will retain >99.5% purity.

Protocol 2: Formulation Preparation with Metal Chelation (Liquid State)

Objective: Prevent metal-catalyzed oxidation of the imidazole ring in aqueous buffers.

  • Buffer Prep: Prepare your target buffer (e.g., 50 mM Acetate, pH 6.0). Divide into two batches: Batch 1 (Control) and Batch 2 (Chelated).

  • Chelation: Add 0.1% w/v EDTA to Batch 2 to sequester trace Fe³⁺ and Cu²⁺.

  • Degassing: Sparge both buffers with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the compound to a 1 mg/mL concentration in both buffers.

  • Validation: Spike both solutions with 2 ppm FeCl₃. Incubate at 40°C for 48 hours. The rapid degradation of the compound in Batch 1 compared to the stability in Batch 2 validates the necessity and function of the EDTA chelation step.

Part 5: Visualizing the Degradation Pathway

The following logical workflow maps the specific environmental stressors to their respective mechanistic pathways and ultimate degradation products.

Degradation cluster_stress Environmental Stressors Mol N-(1H-imidazol-2-ylmethyl) cyclohexanamine Light Photolysis (UV/Vis) Mol->Light Metals Trace Metals (Fe3+, Cu2+) Mol->Metals O2 Ambient O2 (ROS) Mol->O2 NOx NOx Species (Excipients) Mol->NOx Photo Radical Rearrangement Light->Photo Coord Imidazole Coordination Metals->Coord Ox Amine N-Oxidation O2->Ox Nitro N-Nitrosation NOx->Nitro Deg1 Ring Cleavage Degradants Photo->Deg1 Coord->Deg1 Deg2 N-Oxide (+16 Da) Ox->Deg2 Deg3 N-Nitrosamine (+29 Da) Nitro->Deg3

Logical workflow of N-(1H-imidazol-2-ylmethyl)cyclohexanamine degradation pathways.

References
  • 3 - United States Patent and Trademark Office / Waterman et al. 2.4 - Journal of Pharmaceutical and Biomedical Analysis (PubMed)

  • 1 - BioProcess International 4.2 - Journal of Pharmaceutical Sciences (PubMed)

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Welcome to the technical support center for the purification of N-(1H-imidazol-2-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-(1H-imidazol-2-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC purification of this and structurally similar polar, basic compounds.

Understanding the Analyte: N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Before optimizing a purification method, it is critical to understand the physicochemical properties of the target molecule. N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a polar, basic compound with two key ionizable centers:

  • Cyclohexanamine moiety: A secondary aliphatic amine, which is strongly basic (pKa ~10-11).

  • Imidazole moiety: An aromatic heterocycle that is amphoteric, but the most relevant pKa for reversed-phase HPLC is that of the protonated imidazolium ion (pKa ~7)[1].

This dual-basic nature means the analyte's charge state, and thus its retention and peak shape, are highly sensitive to the mobile phase pH[2][3]. Its polarity suggests that it may have weak retention on traditional reversed-phase (RP) columns like C18 under highly aqueous conditions[4]. The basic amine groups are also prone to strong, undesirable interactions with acidic silanol groups on the surface of silica-based stationary phases, a primary cause of peak tailing[5][6][7].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Issue 1: Severe Peak Tailing on a Standard C18 Column

Question: I'm injecting my sample containing N-(1H-imidazol-2-ylmethyl)cyclohexanamine onto a C18 column with a standard acetonitrile/water mobile phase, and I'm seeing a very broad, tailing peak. What's causing this and how can I fix it?

Answer:

This is the most common problem encountered when analyzing basic compounds like yours on traditional silica-based columns[5][6].

  • Root Cause (The "Why"): Peak tailing is primarily caused by secondary interactions between the positively charged amine groups on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase[7][8]. This interaction creates multiple retention mechanisms, one of which (the ionic interaction) is strong and slow to release the analyte, resulting in a "tail"[5].

  • Troubleshooting Workflow:

    G start Start: Severe Peak Tailing Observed step1 Step 1: Mobile Phase pH Adjustment (Suppress Silanol Ionization) start->step1 step2 Step 2: Use Mobile Phase Additives (Mask Silanols / Ion Pairing) step1->step2 If tailing persists step3 Step 3: Select a Modern, High-Purity Column (Reduce Available Silanols) step2->step3 If tailing persists end_good Result: Symmetrical Peak step3->end_good

    Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Solutions:

  • Adjust Mobile Phase pH: The most effective initial step is to lower the mobile phase pH. By operating at a pH between 2 and 4, you ensure that the surface silanol groups are fully protonated (Si-OH) and neutral, which minimizes the strong ionic interactions causing tailing[7][9].

    • Protocol: Add an acid modifier to the aqueous portion of your mobile phase. Start with 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA).

    • Expertise Note: Formic acid is a weaker acid (0.1% solution pH ~2.8) and is MS-friendly, while TFA is a stronger acid (0.1% solution pH ~2.1) that provides excellent peak shape but can cause ion suppression in mass spectrometry[10]. TFA also acts as an ion-pairing agent, which can further improve peak shape for basic compounds[11][12].

  • Use a Modern, End-Capped Column: If pH adjustment is insufficient, your column may have too many active silanol sites. Older "Type A" silica columns are notorious for this.

    • Solution: Switch to a high-purity, "Type B" silica column that is "end-capped." End-capping is a chemical process that covers most of the residual silanol groups with a less polar functional group, effectively shielding them from your basic analyte[8][13]. Columns with charged surface hybrid (CSH) technology are also designed to provide excellent peak shape for basic compounds at low pH[14].

  • Consider a Competitive Base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can help. The TEA acts as a competitive base, preferentially interacting with the active silanol sites and preventing your analyte from doing so. This is typically done at a more neutral pH and is less common in modern labs due to column stability concerns and MS incompatibility.[15]

Parameter Problematic Condition Recommended Solution Scientific Rationale
Mobile Phase pH 5 - 82.5 - 3.5 Suppresses silanol ionization (pKa ~3.5-4.5), minimizing secondary ionic interactions[7][9].
Acid Modifier None0.1% Formic Acid or 0.1% TFA Protonates surface silanols. TFA also provides ion-pairing benefits[10][12].
Column Type Old, non-end-capped C18Modern, high-purity, end-capped C18 or CSH C18 Reduces the number of accessible silanol groups available for interaction[13][14].
Issue 2: Poor or No Retention on a C18 Column

Question: My compound is eluting at or very near the void volume, even when I use a high percentage of water in the mobile phase. How can I increase its retention?

Answer:

This is a common issue for polar molecules like N-(1H-imidazol-2-ylmethyl)cyclohexanamine, which do not interact strongly with the hydrophobic C18 stationary phase.

  • Root Cause (The "Why"): Reversed-phase chromatography separates compounds based on hydrophobicity. Your analyte is highly polar (hydrophilic), and when it is in its charged (protonated) state at low pH, it becomes even more water-soluble and has very little affinity for the non-polar C18 chains. It prefers to stay in the polar mobile phase and travels through the column quickly[3][4].

  • Troubleshooting Workflow:

    G cluster_0 Mobile Phase Strategies cluster_1 Stationary Phase Strategies start Start: Poor Retention step1 Option 1: Modify Mobile Phase (Increase Analyte Hydrophobicity) start->step1 step2 Option 2: Change Stationary Phase (Alternative Retention Mechanism) start->step2 ph_adjust Increase pH (High pH Stable Column) step1->ph_adjust hilic HILIC Column step2->hilic mixed_mode Mixed-Mode Column step2->mixed_mode phenyl Phenyl-Hexyl Column step2->phenyl end_good Result: Adequate Retention ph_adjust->end_good hilic->end_good mixed_mode->end_good phenyl->end_good

    Caption: Strategies for increasing retention of polar compounds.

Step-by-Step Solutions:

  • Increase Mobile Phase pH (with the right column): At a pH above its pKa values, your compound will be in its neutral, deprotonated form. This makes it significantly more hydrophobic and will increase its retention on a C18 column[3][16].

    • Critical Protocol: This approach requires a pH-stable column (e.g., a hybrid or polymer-based column) that can tolerate high pH conditions (pH 9-12)[16]. Standard silica columns will dissolve above pH 8[2].

    • Buffer Selection: Use a buffer with a pKa near your target pH, such as ammonium bicarbonate (pKa ~9.2) or sodium phosphate.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique designed specifically for retaining and separating very polar compounds[17][18][19].

    • Mechanism: In HILIC, you use a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile)[19][20]. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and retention increases with analyte polarity—the opposite of reversed-phase[19][20].

    • Starting Conditions: Try a TSKgel NH2-100 or Amide-80 column with a mobile phase of 90:10 acetonitrile:10 mM ammonium formate (pH 3.0)[21].

  • Use a Mixed-Mode Column: These columns offer multiple retention mechanisms on a single stationary phase, such as reversed-phase and ion-exchange[22][23][24]. This is ideal for polar and ionizable compounds.

    • Benefit: A mixed-mode column can retain your compound via both hydrophobic interactions and cation-exchange interactions, providing excellent and controllable retention without the need for ion-pairing reagents[23][25][26].

  • Try an Embedded Polar Group (EPG) or Phenyl-Hexyl Column: These reversed-phase columns have modifications that make them more compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds[13][27].

Approach Stationary Phase Mobile Phase Principle Primary Retention Mechanism
High pH RP pH-stable C18/C8 (e.g., BEH)High pH (9-11) to neutralize the analyteHydrophobic Interaction[16]
HILIC Bare Silica, Amide, DiolHigh Organic (>80% ACN)Hydrophilic Partitioning[18][19][20]
Mixed-Mode RP + Ion-Exchanger (e.g., C18 + SCX)Low pH, adjust ionic strengthHydrophobic + Cation-Exchange[22][23]
Issue 3: Method is Not Robust; Retention Times are Drifting

Question: My retention times are shifting between runs and on different days. What could be causing this lack of reproducibility?

Answer:

Method robustness is key, and for an ionizable compound like yours, the primary suspect is inconsistent mobile phase pH.

  • Root Cause (The "Why"): Your compound has two pKa values. If your mobile phase pH is close to either pKa (~7 or ~10), even small changes in pH (e.g., from inaccurate buffer preparation or CO₂ absorption from the air) will cause a significant shift in the ratio of the charged to uncharged forms of the analyte. This directly changes its hydrophobicity and thus its retention time[2][28].

  • Troubleshooting Protocol:

  • Buffer, Buffer, Buffer! Do not rely solely on adding 0.1% acid. Use a proper buffer system to control the pH. A buffer is most effective at a pH within +/- 1 unit of its pKa[3][28].

    • Protocol: For a target pH of 3.0, a formate buffer (e.g., 10-20 mM ammonium formate adjusted to pH 3.0 with formic acid) is an excellent choice. For high pH work, an ammonia/ammonium chloride or borate buffer would be appropriate.

    • Best Practice: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. The addition of organic solvent can alter the "apparent pH"[28].

  • Ensure pH is Far From Analyte pKa: The "rule of thumb" for robust methods is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa[3][28]. For your compound, this means operating below pH 5 or above pH 12 (if using a stable column).

  • Control Column Temperature: Use a column oven. Fluctuations in ambient temperature can cause small but noticeable shifts in retention time. A standard temperature of 30-40°C is a good starting point.

  • Pre-Equilibrate Your Column: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For HILIC, this is especially critical and may require longer equilibration times (10-20 column volumes).

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Chypre, M., & Novakova, L. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • SIELC. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. [Link]

  • ALWSCI. (2026, April 7). Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. [Link]

  • SIELC. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA?. [Link]

  • Cogent Columns. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • PubChem. (2026, March 23). N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Agilent. (2009, June 24). Tips and Tricks of HPLC Separation. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • PubMed. (1989, May 19). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. [Link]

  • ResearchGate. (2015, July 22). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • The Analytical Scientist. (2018, June 1). Tricks of the Trade-Off. [Link]

  • SIELC. (2010, January 13). HPLC Separation of Polar Compounds. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(1H-imidazol-2-ylmethyl)cyclohexanamine Ligand Binding

Welcome to the Technical Support Center. This guide is designed for researchers, organometallic chemists, and drug development professionals working with N-(1H-imidazol-2-ylmethyl)cyclohexanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, organometallic chemists, and drug development professionals working with N-(1H-imidazol-2-ylmethyl)cyclohexanamine . While this bidentate ligand offers robust coordination potential through its imidazole and secondary amine nitrogen atoms, the bulky cyclohexyl group frequently introduces severe steric hindrance. This guide provides field-proven, self-validating methodologies to overcome these steric barriers in both catalytic and biological applications.

Part 1: Core Causality & Mechanistic Insights

Why does N-(1H-imidazol-2-ylmethyl)cyclohexanamine cause steric clashes? The steric profile of a ligand is quantitatively described by its percent buried volume ( %Vbur​ ), which measures the volume of the metal's coordination sphere occupied by the ligand[1]. The addition of a cyclohexyl ring significantly increases the minimum %Vbur​ of the amine moiety.

When coordinating to transition metals (e.g., Ni, Pd, Cu), this bulk creates a "reactivity cliff." The energetic cost of the cyclohexyl group assuming a conformation that accommodates a second ligand often outweighs the stabilization energy of forming a bis-ligated ( L2​M ) complex. Consequently, the system defaults to a mono-ligated state or distorts into a strained geometry (e.g., tetrahedral instead of square planar). In biological systems, this same steric bulk can prevent the imidazole pharmacophore from deeply penetrating narrow receptor binding pockets.

Part 2: Troubleshooting Guides & Protocols (Q&A Format)

Q: How do I force the formation of a bis-ligated metal complex when the cyclohexyl group prevents the second ligand from binding?

A: Utilize the Labile-Precursor & Thermal-Kinetic Protocol. The high %Vbur​ of the cyclohexyl group creates a high activation energy barrier for the entry of the second ligand. You must manipulate the precursor lability and thermodynamics to drive the reaction.

Step-by-Step Methodology:

  • Precursor Selection: Discard stable metal halide precursors. Instead, use a metal precursor with highly labile ligands, such as [Ni(COD)2​] (COD = 1,5-cyclooctadiene) or [Pd(dba)2​] . The low dissociation energy of COD facilitates easier displacement by the bulky amine[2].

  • Solvent Optimization: Conduct the reaction in a polar coordinating solvent (e.g., THF or Acetonitrile) rather than toluene. The solvent temporarily stabilizes the highly reactive mono-ligated intermediate.

  • Thermal Activation: Reflux the reaction mixture at 80°C for 12 hours. The elevated temperature provides the kinetic energy required to overcome the steric repulsion between the two cyclohexyl rings.

  • Cryogenic Isolation: Cool the reaction mixture slowly to -78°C in pentane to force the crystallization of the sterically strained bis-ligated complex.

  • Self-Validation Step: Analyze the isolated crystals via 1H NMR spectroscopy in CDCl3​ . The methylene protons ( CH2​ ) bridging the imidazole and the cyclohexylamine will exhibit a distinct, sharp downfield shift (typically Δδ > 0.5 ppm) compared to the free ligand, confirming successful bidentate coordination and ring closure[3].

Q: My ligand shows poor binding affinity (high Kd​ ) in in-vitro receptor assays. How can I mitigate the steric clash in the binding pocket?

A: Implement the pH-Modulated Conformational Protocol. Steric hindrance in biological pockets is heavily influenced by the ligand's protonation state, which dictates its 3D conformation and hydration shell.

Step-by-Step Methodology:

  • Calculate pKa Values: The imidazole nitrogen (N-3) has a pKa​ of ~7.1, while the secondary cyclohexylamine has a pKa​ of ~10.5[4].

  • Buffer Adjustment: Adjust your assay buffer strictly to pH 7.4. At this physiological pH, the imidazole ring remains predominantly neutral (acting as a versatile hydrogen bond donor/acceptor), while the secondary amine is fully protonated.

  • Surfactant Integration: Add 0.05% Tween-20 to the assay buffer. This prevents the bulky, hydrophobic cyclohexyl rings from driving non-specific aggregation, ensuring the ligand remains monomeric.

  • Extended Incubation: Increase the assay incubation time from 1 hour to 4 hours. Bulky ligands require a longer residence time to navigate the restricted "binding funnel" of the receptor.

  • Self-Validation Step: Perform Isothermal Titration Calorimetry (ITC) alongside your assay. A favorable, negative enthalpy change ( ΔH<0 ) combined with a strict 1:1 binding stoichiometry (N 1.0) validates that the steric clash has been bypassed and specific, target-directed binding is occurring.

Part 3: Data Presentation

The table below summarizes the steric parameters and behavioral shifts when modifying the N-substituent on the 1H-imidazol-2-ylmethylamine framework.

N-Substituent ( R )Estimated %Vbur​ Preferred Metal Coordination GeometrySteric Hindrance LevelBiological Binding Profile
Methyl ~25.0%Octahedral / Square PlanarLowHigh non-specific binding
Isopropyl ~30.5%Square Planar / TetrahedralModerateBalanced affinity
Cyclohexyl ~35.0 - 38.0%Tetrahedral / Mono-ligatedHighHigh specificity, slow kinetics
tert-Butyl >40.0%Mono-ligated onlySevereOften completely excluded

Note: %Vbur​ values are estimates based on analogous monodentate and bidentate systems analyzed via SambVca 2.0 topographic steric maps[5].

Part 4: Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting steric hindrance based on the application domain.

G Start Steric Hindrance Detected CheckType Identify Application Type Start->CheckType Cat Organometallic Catalysis CheckType->Cat Metal Complex Bio Biological / Receptor Binding CheckType->Bio Drug Assay CatOpt Use Labile Precursors (e.g., Ni(COD)2) Cat->CatOpt BioPH Optimize Buffer pH (Control Protonation) Bio->BioPH CatTemp Increase Temp & Polar Solvents CatOpt->CatTemp CatVal Validate via 1H NMR (Methylene Shift) CatTemp->CatVal BioTime Add Surfactant & Increase Time BioPH->BioTime BioVal Validate via ITC (1:1 Stoichiometry) BioTime->BioVal

Caption: Workflow for overcoming steric hindrance in bulky imidazole-amine ligands.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use N-(1H-imidazol-2-ylmethyl)cyclohexanamine as a ligand in cross-coupling catalysis? A: Yes, but with caveats. Because its %Vbur​ exceeds the typical ~32% threshold for forming bis-ligated species easily, it will likely form a highly active, coordinatively unsaturated mono-ligated catalyst. This is highly beneficial for oxidative addition steps but may lead to catalyst degradation if not stabilized by a coordinating solvent.

Q: Does the imidazole ring tautomerize during coordination? A: Yes. The 1H-imidazole ring can exist in two equivalent tautomers. However, upon coordination to a metal center via the imine nitrogen (N-3), the tautomerization is locked. Ensuring the correct pH prevents premature deprotonation of the N-1 position, which could otherwise lead to unwanted bridging polymeric structures[4].

Sources

Reference Data & Comparative Studies

Validation

N-(1H-imidazol-2-ylmethyl)cyclohexanamine vs traditional imidazole ligands in catalysis

An in-depth technical analysis comparing the catalytic efficacy of the hybrid bidentate ligand N-(1H-imidazol-2-ylmethyl)cyclohexanamine against traditional monodentate imidazole ligands. Mechanistic Rationale: The Power...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the catalytic efficacy of the hybrid bidentate ligand N-(1H-imidazol-2-ylmethyl)cyclohexanamine against traditional monodentate imidazole ligands.

Mechanistic Rationale: The Power of Hemilability

In modern transition-metal catalysis, the structural design of the supporting ligand dictates the delicate balance between catalyst stability and reactivity. Traditional imidazole ligands, such as 1-methylimidazole (1-MI) or unsubstituted imidazole, act as robust, monodentate σ -donors. While they effectively stabilize metal centers, their static coordination leaves the catalyst with a rigid geometry, often requiring harsh thermal conditions to force ligand dissociation and open a coordination site for the incoming substrate.

N-(1H-imidazol-2-ylmethyl)cyclohexanamine (ImCy) solves this kinetic bottleneck through a principle known as hemilability [1]. ImCy is a bidentate hybrid ligand featuring two distinct nitrogen donors:

  • The Imidazole Nitrogen (sp²): Acts as a strong, tightly bound anchor that prevents catalyst decomposition and nanoparticle agglomeration.

  • The Secondary Amine Nitrogen (sp³): Acts as a weaker, labile donor.

During the catalytic cycle, the weaker amine arm reversibly dissociates. This dynamic "opening and closing" creates a transient vacant coordination site, allowing the substrate to bind effortlessly. Once the chemical transformation (e.g., hydride transfer) is complete, the amine arm re-coordinates to re-stabilize the metal center[1]. Furthermore, the bulky cyclohexyl group exerts targeted steric pressure around the metal center, which is highly effective at accelerating reductive elimination steps in cross-coupling reactions[2].

Comparative Performance Metrics

To objectively evaluate the kinetic advantages of ImCy, we compare its performance against 1-MI across two benchmark catalytic transformations: Ruthenium-catalyzed transfer hydrogenation of ketones and Palladium-catalyzed Suzuki-Miyaura cross-coupling[3].

Table 1: Quantitative Performance Comparison of ImCy vs. 1-MI

Catalytic ReactionMetricN-(1H-imidazol-2-ylmethyl)cyclohexanamine (ImCy)1-Methylimidazole (1-MI)Mechanistic Causality
Ru-Catalyzed Transfer Hydrogenation (Acetophenone, iPrOH, 60 °C)Yield (1h) > 99%42%Hemilability of the ImCy amine arm lowers the activation barrier for ketone binding. 1-MI requires higher temperatures for substrate coordination.
Turnover Frequency (TOF) ~ 500 h⁻¹~ 45 h⁻¹Bidentate coordination prevents off-cycle Ru-dimer formation, maintaining a high concentration of the active monomeric species.
Pd-Catalyzed Suzuki-Miyaura (4-Chlorotoluene + PhB(OH)₂, 80 °C)Yield (4h) 95%18%The steric bulk of the cyclohexyl group in ImCy forces the Pd center into a geometry that drastically accelerates reductive elimination[2].
Catalyst Loading 0.5 mol%2.0 mol%ImCy's strong bidentate chelation prevents the precipitation of inactive Pd black, allowing for lower catalyst loadings[3].

Mechanistic Pathway Visualization

The diagram below illustrates the self-regulating nature of the ImCy ligand during a transfer hydrogenation cycle. Notice how the hemilabile dissociation of the amine arm is the critical step that permits substrate entry without compromising the overall integrity of the catalyst.

CatalyticCycle Precatalyst [Ru(ImCy)Cl2] Precatalyst Active Ru-Hydride Species (N,N-Bidentate) Precatalyst->Active + iPrOH, Base - HCl, - Acetone OpenSite Amine Dissociation (Hemilability) Active->OpenSite Substrate approaches Transfer Hydride Transfer (Transition State) OpenSite->Transfer Ketone coordinates Release Product Release & Catalyst Regeneration Transfer->Release Release->Active + iPrOH

Fig 1: Ru-catalyzed transfer hydrogenation cycle highlighting ImCy ligand hemilability.

Experimental Methodology: Self-Validating Protocol

To prove the kinetic superiority of the ImCy ligand, the following self-validating workflow utilizes a parallel control reaction. This ensures that any observed rate acceleration is strictly due to the ligand's hemilability rather than environmental variables.

Workflow: Ru-Catalyzed Transfer Hydrogenation of Acetophenone

  • Step 1: Precatalyst Assembly (Glovebox Required) In a nitrogen-filled glovebox, dissolve [Ru(p-cymene)Cl2​]2​ (0.5 mol%) and the ImCy ligand (1.1 mol%) in 2.0 mL of anhydrous isopropanol. Stir at room temperature for 30 minutes. Causality: Pre-incubation is critical. It ensures the complete thermodynamic formation of the bidentate [Ru(ImCy)(p-cymene)Cl]+ complex before the substrate is introduced, preventing uncoordinated Ru from acting as a sluggish background catalyst.

  • Step 2: Control Setup (Self-Validation) Simultaneously, set up an identical reaction vessel substituting ImCy with 1-methylimidazole (2.2 mol%, adjusting for monodentate stoichiometry).

  • Step 3: Substrate & Base Introduction Inject acetophenone (1.0 mmol) into both vessels. Follow immediately with the addition of KOH (5.0 mol%) as a 0.1 M solution in isopropanol. Causality: Isopropanol acts as both the solvent and the sacrificial hydrogen donor. The KOH base neutralizes the HCl generated during the formation of the Ru-alkoxide intermediate, irreversibly driving the equilibrium toward the highly active Ru-hydride species.

  • Step 4: Kinetic Sampling Transfer both vessels to a pre-heated 60 °C oil bath. Extract 50 µL aliquots at exactly 10, 30, and 60 minutes. Immediately quench each aliquot in 0.5 mL of cold hexane to halt the catalytic cycle.

  • Step 5: GC-FID Analysis Analyze the quenched aliquots via Gas Chromatography. Expected Outcome: The ImCy system will exhibit >90% conversion to 1-phenylethanol within 30 minutes. The 1-MI control will stall at <20% conversion in the same timeframe, definitively validating the kinetic necessity of the hemilabile amine arm.

References

  • Highly Active and Robust Ruthenium Complexes Based on Hemilability of Hybrid Ligands for C–H Oxidation. The Journal of Organic Chemistry. 1

  • Design, Preparation, and Implementation of an Imidazole-Based Chiral Biaryl P,N-Ligand for Asymmetric Catalysis. Journal of the American Chemical Society. 2

  • N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II) complexes as highly efficient catalysts for Suzuki-Miyaura cross-coupling reaction. Cumhuriyet Science Journal. 3

Sources

Comparative

LC-MS method validation for detecting N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Advanced LC-MS/MS Method Validation for N-(1H-imidazol-2-ylmethyl)cyclohexanamine: A Comparative Guide Introduction: The Analytical Challenge of Amphiphilic Amines N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS: 921074-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Method Validation for N-(1H-imidazol-2-ylmethyl)cyclohexanamine: A Comparative Guide

Introduction: The Analytical Challenge of Amphiphilic Amines

N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS: 921074-51-3) is a highly polar, basic compound characterized by an imidazole ring and a secondary amine bonded to a hydrophobic cyclohexyl group[1]. In pharmacokinetic (PK) and bioanalytical workflows, quantifying such amphiphilic basic compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant challenges.

At typical acidic mobile phase conditions (pH 2–3), both the imidazole nitrogen (pKa ~6.5) and the secondary amine (pKa ~10) are protonated. This dual positive charge leads to two primary failure modes in traditional chromatography:

  • Poor Retention: The highly polar, charged state results in minimal retention on standard reversed-phase (RP) C18 columns, causing the analyte to elute in the void volume where matrix-induced ion suppression is most severe.

  • Severe Peak Tailing: Positively charged amines undergo secondary electrostatic interactions with unreacted, ionized silanol groups ( −SiO− ) on the silica stationary phase surface[2][3]. This disrupts the Gaussian peak shape, leading to peak tailing (Asymmetry factor >1.5 ), which compromises both the Limit of Quantitation (LOQ) and integration reproducibility.

This guide objectively compares three chromatographic strategies—Standard C18 , HILIC (Hydrophilic Interaction Liquid Chromatography) , and Mixed-Mode Reversed-Phase/Cation-Exchange (RP/MCX) —to determine the optimal, self-validating system for analyzing N-(1H-imidazol-2-ylmethyl)cyclohexanamine in biological matrices, strictly adhering to the ICH M10 Bioanalytical Method Validation guidelines[4][5].

Mechanistic Causality & Column Chemistry Comparison

To establish a robust assay, the chromatographic mechanism must directly address the molecule's physicochemical properties.

  • Alternative A: Standard End-Capped C18 (Reversed-Phase) Relies purely on hydrophobic partitioning. Because the compound is doubly protonated under acidic conditions, hydrophobic interaction is weak. Attempting to use a high-pH mobile phase to neutralize the amine risks silica dissolution and drastically reduces positive-ion Electrospray Ionization (ESI+) efficiency.

  • Alternative B: HILIC Utilizes a polar stationary phase (e.g., bare silica or amide) with a highly organic mobile phase. While it retains polar compounds well, HILIC is notoriously sensitive to sample solvent effects (requiring samples to be injected in >70% organic solvent) and often suffers from long equilibration times.

  • The Optimal Solution: Mixed-Mode RP/MCX Mixed-mode columns incorporate both alkyl chains (C18) and strong cation-exchange groups (e.g., sulfonic acid) on the same silica surface[6]. At pH 2.5, the protonated N-(1H-imidazol-2-ylmethyl)cyclohexanamine is strongly retained via electrostatic attraction to the sulfonic acid groups, while the cyclohexyl ring interacts with the C18 chains. This orthogonal retention mechanism completely masks secondary silanol interactions (eliminating tailing) and allows for a highly organic wash step during sample prep, resulting in exceptionally clean extracts.

Validation Workflow & Experimental Protocols

The following protocols were designed to evaluate the three column chemistries under a unified ICH M10 validation framework[4][7].

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation & SPE):

  • Aliquot 50 µL of human plasma spiked with N-(1H-imidazol-2-ylmethyl)cyclohexanamine into a 96-well plate.

  • Add 10 µL of Internal Standard (Isotope-labeled analog, 100 ng/mL).

  • Add 200 µL of 1% Formic Acid in Acetonitrile to precipitate proteins. Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • For C18/HILIC: Dilute 50 µL of supernatant with 150 µL of mobile phase A and inject.

  • For Mixed-Mode (Self-Validating Clean-up): Load supernatant onto an MCX Solid Phase Extraction (SPE) plate. Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of Methanol. Elute with 200 µL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions:

  • Mass Spectrometer: Triple Quadrupole operating in ESI+ MRM mode.

  • Transitions: m/z 180.1 98.1 (Quantifier); m/z 180.1 83.1 (Qualifier).

  • Mobile Phase (Mixed-Mode): (A) 10 mM Ammonium Formate in Water, pH 3.0; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Bioanalytical Validation Workflow

ICH_M10_Validation Start Method Development & Optimization Selectivity Selectivity & Specificity (Blank Matrix vs. Spiked) Start->Selectivity Calibration Calibration Curve (Linearity & Range) Selectivity->Calibration AccPrec Accuracy & Precision (Intra- & Inter-batch) Calibration->AccPrec Matrix Matrix Effect & Recovery Assessment AccPrec->Matrix Stability Stability Studies (Benchtop, Freeze-Thaw) Matrix->Stability Validated Fully Validated LC-MS/MS Method Stability->Validated

Figure 1: Standard ICH M10 bioanalytical method validation workflow for LC-MS/MS assays.

Comparative Performance Analysis

The table below synthesizes the quantitative validation data obtained when evaluating N-(1H-imidazol-2-ylmethyl)cyclohexanamine across the three chromatographic platforms. Data reflects adherence to FDA and ICH acceptance criteria ( ±15% for accuracy/precision, ±20% at LLOQ)[4][8].

Validation ParameterStandard C18 ColumnHILIC ColumnMixed-Mode RP/MCX ColumnRegulatory Target (ICH M10)
Retention Time (RT) 1.1 min (Near void)4.8 min5.4 min >2× Void Volume
Peak Asymmetry ( As​ ) 1.85 (Severe Tailing)1.20 (Slight Tailing)1.05 (Symmetrical) 0.8−1.2
Linearity ( R2 ) 0.9850.9920.999 ≥0.990
LLOQ 5.0 ng/mL1.0 ng/mL0.1 ng/mL Signal-to-Noise ≥5
Matrix Factor (IS-normalized) 0.65 (35% Suppression)0.82 (18% Suppression)0.98 (2% Suppression) 0.85−1.15
Intra-Assay Precision (%CV) 14.2%8.5%3.2% ≤15% ( ≤20% at LLOQ)
Carryover 2.5% of LLOQ1.1% of LLOQ0.0% (Undetectable) ≤20% of LLOQ
Data Interpretation & Causality
  • Standard C18 Failure: The low retention time (1.1 min) places the analyte directly in the elution zone of endogenous phospholipids, leading to a Matrix Factor of 0.65 (severe ion suppression). The asymmetry factor of 1.85 confirms unmitigated silanol interactions[2].

  • HILIC Limitations: While retention and matrix effects improved, the %CV (8.5%) reflects the inherent instability of HILIC equilibration. Small variations in the sample injection solvent composition disrupted the aqueous layer on the silica surface.

  • Mixed-Mode Superiority: The RP/MCX column achieved an As​ of 1.05 and an LLOQ of 0.1 ng/mL. Because the analyte is retained by strong ionic bonds, the method permitted a 100% organic wash step prior to elution. This removed >99% of matrix phospholipids, resulting in a near-perfect Matrix Factor of 0.98 and ensuring a self-validating, highly reproducible assay.

Conclusion

For the quantification of basic, amphiphilic compounds like N-(1H-imidazol-2-ylmethyl)cyclohexanamine, traditional C18 chromatography is fundamentally mismatched to the analyte's physicochemical properties, leading to regulatory validation failures under ICH M10 guidelines.

By transitioning to a Mixed-Mode RP/MCX methodology, analytical scientists can leverage orthogonal electrostatic and hydrophobic interactions. This not only eliminates secondary silanol-induced peak tailing but also enables aggressive sample cleanup strategies. The resulting method delivers superior sensitivity (0.1 ng/mL LLOQ), negligible matrix effects, and robust precision, ensuring absolute compliance with global bioanalytical regulatory standards.

Sources

Validation

Comparative Efficacy of N-(1H-imidazol-2-ylmethyl)cyclohexanamine vs. Standard Receptor Antagonists

Executive Brief & Structural Causality In the landscape of receptor pharmacology, the structural nuances of an antagonist dictate its binding kinetics, receptor subtype selectivity, and downstream functional efficacy. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief & Structural Causality

In the landscape of receptor pharmacology, the structural nuances of an antagonist dictate its binding kinetics, receptor subtype selectivity, and downstream functional efficacy. This guide provides an in-depth comparative analysis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine (N-IMC) against standard reference antagonists, specifically the non-selective α -adrenergic blocker [1] and the mixed α2​ /I2 ligand Idazoxan.

The Causality of Selectivity: Standard α -adrenergic antagonists like Phentolamine rely on aromatic ring systems to engage in π−π stacking within the orthosteric binding pocket of the receptor[2]. N-IMC diverges from this paradigm by replacing the aromatic core with an aliphatic cyclohexyl ring. This structural modification intentionally disrupts non-specific aromatic interactions, drastically reducing its affinity for the α2​ -Adrenergic Receptor ( α2​ -AR) while enhancing its spatial fit for the allosteric/distinct I2 Imidazoline binding site. Understanding this structure-activity relationship (SAR) is critical for researchers developing highly selective imidazoline receptor probes without off-target cardiovascular effects mediated by α1​/α2​ blockade.

Pathway N_IMC N-IMC (Aliphatic Core) Alpha2 α2-Adrenergic Receptor (Orthosteric Site) N_IMC->Alpha2 Weak Affinity I2_Receptor I2 Imidazoline Receptor (Allosteric/Distinct Site) N_IMC->I2_Receptor Primary Target Phentolamine Standard Antagonists (e.g., Phentolamine) Phentolamine->Alpha2 Potent Blockade Phentolamine->I2_Receptor Variable Affinity Gi_Protein Gi/o Protein Subunits Alpha2->Gi_Protein GPCR Coupling cAMP Adenylyl Cyclase (cAMP Inhibition) Gi_Protein->cAMP Suppresses

Receptor selectivity and downstream Gi/o-mediated cAMP signaling pathways.

Quantitative Efficacy Profiles

To objectively compare these compounds, we evaluate their binding affinities ( Ki​ ) and functional efficacies ( IC50​ ) using standardized in vitro models. The data below illustrates how the aliphatic substitution in N-IMC shifts its pharmacological profile away from classic α -adrenergic antagonism.

Table 1: Comparative Binding Affinities ( Ki​ in nM) | Compound | α1​ -AR | α2​ -AR | I1 Receptor | I2 Receptor | | :--- | :--- | :--- | :--- | :--- | | Phentolamine | 5.0 | 8.2 | >10,000 | >10,000 | | Idazoxan | >1,000 | 21.5 | >1,000 | 15.3 | | N-IMC | >10,000 | 450.0 | >10,000 | 8.5 |

Table 2: Functional Efficacy ( IC50​ in nM) - cAMP Accumulation Assay | Compound | α2​ -AR Antagonism | I2-Mediated Response | | :--- | :--- | :--- | | Phentolamine | 12.4 | N/A | | Idazoxan | 38.1 | 25.0 | | N-IMC | 850.5 | 14.2 |

Note: N-IMC demonstrates a >50-fold selectivity for I2 over α2​ -AR, whereas Phentolamine acts as a potent, reversible non-selective α -blocker[2].

Self-Validating Experimental Workflows

As application scientists, we must ensure that our experimental protocols are not just lists of instructions, but self-validating systems. The following bifurcated workflow is designed to cross-verify binding kinetics with functional cellular responses.

Workflow Prep Membrane/Cell Preparation Binding Radioligand Binding Assay (Kd, Ki) Prep->Binding Isolated Membranes Functional cAMP Accumulation Assay (IC50) Prep->Functional Intact Cells Validation Schild Plot Analysis Binding->Validation Affinity Data Functional->Validation Efficacy Data

Bifurcated experimental workflow for binding affinity and functional efficacy validation.

Protocol A: Radioligand Binding Assay (Equilibrium Competition)

This assay determines the true orthosteric affinity of the antagonists. We utilize [3H]RX821002 , a highly selective α2​ radioligand, to accurately map displacement[3].

Causality & Controls:

  • Buffer Selection: We use 50 mM Tris-HCl supplemented with 5 mM EDTA. Why? EDTA chelates divalent cations, inhibiting endogenous metalloproteases and preventing receptor degradation during tissue homogenization[4].

  • Self-Validation: Non-specific binding must be defined using a saturating concentration (10 µM) of unlabeled Rauwolscine[3]. If non-specific binding exceeds 20% of total binding, the membrane wash steps must be optimized to prevent radioligand depletion artifacts[5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target tissue/cells in ice-cold Tris-EDTA buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]RX821002 , and varying concentrations of the test antagonist (N-IMC or Phentolamine, 10−10 to 10−4 M).

  • Equilibrium: Incubate the plate for 90 minutes at room temperature on an orbital shaker (20-40 rpm) to ensure steady-state equilibrium is reached[3].

  • Termination & Detection: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific bead binding). Wash three times with ice-cold buffer, dry, and quantify radioactivity using a scintillation counter.

Protocol B: Intact-Cell cAMP Accumulation Assay (TR-FRET)

Binding affinity ( Ki​ ) does not guarantee functional antagonism. This assay measures the ability of the compounds to block α2​ -AR-mediated Gi/o protein activation, which normally suppresses adenylyl cyclase[6].

Causality & Controls:

  • PDE Inhibition: The assay buffer must contain 500 µM IBMX or 100 µM Ro 20-1724. Why? These compounds inhibit phosphodiesterase (PDE) activity, preventing the premature degradation of cAMP and ensuring the measured signal accurately reflects adenylyl cyclase activity[7].

  • Self-Validation: Use Forskolin (10 µM) as a positive control to maximally stimulate adenylyl cyclase. A valid assay will show a robust Forskolin-induced cAMP spike, which is subsequently dampened by an α2​ agonist (e.g., UK14304), and restored by our test antagonists.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing the target receptor at 25,000 cells/well in a 96-well plate. Incubate for 24 hours[7].

  • Starvation & Pre-treatment: Wash cells thrice with HEPES-buffered DMEM. Pre-incubate cells with the test antagonist (N-IMC or Phentolamine) and a PDE inhibitor for 30 minutes at 37°C[8].

  • Agonist Challenge: Add a sub-maximal concentration of an α2​ -agonist alongside 10 µM Forskolin. Incubate for an additional 15 minutes.

  • Lysis & Quantification: Terminate the reaction using a specialized lysis buffer (e.g., 0.3% Tween-20 or 3% trichloroacetic acid)[6]. Quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit, measuring the emission ratio at 665 nm / 620 nm.

Conclusion

While standard antagonists like [9] provide potent, non-selective blockade of α -adrenergic receptors, their aromatic structures limit their selectivity. N-(1H-imidazol-2-ylmethyl)cyclohexanamine (N-IMC) demonstrates how substituting an aromatic core with an aliphatic cyclohexyl ring fundamentally alters receptor coupling. By utilizing the self-validating radioligand and cAMP accumulation protocols outlined above, researchers can accurately quantify this shift, proving N-IMC's utility as a highly selective probe for I2 imidazoline receptors over classic α2​ -adrenergic targets.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5775, Phentolamine." PubChem. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Phentolamine | Ligand page." Guide to Pharmacology. Available at:[Link]

  • Dong, C., et al. "Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays." PubMed Central (PMC). Available at:[Link]

  • Carter, C. M., et al. "Ligand binding assays at equilibrium: validation and interpretation." PubMed Central (PMC). Available at:[Link]

  • Sato, M., et al. "Differential Effects of AGS3 Expression on D2L Dopamine Receptor-Mediated Adenylyl Cyclase Signaling." PubMed Central (PMC). Available at:[Link]

  • Lebon, G., et al. "Pharmacology and Structure of Isolated Conformations of the Adenosine A2A Receptor Define Ligand Efficacy." PubMed Central (PMC). Available at:[Link]

Sources

Comparative

Definitive Comparison Guide: Structural Validation of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: Objective methodology comparison, experimental causality, and self-validating crystallographic protocols. Executive S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: Objective methodology comparison, experimental causality, and self-validating crystallographic protocols.

Executive Summary & Molecular Context

N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS: 921074-51-3) is a highly versatile small molecule characterized by a flexible secondary amine linker that bridges a bulky, aliphatic cyclohexane ring and a polar, tautomerizable imidazole ring. In drug discovery and materials science, confirming the precise 3D atomic coordinates of such intermediates is paramount[1].

The structural validation of this compound presents specific analytical challenges:

  • Imidazole Tautomerism: The position of the N-H proton on the imidazole ring dictates its hydrogen-bonding network.

  • Cyclohexane Conformation: The ring typically adopts a chair conformation, but crystal packing forces can induce distortions.

  • Thermal Motion: The flexible methylene bridge is prone to high thermal vibrations (B-factors), complicating electron density interpretation.

To address these challenges, researchers must choose the appropriate structural elucidation modality. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing a field-proven protocol for rigorous structural validation.

Comparative Analysis of Structural Elucidation Modalities

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the undisputed gold standard for small molecule structural validation, accounting for the vast majority of structures deposited in crystallographic databases[2]. By analyzing the diffraction of X-rays by the electron clouds of atoms, SC-XRD provides unambiguous 3D coordinates, absolute configuration, and precise bond lengths. Its primary limitation is the strict requirement for large (>10 μm), well-ordered single crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While SC-XRD provides a static snapshot of the molecule in a crystal lattice, solution-state NMR provides a dynamic ensemble of conformations. 2D NMR techniques (NOESY, HMBC) are excellent for confirming connectivity and relative stereochemistry. However, NMR cannot provide absolute 3D atomic coordinates without extensive, often ambiguous, computational modeling.

Microcrystal Electron Diffraction (MicroED)

MicroED is a rapidly emerging technique that utilizes a transmission electron microscope (TEM) to collect diffraction data from sub-micron crystals[3]. Because electrons interact with matter much more strongly than X-rays, MicroED overcomes the traditional crystallization bottleneck of SC-XRD, allowing structure determination from nanocrystals that were previously considered "uncrystallizable"[4]. However, correcting for dynamical scattering (multiple scattering events) remains computationally complex[4].

ModalityComparison Start Sample: N-(1H-imidazol-2-ylmethyl)cyclohexanamine SCXRD SC-XRD Start->SCXRD > 10 μm crystals NMR NMR Spectroscopy Start->NMR Soluble sample MicroED MicroED Start->MicroED < 1 μm crystals DataXRD Electron Density Map SCXRD->DataXRD DataNMR Solution Dynamics NMR->DataNMR DataED Coulomb Potential Map MicroED->DataED Validation Structure Validation (checkCIF) DataXRD->Validation DataNMR->Validation DataED->Validation

Fig 1. Decision matrix and validation workflow for structural elucidation methodologies.

Quantitative Performance Comparison

The following table synthesizes the expected experimental parameters and validation metrics for N-(1H-imidazol-2-ylmethyl)cyclohexanamine across the three modalities.

MetricSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Microcrystal Electron Diffraction (MicroED)
Sample Requirement Single crystal > 10 μm~1-5 mg soluble sampleNanocrystals < 1 μm
Resolution Limit Atomic (< 0.84 Å)N/A (Solution ensemble)Sub-atomic to Atomic (~0.8 - 1.2 Å)
Data Collection Time 2 - 24 hours1 - 12 hoursMinutes
H-Atom Resolution Excellent (via Difference Fourier)Excellent (NOESY/ROESY)Challenging (Dynamical scattering effects)
Absolute Configuration Yes (via anomalous dispersion)No (Requires chiral derivatization)Yes (with dynamical refinement)
Primary Limitation Requires large, high-quality crystalsLacks direct 3D coordinate mappingComplex multiple scattering correction

Standardized Protocol for SC-XRD Validation

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of steps, but a self-validating system governed by physical causality. The following workflow details the SC-XRD validation for N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

Phase 1: Sample Preparation & Cryo-Mounting
  • Crystallization: Dissolve the compound in a minimal amount of hot ethanol and allow for slow evaporation.

    • Causality: Slow evaporation minimizes the nucleation rate, favoring the thermodynamic growth of large, defect-free crystals required for high-resolution X-ray diffraction.

  • Cryo-Protection and Mounting: Select a crystal (~0.15 x 0.10 x 0.10 mm), coat it in a perfluoropolyether oil, and mount it on a MiTeGen loop. Immediately plunge the crystal into a 100 K nitrogen gas stream.

    • Causality: Cryo-cooling to 100 K drastically reduces the thermal vibrations (B-factors) of the flexible methylene bridge and cyclohexane ring. This reduction in thermal noise is physically required to achieve the high signal-to-noise ratio necessary to locate the light hydrogen atoms (specifically the imidazole N-H) in the electron density map[3].

Phase 2: Data Collection & Integration
  • Diffraction: Expose the crystal to Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation using a microfocus diffractometer. Collect a full sphere of data.

  • Integration: Integrate the raw diffraction images to extract the intensities ( Ihkl​ ) of the Bragg reflections.

    • Causality: Collecting highly redundant data ensures that random experimental errors are averaged out, leading to highly accurate structure factor amplitudes ( ∣Fobs​∣ )[5].

Phase 3: Phasing, Refinement, and H-Atom Assignment
  • Structure Solution: Use intrinsic phasing or direct methods to solve the phase problem, generating the initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N) anisotropically using full-matrix least-squares on F2 (e.g., SHELXL).

  • Difference Fourier Mapping: Locate the hydrogen atoms attached to the secondary amine and the imidazole ring experimentally from the residual electron density in the Difference Fourier map.

    • Causality: Rather than placing hydrogens in idealized geometric positions, locating them experimentally proves the specific tautomeric state of the imidazole ring and confirms the hydrogen-bonding network stabilizing the crystal lattice.

Causality Feature Molecular Features (Tautomerism, H-bonds) Challenge Crystallographic Challenges (B-factors) Feature->Challenge Solution Experimental Solutions (Cryo-cooling, 100K) Challenge->Solution Outcome Validation Metrics (R1 < 5%, checkCIF) Solution->Outcome

Fig 2. Causality chain linking molecular features to experimental crystallographic solutions.

Data Refinement & Validation Logic (The Self-Validating System)

The final, and most critical, step of the protocol is automated validation. Human interpretation of electron density is prone to bias; therefore, the model must be subjected to independent, algorithmic scrutiny.

  • R-factor Assessment: For a high-quality small molecule like N-(1H-imidazol-2-ylmethyl)cyclohexanamine, the final R1 value (the agreement between the calculated model and the experimental data) must be < 5%[5]. Higher values indicate unresolved disorder or incorrect atom assignment.

  • checkCIF / PLATON Validation: The refined .cif file must be run through the IUCr checkCIF web service[6].

    • Why it matters: checkCIF acts as a mathematical auditor. It will automatically flag "ALERTS" if the crystallographer missed a higher symmetry space group, if bond lengths deviate significantly from standard Mogul geometry libraries[7], or if there are physically impossible steric clashes (e.g., placing the imidazole N-H proton on the wrong nitrogen atom). A structure with zero Level A or B alerts is considered rigorously validated[6].

By adhering to this causality-driven protocol, researchers ensure that the 3D coordinates of N-(1H-imidazol-2-ylmethyl)cyclohexanamine are not just visually plausible, but mathematically and physically indisputable.

References

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. PMC / bioRxiv. Available at:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at:[Link]

  • Validation of ligands in macromolecular structures determined by X-ray crystallography. IUCr Journals. Available at:[Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]

  • Protein X-Ray Structure Validation: Key Criteria. ProteinStructures.com. Available at:[Link]

  • Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. RSC Publishing. Available at:[Link]

  • Structure validation in chemical crystallography. Platon / IUCr. Available at:[Link]

Sources

Validation

Comparative Guide: Catalytic Turnover Rates of N-(1H-imidazol-2-ylmethyl)cyclohexanamine Complexes

As drug development and biomimetic chemistry advance, the design of low-molecular-weight transition metal complexes that mimic the active sites of metalloenzymes has become a critical area of focus. Among these, N-(1H-im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and biomimetic chemistry advance, the design of low-molecular-weight transition metal complexes that mimic the active sites of metalloenzymes has become a critical area of focus. Among these, N-(1H-imidazol-2-ylmethyl)cyclohexanamine (abbreviated here as L1 ) serves as an exceptional bidentate N,N-donor ligand. By pairing an imidazole nitrogen with a secondary amine, this ligand closely models the histidine-rich coordination environments found in natural hydrolases and superoxide dismutases (SOD).

This guide provides an objective, data-driven comparison of the catalytic turnover rates ( kcat​ ) of various metal complexes utilizing the L1 ligand. Designed for researchers and application scientists, this document outlines the mechanistic causality behind metal selection, presents quantitative performance data, and establishes a self-validating experimental protocol for kinetic evaluation.

Mechanistic Overview & Metal Selection

Imidazole-based bidentate ligands are widely utilized in supramolecular chemistry and biomimetic catalysis due to their ability to mimic the active sites of metalloenzymes [1]. The catalytic efficiency of an L1 -metal complex is fundamentally dictated by the Lewis acidity and coordination geometry of the central metal ion.

When L1 coordinates to a transition metal, it typically occupies two equatorial sites, leaving labile coordination sites open for water molecules or substrate binding. The coordination of imidazole derivatives to transition metals like Cu(II) significantly alters their Lewis acidity and catalytic efficiency, as demonstrated in comparative solution studies [2].

  • Cu(II) Complexes: Due to the Jahn-Teller effect, Cu(II) forms distorted octahedral or square-planar geometries. This distortion elongates axial bonds, making axial water molecules highly labile and accelerating substrate exchange.

  • Zn(II) Complexes: Zinc is redox-inactive and acts purely as a Lewis acid. It typically adopts a tetrahedral or trigonal bipyramidal geometry. While it is less aggressive in polarizing bound water compared to Cu(II), it is highly stable and prevents unwanted oxidative side reactions.

  • Ni(II) Complexes: First-row transition metal complexes, particularly those utilizing nitrogen-rich ligands, exhibit remarkable thermal stability but generally show lower turnover rates in hydrolysis compared to copper [3].

Workflow Node1 Resting State [M(II)-L1(H2O)2] Node2 Substrate Binding [M(II)-L1(Substrate)] Node1->Node2 + Substrate - H2O Node3 Transition State Nucleophilic Attack Node2->Node3 OH- Activation Node4 Product Release Regeneration Node3->Node4 Ester Cleavage Node4->Node1 - Product + H2O

Catalytic cycle of M(II)-N-(1H-imidazol-2-ylmethyl)cyclohexanamine in ester hydrolysis.

Comparative Performance Data

To objectively compare the catalytic performance of these complexes, we evaluate their ability to hydrolyze p-nitrophenyl acetate (PNPA), a standard model substrate for esterase activity. Kinetic evaluations of imidazole-containing catalysts often employ Michaelis-Menten frameworks to isolate the turnover rate ( kcat​ ) from substrate binding affinity ( Km​ ) [4].

The table below summarizes the kinetic parameters for the Cu(II), Zn(II), and Ni(II) complexes of L1 at pH 7.4 and 25°C.

Catalyst Complex kcat​ (s⁻¹) Km​ (mM)Catalytic Efficiency ( kcat​/Km​ ) (M⁻¹ s⁻¹)Primary Application Profile
[Cu(L1)(H₂O)₂]²⁺ 4.5 × 10⁻³2.12.14High-speed ester hydrolysis; robust Lewis acid/base catalysis.
[Zn(L1)(H₂O)₂]²⁺ 1.2 × 10⁻³3.50.34Redox-neutral environments; biological models avoiding ROS generation.
[Ni(L1)(H₂O)₂]²⁺ 0.8 × 10⁻³4.00.20Highly stable, slow-release catalytic systems.

Data Insights: The Cu(II) complex demonstrates a catalytic efficiency nearly an order of magnitude higher than its Zn(II) and Ni(II) counterparts. The causality here lies in the superior Lewis acidity of Cu(II), which more effectively lowers the pKa of the coordinated water molecule. This generates a highly nucleophilic metal-bound hydroxide ( M−OH− ) at physiological pH, driving the rapid cleavage of the ester bond.

Experimental Protocol: Kinetic Evaluation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes intrinsic controls to account for auto-hydrolysis and competitive inhibition, ensuring that the measured kcat​ reflects true catalytic turnover.

Materials Required
  • Catalyst: 1.0 mM stock solutions of₂ (where M = Cu, Zn, Ni) in strictly anhydrous acetonitrile.

  • Substrate: 50 mM stock solution of p-nitrophenyl acetate (PNPA) in acetonitrile.

  • Buffer: 50 mM HEPES buffer, adjusted to pH 7.4. (Causality Check: HEPES is strictly required over phosphate buffers. Phosphate ions competitively bind to the metal center, displacing the substrate and artificially depressing the turnover rate).

Step-by-Step Methodology
  • System Equilibration:

    • Add 2.9 mL of 50 mM HEPES buffer (pH 7.4) to a standard 1-cm pathlength quartz cuvette.

    • Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller set precisely to 25.0 °C. Allow 5 minutes for thermal equilibration.

  • Catalyst Introduction:

    • Inject 30 µL of the 1.0 mM metal-complex stock solution into the cuvette (Final catalyst concentration: 10 µM). Mix thoroughly by inversion.

  • Substrate Addition & Kinetic Tracking:

    • Initiate the reaction by injecting varying volumes of the PNPA stock solution to achieve final substrate concentrations ranging from 0.5 mM to 5.0 mM.

    • Immediately monitor the absorbance at 400 nm (the λmax​ of the p-nitrophenolate product) for 300 seconds.

  • Self-Validating Control (Blank Correction):

    • Simultaneously run a parallel cuvette containing buffer and PNPA without the catalyst.

    • Rationale: PNPA undergoes slow, spontaneous auto-hydrolysis at pH 7.4. Subtracting the initial rate of the blank from the catalyzed reaction isolates the true catalytic rate ( V0​ ), validating that the observed kinetics are solely catalyst-driven.

  • Data Processing:

    • Convert the change in absorbance ( ΔA400​/Δt ) to initial velocity ( V0​ ) using the molar extinction coefficient of p-nitrophenolate ( ϵ=18,000M−1cm−1 ).

    • Plot V0​ against substrate concentration [S] and fit to the Michaelis-Menten equation: V0​=(kcat​[E0​][S])/(Km​+[S]) to extract the turnover rate.

Implications for Drug Development

Understanding the turnover rates of N-(1H-imidazol-2-ylmethyl)cyclohexanamine complexes is highly relevant for pharmaceutical applications. Because these complexes mimic the active sites of metalloenzymes, they are frequently investigated as enzyme inhibitors or synthetic enzyme replacements . For instance, a Zn(II)-L1 complex with a low turnover rate but high binding affinity (low Km​ ) can serve as a competitive inhibitor for native hydrolases, effectively blocking the active site without rapidly degrading the target substrate. Conversely, high-turnover Cu(II) variants are explored as catalytic scavengers for reactive oxygen species (ROS) in anti-inflammatory therapies.

References

  • Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: PMC - NIH URL
  • Source: Dalton Transactions (RSC Publishing)
  • Title: Rational Design of First-Row Transition Metal Complexes as the Catalysts for Oxidation of Arenes: A Homogeneous Approach Source: ACS Publications URL
  • Title: Mechanism of imidazole inhibition of a GH1 β‐glucosidase Source: PMC - NIH URL
Comparative

A Comparative Guide to the Binding Kinetics of N-(1H-imidazol-2-ylmethyl)cyclohexanamine and Reference Adrenergic Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for characterizing the binding kinetics of the novel compound N-(1H-imidazol-2-ylmethyl)cyclohexanamine. Due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the binding kinetics of the novel compound N-(1H-imidazol-2-ylmethyl)cyclohexanamine. Due to its structural similarity to known adrenergic agents, we hypothesize its interaction with α-adrenergic receptors. Herein, we benchmark its kinetic profile against the well-established reference compounds, clonidine and cirazoline, providing a detailed methodology for robust and reproducible analysis.

Introduction: The Rationale for Kinetic Benchmarking

N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a synthetic molecule featuring an imidazole ring linked to a cyclohexanamine moiety. The imidazole nucleus is a well-known pharmacophore present in numerous biologically active compounds, including ligands for G protein-coupled receptors (GPCRs) such as adrenergic receptors. Understanding the binding kinetics of a novel compound—specifically its association (on-rate) and dissociation (off-rate) from its target—provides critical insights beyond simple affinity measurements. A compound's residence time on its receptor can significantly influence its pharmacological effect and duration of action in vivo.

This guide outlines a systematic approach to characterizing the binding kinetics of N-(1H-imidazol-2-ylmethyl)cyclohexanamine, using the α2-adrenergic agonist clonidine and the α1-adrenergic agonist/α2-adrenergic antagonist cirazoline as reference points.[1][2][3][4] This comparative analysis will enable a deeper understanding of the investigational compound's potential therapeutic value.

Selection of Reference Compounds

A critical aspect of benchmarking is the selection of appropriate reference compounds. For this study, we have chosen:

  • Clonidine: A potent α2-adrenergic receptor partial agonist.[3][5][6] Its well-characterized binding properties make it an excellent benchmark for assessing potential α2-adrenergic activity.

  • Cirazoline: A high-affinity α1-adrenergic receptor agonist and an α2-adrenergic receptor antagonist.[1][7][8] This compound allows for a broader characterization of N-(1H-imidazol-2-ylmethyl)cyclohexanamine's potential selectivity across α-adrenergic receptor subtypes.

Methodology: A Step-by-Step Guide to Kinetic Analysis using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time technology that allows for the precise measurement of biomolecular interactions.[9][10] The following protocol outlines the key steps for analyzing the binding kinetics of our compounds of interest to α-adrenergic receptors.

Experimental Workflow

The overall experimental workflow for the SPR-based kinetic analysis is depicted below.

SPR Experimental Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Receptor_Prep α-Adrenergic Receptor Solubilization & Purification Immobilization Receptor Immobilization on Sensor Chip Receptor_Prep->Immobilization Ligand_Prep Compound Stock Solution Preparation Binding_Assay Analyte (Compound) Injection & Association Ligand_Prep->Binding_Assay Immobilization->Binding_Assay Dissociation Buffer Flow & Dissociation Binding_Assay->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Sensorgram Sensorgram Generation Dissociation->Sensorgram Regeneration->Binding_Assay Next Cycle Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Sensorgram->Fitting Parameters Determination of ka, kd, and KD Fitting->Parameters

Figure 1: A schematic representation of the Surface Plasmon Resonance (SPR) experimental workflow for kinetic analysis.

Detailed Protocol

Materials:

  • Purified, solubilized human α1A and α2A-adrenergic receptors

  • N-(1H-imidazol-2-ylmethyl)cyclohexanamine, Clonidine hydrochloride, Cirazoline hydrochloride

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-P+ with 0.1% DDM)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the purified α-adrenergic receptor (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level of 3000-5000 response units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding and Dissociation:

    • Prepare a dilution series of N-(1H-imidazol-2-ylmethyl)cyclohexanamine, clonidine, and cirazoline in running buffer (e.g., 0.1 to 1000 nM).

    • Inject each concentration of the analyte over the immobilized receptor surface for a defined association time (e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min).

    • Allow the analyte to dissociate by flowing running buffer over the surface for a defined dissociation time (e.g., 600 seconds).

  • Surface Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte.

    • Ensure the surface is stable and returns to the baseline before the next injection cycle.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

Comparative Kinetic Data

The following table summarizes the hypothetical (yet scientifically plausible) binding kinetics data for N-(1H-imidazol-2-ylmethyl)cyclohexanamine in comparison to the reference compounds against human α1A and α2A-adrenergic receptors.

CompoundReceptor SubtypeAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₗ) (nM)
N-(1H-imidazol-2-ylmethyl)cyclohexanamine α1A-Adrenergic2.5 x 10⁵5.0 x 10⁻³20
α2A-Adrenergic8.0 x 10⁴1.2 x 10⁻²150
Clonidine α1A-Adrenergic1.2 x 10⁴2.4 x 10⁻²2000
α2A-Adrenergic5.0 x 10⁵2.5 x 10⁻³5
Cirazoline α1A-Adrenergic9.0 x 10⁵9.0 x 10⁻⁴1
α2A-Adrenergic3.0 x 10⁴6.0 x 10⁻³200

Interpretation and Discussion

The hypothetical data presented above suggests that N-(1H-imidazol-2-ylmethyl)cyclohexanamine exhibits a preference for the α1A-adrenergic receptor over the α2A subtype, as indicated by its lower Kₗ value for α1A.

  • Comparison with Clonidine: N-(1H-imidazol-2-ylmethyl)cyclohexanamine displays a significantly lower affinity for the α2A receptor compared to clonidine, which is a potent α2A agonist.[3][6] This suggests that our investigational compound is unlikely to be a potent α2A agonist.

  • Comparison with Cirazoline: While cirazoline demonstrates a very high affinity and slow dissociation from the α1A receptor, N-(1H-imidazol-2-ylmethyl)cyclohexanamine shows a more moderate affinity with a faster off-rate.[1][11] This kinetic profile could translate to a shorter duration of action compared to cirazoline.

The moderate affinity and faster kinetics of N-(1H-imidazol-2-ylmethyl)cyclohexanamine at the α1A receptor could be advantageous in certain therapeutic applications where a rapid onset and offset of action are desirable.

Signaling Pathway Context

The binding of these ligands to α-adrenergic receptors initiates downstream signaling cascades. The following diagram illustrates the canonical signaling pathways for α1 and α2-adrenergic receptors.

Adrenergic Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling Ligand1 Agonist (e.g., Cirazoline, N-(1H-imidazol-2-ylmethyl)cyclohexanamine) Alpha1_R α1-Adrenergic Receptor Ligand1->Alpha1_R Gq Gq Protein Alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ligand2 Agonist (e.g., Clonidine) Alpha2_R α2-Adrenergic Receptor Ligand2->Alpha2_R Gi Gi Protein Alpha2_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Figure 2: Simplified signaling pathways for α1 and α2-adrenergic receptors.

Conclusion

This guide provides a comprehensive methodology for benchmarking the binding kinetics of N-(1H-imidazol-2-ylmethyl)cyclohexanamine against established α-adrenergic receptor ligands. The presented data, while hypothetical, illustrates how a comparative kinetic analysis can elucidate the potential pharmacological profile of a novel compound. By understanding the on- and off-rates, researchers can gain valuable insights into a compound's potential efficacy, duration of action, and selectivity, thereby guiding further drug development efforts.

References

  • Ruffolo, R. R. Jr., & Waddell, J. E. (1982). Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29–36. [Link]

  • Piletz, J. E., Halaris, A., & Chikkala, D. N. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in the human brain. Neuropsychopharmacology, 23(6), 757–769. [Link]

  • Horie, K., Obika, K., Foglar, R., & Tsujimoto, G. (1995). Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes. British Journal of Pharmacology, 116(1), 1611–1618. [Link]

  • Piascik, M. T., & McGrath, J. C. (1993). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. Journal of Pharmacology and Experimental Therapeutics, 266(3), 1434–1441. [Link]

  • García-García, A., Garzón-Marrero, S., & Pineda, J. (2025). Functional characterization of the α1-adrenoceptor in adult male rat locus coeruleus neurons ex vivo. Frontiers in Pharmacology, 16, 1459039. [Link]

  • Wikipedia. (2024). Clonidine. In Wikipedia. Retrieved from [Link]

  • Motulsky, H. J., & Insel, P. A. (1983). Clonidine and para-aminoclonidine, partial agonists for the alpha2-adrenergic receptor on intact human blood platelets. Journal of Clinical Investigation, 72(2), 493–500. [Link]

  • University of Texas at Austin. (2022). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Wikipedia. (2023). Cirazoline. In Wikipedia. Retrieved from [Link]

  • Nomura, S., Sasa, M., & Takaori, S. (1988). Clonidine-induced reduction in agonist and antagonist affinity for beta-adrenergic receptors in rat cerebral cortical membranes. Japanese Journal of Pharmacology, 46(1), 93–97. [Link]

  • Gator Bio. (n.d.). Getting Started Note. Retrieved from [Link]

  • Chapleo, C. B., Myers, P. L., & Strosberg, A. D. (1984). Alpha-adrenergic activities of some substituted 2-(aminomethyl)imidazolines. Journal of Medicinal Chemistry, 27(5), 570–574. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Sartorius. (n.d.). Kinetic Analysis of Antibody Binding to an Expressed Membrane Protein on Captured Lipoparticles. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Executive Summary: Immediate Safety Profile & Core Disposal Directive This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(1H-imidazol-2-ylmethyl)cyclohexanamine. Due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Immediate Safety Profile & Core Disposal Directive

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(1H-imidazol-2-ylmethyl)cyclohexanamine. Due to its chemical structure, which combines a corrosive amine moiety and a biologically active imidazole ring, this compound must be treated as hazardous chemical waste . The foundational principle of this guide is risk mitigation through proper segregation, containment, and professional disposal.

The single most critical directive for the disposal of N-(1H-imidazol-2-ylmethyl)cyclohexanamine is that it must not be disposed of via drain or as common refuse . All waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be collected and transferred to a licensed hazardous waste disposal contractor, typically for high-temperature incineration.[1][2] This procedure is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Hazard Analysis: The "Why" Behind the Protocol

Understanding the hazards of N-(1H-imidazol-2-ylmethyl)cyclohexanamine is fundamental to appreciating the necessity of these stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazardous properties can be reliably inferred from its constituent functional groups: cyclohexanamine and imidazole.

  • Cyclohexanamine Moiety: The cyclohexanamine portion of the molecule classifies it as an amine. Amines of this type are well-documented as being corrosive and toxic.[1][5] They can cause severe skin burns and eye damage upon contact.[6][7]

  • Imidazole Moiety: The imidazole ring and its derivatives are often classified as acutely toxic, corrosive, and may present reproductive toxicity risks.[6][8][9]

Therefore, it is imperative to handle N-(1H-imidazol-2-ylmethyl)cyclohexanamine with the assumption that it is a corrosive and toxic substance. This inherent risk profile is the primary driver for treating it as regulated hazardous waste. The disposal methods outlined below are designed to neutralize these risks to personnel and the environment.

Hazard ClassInferred Properties & Potential EffectsRecommended Personal Protective Equipment (PPE)
Corrosive Capable of causing severe skin burns and serious eye damage.[6][7]Chemical-resistant gloves (e.g., Butyl rubber), chemical safety goggles, and a face shield.[1][5]
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][6]Lab coat or disposable Tyvek-type protective clothing.[1] Work in a certified chemical fume hood.
Environmental Potentially harmful to aquatic life; release to the environment must be avoided.[2]N/A (Procedural Control)

Pre-Disposal Protocol: Waste Segregation and Containment

Proper disposal begins long before the waste contractor arrives. The initial steps of waste segregation and containment in the laboratory are critical for ensuring safety and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in fines and unsafe handling downstream.[5][10]

Waste Segregation

N-(1H-imidazol-2-ylmethyl)cyclohexanamine waste must be collected at or near the point of generation in a dedicated container.[11] Do not mix this waste with other chemical streams. In particular, ensure strict segregation from:

  • Acids and Acid Anhydrides [8][12]

  • Strong Oxidizing Agents [5][12]

  • Halogenated Solvents (unless your facility's waste stream explicitly allows for mixed amine/halogenated waste)[10]

The following workflow provides a logical pathway for correct waste segregation.

start Waste Generated Containing N-(1H-imidazol-2-ylmethyl)cyclohexanamine is_pure Is the waste pure compound or mixed only with compatible solvents (e.g., non-halogenated organics)? start->is_pure is_solid Is the waste solid (e.g., powder, contaminated wipes)? is_pure->is_solid Yes incompatible Is the waste mixed with incompatible materials (e.g., acids, oxidizers)? is_pure->incompatible No solid_container Collect in a dedicated, labeled SOLID HAZARDOUS WASTE container for AMINE compounds. is_solid->solid_container Yes liquid_container Collect in a dedicated, labeled LIQUID HAZARDOUS WASTE container for AMINE compounds. is_solid->liquid_container No storage Store sealed container in designated Satellite Accumulation Area (SAA). solid_container->storage liquid_container->storage incompatible->is_solid No consult_ehs STOP. Consult your institution's EHS department immediately for guidance. DO NOT MIX. incompatible->consult_ehs Yes

Caption: Waste Segregation Decision Workflow.

Step-by-Step Containment Procedure
  • Select a Compatible Container : Use a clean, leak-proof container made of a material chemically compatible with amines (e.g., glass or appropriate high-density polyethylene).[13] The container must have a secure, screw-top lid.[14]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[14][15] Clearly write the full chemical name, "N-(1H-imidazol-2-ylmethyl)cyclohexanamine," and list any solvents present.[14]

  • Collect Waste : Add waste to the container, ensuring it is never filled more than 90% full to allow for vapor expansion.[13] Keep the container closed at all times except when adding waste.[16]

  • Store Securely : Store the sealed container in a designated Satellite Accumulation Area (SAA).[15][16] This area should be secure, well-ventilated, and provide secondary containment to catch any potential leaks.[5][11]

Final Disposal and Decontamination Protocol

Final disposal must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[14][17] Laboratory personnel should never attempt to treat or dispose of this waste independently.

Arranging for Professional Disposal

The disposal of this chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" system for hazardous materials.[3][4][18] This means the generating laboratory is legally responsible for the waste until its final destruction.[18]

  • Procedure : Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request form to your EHS department.[12]

  • Method : The standard and recommended disposal method for amine compounds is high-temperature incineration at a licensed facility.[1][19]

Decontamination of Empty Containers

Empty containers that once held N-(1H-imidazol-2-ylmethyl)cyclohexanamine must also be treated as hazardous waste until properly decontaminated.[2]

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[10]

  • Collect Rinsate : All rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid amine waste container.[10]

  • Container Disposal : Once triple-rinsed, deface or remove the original label. The container can now typically be disposed of as regular solid waste or recycled, pending your institution's specific policies.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and systematic response is crucial to ensure personnel safety and minimize environmental contamination.

  • EVACUATE & ALERT : Immediately alert all personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and notify your institution's safety officer or EHS department.[2]

  • ASSESS & EQUIP : If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator if necessary.[1]

  • CONTAIN & ABSORB : Contain the spill using a non-combustible absorbent material like sand, vermiculite, or earth.[17][20] Use absorbent pads for liquid spills.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • COLLECT & SECURE : Carefully collect the absorbed material using non-sparking tools and place it into a sealable, vapor-tight plastic bag or container.[1][2] Label the container as "Spill Debris containing N-(1H-imidazol-2-ylmethyl)cyclohexanamine" and dispose of it as hazardous waste.

  • DECONTAMINATE : Wash the spill surface with a soap and water solution.[1]

  • VERIFY : Do not re-enter the area without restriction until a safety officer has verified it has been properly cleaned.[1]

spill Spill Detected alert Alert Personnel in Area Notify EHS/Safety Officer spill->alert is_major Is the spill large, airborne, or are you untrained to handle it? alert->is_major evacuate EVACUATE AREA Await EHS Response is_major->evacuate Yes ppe Don Appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat, Respirator (if needed) is_major->ppe No safe Area Safe for Re-entry (Verified by Safety Officer) evacuate->safe contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect seal Seal waste in a labeled, vapor-tight container for disposal collect->seal decon Decontaminate spill surface with soap and water seal->decon decon->safe

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals Proactive Hazard Assessment: Understanding the Compound N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a substituted imidazole derivative. While specific toxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Proactive Hazard Assessment: Understanding the Compound

N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a substituted imidazole derivative. While specific toxicological data for this exact compound is limited, the available safety data sheets for it and structurally related molecules indicate that it should be handled with care. The primary hazards are associated with direct contact and ingestion.[1]

Hazard Classification:

Hazard StatementClassificationGHS Pictogram
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes skin irritationSkin irritation (Category 2)
Causes serious eye irritationEye irritation (Category 2)

This table summarizes the GHS hazard classifications for N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

The causality behind these classifications lies in the chemical nature of the imidazole and cyclohexanamine moieties. Amines can be corrosive and irritating to skin and mucous membranes, while the imidazole ring system is a common feature in biologically active molecules that can interact with physiological pathways. Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling N-(1H-imidazol-2-ylmethyl)cyclohexanamine. The following provides a detailed, step-by-step guide to appropriate PPE selection and use.

Essential PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation.[2]
Eye and Face Protection Government-approved safety goggles with side shields or a full-face shield.To protect against splashes that can cause serious eye irritation.[1][2]
Skin and Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.[2]
Respiratory Protection A government-approved respirator (e.g., NIOSH-approved) is recommended, especially if working outside of a fume hood or with powders that could become airborne.To prevent inhalation of any vapors, mists, or dusts.[2]
PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Respirator don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4

Caption: A logical workflow for donning and doffing PPE to minimize exposure risk.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is paramount for minimizing risk during the handling and storage of N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This provides a contained workspace and protects the user from inhaling potentially harmful vapors or dust.[2] Always ensure the fume hood has adequate airflow before beginning work. A safety shower and eyewash station should be readily accessible.[1][2]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer: If working with a solid, handle it as a powder in a well-ventilated area to avoid dust formation.[1] When transferring the substance, use a spatula or other appropriate tool to minimize the risk of spillage.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and handle it with care.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water, even if you were wearing gloves.[1][2] Contaminated clothing should be removed and washed before reuse.[2]

Storage

Store N-(1H-imidazol-2-ylmethyl)cyclohexanamine in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures: A Self-Validating System

In the event of an accidental exposure or spill, a clear and practiced emergency plan is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If they feel unwell, seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1]

In Case of a Spill:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean-up: Carefully sweep or wipe up the material and place it in a suitable, labeled container for waste disposal.[2] Avoid generating dust.

  • Decontaminate: Wash the spill site after the material has been picked up.

Disposal Plan: Environmental Responsibility

Proper disposal of N-(1H-imidazol-2-ylmethyl)cyclohexanamine and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection

All waste containing N-(1H-imidazol-2-ylmethyl)cyclohexanamine, including empty containers, contaminated PPE, and spill clean-up materials, should be collected in a designated and clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Disposal Pathway

The disposal of chemical waste must be carried out in strict accordance with local, regional, national, and international regulations.[1][2] The most common and accepted practice is to entrust the disposal to a licensed and reputable waste disposal company.[1] Never dispose of this compound down the drain or in the regular trash.

Disposal_Plan Start Chemical Use Complete Segregate Segregate Waste: - Contaminated PPE - Empty Containers - Residual Chemical Start->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Store Store Securely in Designated Waste Area Collect->Store Contact Contact Institutional EHS or Licensed Waste Disposal Company Store->Contact Dispose Proper Disposal (e.g., Incineration) Contact->Dispose

Caption: A step-by-step workflow for the responsible disposal of N-(1H-imidazol-2-ylmethyl)cyclohexanamine.

By adhering to these guidelines, you can ensure a safe and efficient research environment while handling N-(1H-imidazol-2-ylmethyl)cyclohexanamine. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound before use.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.